molecular formula C8H4F4O3 B1318755 4-Fluoro-3-(trifluoromethoxy)benzoic acid CAS No. 886496-49-7

4-Fluoro-3-(trifluoromethoxy)benzoic acid

Cat. No.: B1318755
CAS No.: 886496-49-7
M. Wt: 224.11 g/mol
InChI Key: PTPKGMXRSREZFB-UHFFFAOYSA-N
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Description

4-Fluoro-3-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4F4O3 and its molecular weight is 224.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-5-2-1-4(7(13)14)3-6(5)15-8(10,11)12/h1-3H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTPKGMXRSREZFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30590686
Record name 4-Fluoro-3-(trifluoromethoxy)benzoic acid
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Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-49-7
Record name 4-Fluoro-3-(trifluoromethoxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-3-(trifluoromethoxy)benzoic acid
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Foundational & Exploratory

4-Fluoro-3-(trifluoromethoxy)benzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a key building block in the fields of medicinal chemistry, agrochemical synthesis, and materials science. It details the compound's physicochemical properties, potential applications, safety protocols, and a representative synthetic methodology.

Core Chemical Identity and Properties

This compound is an aromatic carboxylic acid derivative. The strategic placement of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold significantly influences its chemical reactivity, lipophilicity, and metabolic stability, making it a valuable intermediate in the synthesis of complex molecules.[1][2]

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 886496-49-7[1]
Alias 3-Trifluoromethoxy-4-fluorobenzoic acid[1]
Molecular Formula C₈H₄F₄O₃[1]
MDL Number MFCD06660161[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 224.11 g/mol [1]
Melting Point 86-90°C[1]
Boiling Point 253.6 ± 35.0 °C (Predicted)[1]
Density 1.529 ± 0.06 g/cm³ (Predicted)[1]
Storage Temperature 2-8°C, Dry[1]

Applications and Research Significance

The unique electronic properties conferred by the fluoro- and trifluoromethoxy- substituents make this compound a sought-after intermediate in several high-technology sectors.

  • Pharmaceutical Development : It is primarily utilized as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The incorporation of fluorine and trifluoromethoxy groups can enhance the biological activity, selectivity, and metabolic stability of drug candidates.[1][2] It is frequently employed in the development of novel anti-inflammatory and anti-cancer agents.[1]

  • Agrochemical Research : The compound is used in the creation of advanced herbicides and pesticides.[1][3] The trifluoromethyl group, a related moiety, is known to improve the efficacy and stability of these agricultural compounds.[3]

  • Material Science : It finds applications in the design of specialty polymers and coatings where specific properties like chemical resistance and durability are required.[1][3]

Core applications of the title compound.

Experimental Protocols

Representative Synthesis Protocol: Hydrolysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile

This protocol is adapted from the synthesis of a structurally similar compound, 4-(trifluoromethoxy)benzoic acid.[4]

Materials:

  • 4-Fluoro-3-(trifluoromethoxy)benzonitrile

  • Acetic acid

  • Concentrated sulfuric acid

  • Water (deionized)

  • Ethyl acetate

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the starting material, 4-Fluoro-3-(trifluoromethoxy)benzonitrile, in a mixture of acetic acid and water.

  • Carefully and slowly add concentrated sulfuric acid to the solution while stirring.

  • Heat the reaction mixture to reflux (approximately 120°C) and maintain for several hours (e.g., overnight) to ensure complete hydrolysis.

  • Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and then pour it slowly into a beaker containing crushed ice with continuous stirring.

  • The crude product should precipitate out of the aqueous solution. If it does not, proceed to extraction.

  • Extract the aqueous phase multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the final product with high purity.

SynthesisWorkflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification Start Start: 4-Fluoro-3-(trifluoromethoxy)benzonitrile Reagents Add Acetic Acid, Water, H₂SO₄ Start->Reagents Reflux Heat to Reflux (120°C) Stir Overnight Reagents->Reflux Quench Cool and Pour onto Ice Reflux->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purify Recrystallization Drying->Purify End End Product: Pure Acid Purify->End

Generalized workflow for synthesis.

Safety and Handling

Based on safety data for structurally related fluorinated benzoic acids, this compound should be handled with care.

Hazard Statements:

  • Causes skin irritation.[5][6]

  • Causes serious eye irritation.[5][6]

  • May cause respiratory irritation.[5][6]

Precautionary Measures:

  • Engineering Controls : Use only outdoors or in a well-ventilated area. Ensure eyewash stations and safety showers are close to the workstation.[5][7]

  • Personal Protective Equipment (PPE) :

    • Eye/Face Protection : Wear chemical safety goggles conforming to approved standards (e.g., EN166 or NIOSH).[8]

    • Skin Protection : Handle with chemical-resistant gloves. Wear appropriate protective clothing to prevent skin exposure.[7][8]

    • Respiratory Protection : Avoid breathing dust. If ventilation is inadequate, use a suitable respirator.[7]

  • Handling : Wash hands and any exposed skin thoroughly after handling.[5][8] Avoid contact with skin and eyes.[7]

  • Storage : Store in a cool, dry, and well-ventilated place.[1][7] Keep the container tightly closed and store locked up.[5][7]

References

A Technical Guide to the Spectral Data of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethoxy)benzoic acid (CAS No. 886496-49-7) is a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and drug development. Its structure combines a fluorine atom and a trifluoromethoxy group, which can significantly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. Despite its potential utility, comprehensive spectral characterization of this compound is not widely available in peer-reviewed literature. This guide provides a summary of expected spectral data based on the analysis of similar compounds and general principles of spectroscopy. It also outlines standardized experimental protocols for acquiring such data.

Molecular Structure

IUPAC Name: this compound Molecular Formula: C₈H₄F₄O₃ Molecular Weight: 224.11 g/mol

Predicted Spectral Data

Due to the limited availability of experimental data for this compound, the following tables summarize the predicted and characteristic spectral features based on known data for analogous fluorinated and trifluoromethoxy-substituted benzoic acids.

Table 1: Predicted ¹H NMR Spectral Data

The following chemical shifts are predicted for a solution in a deuterated solvent such as DMSO-d₆.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
COOH13.0 - 13.5Singlet (broad)-
H-28.0 - 8.2Doublet~2 Hz
H-57.8 - 8.0Doublet of doublets~8-9 Hz, ~5 Hz
H-67.4 - 7.6Triplet~9 Hz
Table 2: Predicted ¹³C NMR Spectral Data
Carbon AtomPredicted Chemical Shift (δ, ppm)
C=O165 - 170
C-F160 - 165 (d, ¹JCF ≈ 250 Hz)
C-OCF₃145 - 150 (q, ²JCF ≈ 2 Hz)
C-COOH130 - 135
C-H115 - 130
OCF₃120 - 125 (q, ¹JCF ≈ 260 Hz)
Table 3: Predicted Mass Spectrometry Data
Ionization ModeFragmentm/z RatioNotes
ESI-[M-H]⁻223.01Molecular ion peak
EI[M]⁺224.01Molecular ion
EI[M-OH]⁺207.01Loss of hydroxyl radical
EI[M-COOH]⁺179.01Loss of carboxyl group
Table 4: Predicted Infrared (IR) Spectroscopy Data
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic acid)2500-3300Broad
C=O (Carboxylic acid)1680-1710Strong
C-F (Aromatic)1200-1250Strong
C-O-C (Aryl ether)1250-1300Strong
C-F (Trifluoromethoxy)1100-1200Strong, multiple bands

Experimental Protocols

The following are general protocols for the acquisition of spectral data for aromatic carboxylic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆). The choice of solvent can affect the chemical shift of the acidic proton.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Set the spectral width to cover the range of -2 to 15 ppm.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same instrument.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

  • ¹⁹F NMR Spectroscopy:

    • Acquire the spectrum on a spectrometer equipped with a fluorine probe.

    • Use a proton-decoupled pulse sequence.

    • The spectral width should be set to encompass the expected chemical shifts for the fluorine and trifluoromethoxy groups.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[1] For electrospray ionization (ESI), further dilution to the µg/mL range is often necessary.[1]

  • Instrumentation: Utilize a mass spectrometer, which may be coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).[2]

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. This technique often leads to extensive fragmentation, providing structural information.

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds. It typically produces the protonated or deprotonated molecular ion, giving accurate molecular weight information.[1]

  • Data Acquisition: Acquire the spectrum in either positive or negative ion mode, depending on the ionization technique and the nature of the analyte.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

    • The characteristic broad O-H stretch of the carboxylic acid is expected in the 2500-3300 cm⁻¹ region, while the C=O stretch appears around 1700 cm⁻¹.[3][4]

Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a substituted benzoic acid like this compound.

G Workflow for Synthesis and Characterization of a Substituted Benzoic Acid cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis and Confirmation start Starting Materials reaction Chemical Reaction (e.g., Oxidation, Halogenation) start->reaction workup Reaction Work-up (e.g., Extraction, Quenching) reaction->workup purification Purification (e.g., Recrystallization, Chromatography) workup->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr Pure Compound ms Mass Spectrometry (EI, ESI) purification->ms Pure Compound ir IR Spectroscopy (ATR, KBr) purification->ir Pure Compound analysis Spectral Data Analysis nmr->analysis ms->analysis ir->analysis confirmation Structure Confirmation analysis->confirmation

Caption: A generalized workflow for the synthesis and spectroscopic characterization of substituted benzoic acids.

References

Spectroscopic Analysis of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of 4-Fluoro-3-(trifluoromethoxy)benzoic acid. Due to the absence of publicly available experimental NMR data for this specific compound at the time of this report, this document presents a predictive analysis based on established principles of NMR spectroscopy and data from structurally analogous compounds. The guide includes detailed, structured tables of predicted chemical shifts and coupling constants, a generalized experimental protocol for acquiring such data, and logical diagrams to aid in the interpretation of the spectra. This document is intended to serve as a foundational resource for researchers working with or synthesizing this compound, enabling them to anticipate, interpret, and verify their experimental findings.

Introduction

This compound is a substituted aromatic carboxylic acid of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by its substituent groups. The fluorine atom at the 4-position and the trifluoromethoxy group at the 3-position significantly influence the electron density distribution within the benzene ring, which in turn dictates the chemical shifts and coupling patterns observed in its ¹H and ¹³C NMR spectra. A thorough understanding of its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and the study of its interactions in various chemical and biological systems.

Predicted ¹H and ¹³C NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on the analysis of substituent effects on the benzene ring, where the fluorine atom is an ortho, para-directing group and a moderate deactivator, while the trifluoromethoxy group is a meta-directing and strongly deactivating group. The carboxylic acid group is also a meta-directing and deactivating group.

Predicted ¹H NMR Data
ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
H-28.2 - 8.4d~2.0 (⁴JH-F)
H-57.4 - 7.6t~8.5 (³JH-H, ³JH-F)
H-67.9 - 8.1dd~8.5 (³JH-H), ~4.5 (⁴JH-F)
-COOH12.0 - 13.0br s-
Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constant (J, Hz)
C-1128 - 132d~5-10 (³JC-F)
C-2125 - 129d~3-5 (³JC-F)
C-3145 - 149 (q)q~2-4 (²JC-F of OCF₃)
C-4160 - 165 (d)d~250-260 (¹JC-F)
C-5118 - 122d~20-25 (²JC-F)
C-6133 - 137d~5-10 (³JC-F)
-COOH165 - 170s-
-OCF₃118 - 122 (q)q~255-265 (¹JC-F)

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Cap the NMR tube and gently agitate to ensure complete dissolution of the sample. The choice of solvent may affect the chemical shift of the acidic proton.

NMR Spectrometer and Parameters
  • Spectrometer: Bruker Avance III HD 500 MHz (or equivalent) equipped with a 5 mm broadband probe.

  • ¹H NMR Acquisition:

    • Pulse Program: zg30

    • Temperature: 298 K

    • Spectral Width: 16 ppm

    • Acquisition Time: 3-4 seconds

    • Relaxation Delay: 2 seconds

    • Number of Scans: 16-64

  • ¹³C NMR Acquisition:

    • Pulse Program: zgpg30 (proton-decoupled)

    • Temperature: 298 K

    • Spectral Width: 240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096

Data Processing
  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Visualization of NMR Data Interpretation

The following diagrams illustrate the logical relationships in the NMR analysis of this compound.

G cluster_structure Molecular Structure cluster_1h_nmr ¹H NMR Spectrum cluster_13c_nmr ¹³C NMR Spectrum Structure This compound H-2 H-5 H-6 F OCF₃ COOH H2_signal Signal for H-2 δ: 8.2-8.4 ppm Multiplicity: d Structure:H2->H2_signal gives signal H5_signal Signal for H-5 δ: 7.4-7.6 ppm Multiplicity: t Structure:H5->H5_signal gives signal H6_signal Signal for H-6 δ: 7.9-8.1 ppm Multiplicity: dd Structure:H6->H6_signal gives signal C_signals Aromatic C Signals δ: 118-165 ppm Structure->C_signals gives signals COOH_signal Carboxylic Acid C δ: 165-170 ppm Structure:COOH->COOH_signal OCF3_signal OCF₃ Carbon δ: 118-122 ppm (q) Structure:OCF3->OCF3_signal G H5 H-5 H6 H-6 H5->H6 ³J_HH (~8.5 Hz) F4 F-4 H5->F4 ³J_HF (~8.5 Hz) H6->H5 ³J_HH (~8.5 Hz) H6->F4 ⁴J_HF (~4.5 Hz) H2 H-2 H2->F4 ⁴J_HF (~2.0 Hz)

Technical Guide: 19F NMR Chemical Shift of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth analysis of the anticipated ¹⁹F Nuclear Magnetic Resonance (NMR) chemical shifts for 4-Fluoro-3-(trifluoromethoxy)benzoic acid. Due to the absence of direct experimental data in publicly accessible literature, this guide leverages data from structurally analogous compounds to provide reliable estimations. It further outlines a comprehensive experimental protocol for acquiring ¹⁹F NMR spectra for this class of molecules and presents a logical workflow for such analyses.

Estimated ¹⁹F NMR Chemical Shifts

Direct experimental ¹⁹F NMR data for this compound is not available in the reviewed literature. However, by examining the chemical shifts of structurally related compounds, we can predict the expected resonance frequencies for the two distinct fluorine environments in the target molecule: the aromatic fluorine (Ar-F) and the trifluoromethoxy group (-OCF₃).

The electronic environment, and thus the chemical shift, of a fluorine nucleus is significantly influenced by the nature of neighboring substituent groups. In this compound, the aromatic fluorine is ortho to a carboxylic acid group and meta to a trifluoromethoxy group. The trifluoromethoxy group is a strong electron-withdrawing group, which is expected to deshield the nearby aromatic fluorine, causing a downfield shift (less negative ppm value) compared to simpler fluorobenzenes. The carboxylic acid group will also exert an electronic influence. The trifluoromethoxy group's chemical shift is generally found in a well-defined region.

Table 1: ¹⁹F NMR Chemical Shift Data for Structurally Analogous Compounds

CompoundFluorine EnvironmentChemical Shift (δ) in ppmSolvent
3-(Trifluoromethyl)benzoic acidAr-CF₃-62.87[1]CDCl₃
4-Fluorobenzoic acidAr-F~ -110 to -115 (typical range)Various
2-Fluoro-3-methylbenzoic acidAr-F-114.82[2]CD₃OD
3-Fluorobenzoic acidAr-F-114.14[1]Acetone
General Range for Aryl FluoridesAr-F-90 to -130Various
General Range for Aryl-OCF₃Ar-OCF₃-56 to -60Various

Based on this comparative data, the estimated ¹⁹F NMR chemical shifts for this compound are:

  • Aryl-Fluorine (at position 4): Expected in the range of -105 to -115 ppm .

  • Trifluoromethoxy group (-OCF₃ at position 3): Expected in the range of -57 to -61 ppm .

General Experimental Protocol for ¹⁹F NMR Spectroscopy

This section details a standardized procedure for obtaining high-quality ¹⁹F NMR spectra for fluorinated small molecules like this compound.

2.1. Sample Preparation

  • Compound Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common choices include Chloroform-d (CDCl₃), Acetone-d₆, Dimethyl sulfoxide-d₆ (DMSO-d₆), or Methanol-d₄ (CD₃OD). The choice of solvent can slightly alter chemical shifts and should always be reported.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent within a clean, dry vial.

  • Transfer: Transfer the solution into a standard 5 mm NMR tube. Ensure the solution is free of any solid particles.

2.2. NMR Spectrometer Setup

  • Instrumentation: Utilize a high-resolution NMR spectrometer equipped with a probe that can detect the ¹⁹F nucleus.

  • Tuning and Matching: Tune and match the probe to the ¹⁹F frequency to ensure optimal signal detection.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

2.3. Data Acquisition

  • Experiment: Select a standard one-dimensional ¹⁹F NMR experiment. It is common practice to run the experiment with proton decoupling (¹H-decoupled) to simplify the spectrum by removing ¹H-¹⁹F couplings, which results in sharper signals.

  • Acquisition Parameters:

    • Pulse Angle: A 30° or 45° pulse is typically used.

    • Spectral Width: Set a wide spectral width (e.g., -250 to 50 ppm) to ensure all fluorine signals are captured.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A delay of 1-2 seconds is standard. For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans: Depending on the sample concentration, 16 to 128 scans are usually sufficient to achieve a good signal-to-noise ratio.

2.4. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3-0.5 Hz) to the Free Induction Decay (FID) and then perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the chemical shifts to an appropriate internal or external standard. While trichlorofluoromethane (CFCl₃) is the primary standard (0 ppm), other secondary standards can be used.

Logical Workflow for ¹⁹F NMR Analysis

The following diagram illustrates the logical workflow for the analysis of a novel fluorinated compound using ¹⁹F NMR spectroscopy.

19F_NMR_Analysis_Workflow A Sample Preparation (Dissolution in Deuterated Solvent) B Spectrometer Setup (Tuning, Locking, Shimming) A->B C Data Acquisition (1D 19F Experiment with 1H Decoupling) B->C D Data Processing (FT, Phasing, Baseline Correction) C->D E Chemical Shift Referencing D->E F Spectral Analysis (Peak Identification and Integration) E->F G Data Reporting (Tabulate Shifts and Experimental Details) F->G

Caption: A logical workflow for the ¹⁹F NMR analysis of a fluorinated compound.

This guide provides a foundational understanding for professionals engaged in the research and development of fluorinated molecules. By combining predictive analysis based on analogous structures with a robust experimental framework, researchers can confidently approach the ¹⁹F NMR characterization of this compound and similar compounds.

References

Solubility Profile of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative solubility data for this specific compound, this document leverages data from structurally similar molecules to provide estimations and outlines detailed experimental protocols for precise determination.

Physicochemical Properties

PropertyValue (for 4-Fluoro-3-(trifluoromethyl)benzoic acid)Reference
Molecular Formula C₈H₄F₄O₂[1]
Molecular Weight 208.11 g/mol [1]
Melting Point 114-116 °C
Appearance White to off-white crystalline powder

The presence of the trifluoromethoxy group in the target compound, as opposed to the trifluoromethyl group, is expected to influence its lipophilicity and crystal lattice energy, thereby affecting its solubility.

Estimated Solubility in Organic Solvents

Quantitative solubility data for this compound is not currently published. However, based on the qualitative solubility of the structurally analogous compound, 3-Fluoro-4-(trifluoromethyl)benzoic acid, which is reported to be slightly soluble in DMSO and methanol, a similar solubility profile can be anticipated.[2] The following table provides an estimated qualitative solubility.

SolventEstimated Solubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble
EthanolLikely Slightly Soluble
AcetoneLikely Slightly Soluble
DichloromethaneLikely Poorly Soluble
HexaneLikely Insoluble

It is imperative for researchers to experimentally verify these estimations to obtain accurate quantitative data for their specific applications.

Experimental Protocols for Solubility Determination

To facilitate the acquisition of precise solubility data, two standard and robust experimental methodologies are detailed below: the Shake-Flask Method and Gravimetric Analysis.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[3][4]

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, methanol, ethanol, acetone)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of glass vials.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure a saturated solution is formed.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of a suitable solvent.

    • Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method.

  • Quantification:

    • Calculate the solubility based on the measured concentration and the dilution factor.

Gravimetric Analysis for Solubility Determination

Gravimetric analysis is a direct and accurate method for determining the mass of a solute dissolved in a known mass of solvent.[5][6][7][8]

Materials:

  • This compound

  • Selected organic solvents

  • Glass flasks with stoppers

  • Analytical balance

  • Oven

  • Desiccator

  • Filter paper

Procedure:

  • Preparation of Saturated Solution:

    • Prepare a saturated solution as described in the Shake-Flask Method (steps 1 and 2).

  • Mass Determination of the Saturated Solution:

    • Accurately weigh a clean, dry flask.

    • Carefully filter a known volume of the saturated solution into the weighed flask, ensuring no undissolved solid is transferred.

    • Weigh the flask containing the saturated solution to determine the total mass of the solution.

  • Solvent Evaporation:

    • Gently evaporate the solvent from the flask in a fume hood, or by using a rotary evaporator.

    • Once the majority of the solvent has been removed, place the flask in an oven at a temperature below the compound's decomposition point to dry the residue completely.

  • Mass of Solute Determination:

    • Cool the flask in a desiccator to room temperature.

    • Weigh the flask containing the dried solute.

    • Repeat the drying and weighing steps until a constant mass is achieved.

  • Calculation:

    • The mass of the dissolved solute is the final constant mass of the flask minus the initial mass of the empty flask.

    • The mass of the solvent is the total mass of the saturated solution minus the mass of the dissolved solute.

    • Express the solubility as grams of solute per 100 grams of solvent or other appropriate units.

Plausible Synthesis Workflow

While a specific synthesis protocol for this compound is not detailed in the searched literature, a plausible synthetic route can be conceptualized based on known organic chemistry reactions. A potential workflow could involve the nitration of a fluorinated benzoic acid precursor followed by a nucleophilic aromatic substitution to introduce the trifluoromethoxy group. This logical workflow is visualized below.

G cluster_start Starting Material cluster_reaction1 Step 1: Nitration cluster_reaction2 Step 2: Reduction cluster_reaction3 Step 3: Trifluoromethoxylation 4-Fluorobenzoic_Acid 4-Fluorobenzoic Acid Nitration Nitrating Agent (e.g., HNO3/H2SO4) 4-Fluorobenzoic_Acid->Nitration Intermediate 4-Fluoro-3-nitrobenzoic Acid Nitration->Intermediate Reduction Reducing Agent (e.g., H2/Pd-C) Intermediate->Reduction Amino_Intermediate 3-Amino-4-fluorobenzoic Acid Reduction->Amino_Intermediate Trifluoromethoxylation Trifluoromethoxylating Reagent Amino_Intermediate->Trifluoromethoxylation Final_Product This compound Trifluoromethoxylation->Final_Product

Caption: Plausible synthetic workflow for this compound.

Conclusion

This technical guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data remains to be published, the provided estimations and detailed experimental protocols offer a robust framework for initiating laboratory investigations. The outlined synthesis workflow provides a conceptual basis for the chemical production of this compound. Accurate, experimentally determined solubility data is critical for the successful application of this compound in drug development and materials science, and the methodologies presented herein are designed to enable researchers to obtain this vital information.

References

physical and chemical properties of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Fluoro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine and trifluoromethyl substituents. The presence of these electron-withdrawing groups enhances the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making it a valuable building block in the design of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analysis of 4-Fluoro-3-(trifluoromethyl)benzoic acid.

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Fluoro-3-(trifluoromethyl)benzoic acid is presented below.

PropertyValueReference
IUPAC Name 4-Fluoro-3-(trifluoromethyl)benzoic acid[1]
CAS Number 67515-55-3[1][2]
Molecular Formula C₈H₄F₄O₂[1]
Molecular Weight 208.11 g/mol [1][2]
Appearance White to off-white powder or crystalline powder[2]
Melting Point 114-116 °C[2]
Boiling Point Data not available
pKa Data not available
Solubility Slightly soluble in DMSO and methanol.[3]

Synthesis and Purification

Synthesis_Workflow 4-Fluoro-3-(trifluoromethyl)toluene 4-Fluoro-3-(trifluoromethyl)toluene Oxidation Oxidation 4-Fluoro-3-(trifluoromethyl)toluene->Oxidation [O] 4-Fluoro-3-(trifluoromethyl)benzoic acid 4-Fluoro-3-(trifluoromethyl)benzoic acid Oxidation->4-Fluoro-3-(trifluoromethyl)benzoic acid Purification Purification 4-Fluoro-3-(trifluoromethyl)benzoic acid->Purification Recrystallization Pure Product Pure Product Purification->Pure Product

Caption: General synthetic workflow for 4-Fluoro-3-(trifluoromethyl)benzoic acid.

Experimental Protocol (General Example for Oxidation of a Toluene Derivative):

A suitable oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, would be added to a solution of 4-fluoro-3-(trifluoromethyl)toluene in an appropriate solvent (e.g., water, acetic acid, or a mixture). The reaction mixture would be heated to reflux for a specified period to ensure complete oxidation of the methyl group to a carboxylic acid. Upon completion, the reaction mixture would be cooled, and any manganese dioxide (if KMnO₄ is used) would be removed by filtration. The filtrate would then be acidified to precipitate the crude 4-fluoro-3-(trifluoromethyl)benzoic acid.

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the pure carboxylic acid.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural confirmation of 4-Fluoro-3-(trifluoromethyl)benzoic acid.

Technique Expected Features
¹H NMR Signals in the aromatic region corresponding to the three protons on the benzene ring. A downfield singlet for the carboxylic acid proton.
¹³C NMR Resonances for the eight carbon atoms, including the carboxyl carbon and the trifluoromethyl carbon (which will appear as a quartet due to C-F coupling).
¹⁹F NMR Two distinct signals are expected: one for the single fluorine atom attached to the ring and another for the trifluoromethyl group.
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch (around 1700 cm⁻¹), and C-F stretching vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (208.11 g/mol ).

Applications in Drug Development and Research

4-Fluoro-3-(trifluoromethyl)benzoic acid serves as a key intermediate in the synthesis of various pharmaceutically active compounds.[4] The presence of the fluoro and trifluoromethyl groups can significantly enhance the biological activity and pharmacokinetic properties of the parent molecule.

Logical Relationship for Drug Discovery Application:

Drug_Development_Logic Starting Material 4-Fluoro-3-(trifluoromethyl)benzoic acid Chemical Modification Amide Coupling, Esterification, etc. Starting Material->Chemical Modification Derivative Library Library of Derivatives Chemical Modification->Derivative Library Biological Screening Screening for Biological Activity Derivative Library->Biological Screening Lead Compound Identification of Lead Compound Biological Screening->Lead Compound

Caption: Role as an intermediate in drug discovery.

While specific signaling pathways directly involving 4-Fluoro-3-(trifluoromethyl)benzoic acid are not detailed in the available literature, its derivatives are investigated for a range of therapeutic targets. For instance, fluorinated benzoic acid derivatives are explored as building blocks for kinase inhibitors, anti-inflammatory agents, and other targeted therapies. The unique electronic properties of the fluorinated substituents can lead to enhanced binding interactions with target proteins.

Safety and Handling

4-Fluoro-3-(trifluoromethyl)benzoic acid is classified as an irritant.[1]

  • Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

  • Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice. Store in a well-ventilated place.[1]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

4-Fluoro-3-(trifluoromethyl)benzoic acid is a valuable fluorinated building block with significant potential in the fields of medicinal chemistry and materials science. Its synthesis, while not explicitly detailed in readily available literature, can be achieved through standard organic chemistry transformations. The unique properties conferred by its fluorine substituents make it an attractive starting material for the development of novel compounds with enhanced biological and material properties. Further research into the specific biological activities and applications of its derivatives is warranted.

References

Navigating the Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores viable alternative synthesis routes for the valuable chemical intermediate, 4-Fluoro-3-(trifluoromethoxy)benzoic acid. This compound is of significant interest in pharmaceutical and agrochemical research due to the unique physicochemical properties conferred by its fluorine and trifluoromethoxy substituents. This document provides a comprehensive overview of potential synthetic strategies, complete with detailed, actionable experimental protocols and comparative data to aid researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key building block in the synthesis of complex organic molecules. The presence of a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold can significantly enhance the metabolic stability, lipophilicity, and binding affinity of derivative compounds, making it a sought-after component in the design of novel therapeutic agents and pesticides. This guide outlines three distinct and plausible synthetic pathways to access this target molecule, each with its own set of advantages and considerations.

Alternative Synthesis Routes: An Overview

Three primary alternative synthetic strategies have been identified for the preparation of this compound:

  • Route 1: Carboxylation of an Organometallic Intermediate. This classic approach involves the formation of a Grignard or organolithium reagent from a suitable halogenated precursor, followed by quenching with carbon dioxide to introduce the carboxylic acid functionality.

  • Route 2: Oxidation of a Toluene Derivative. This strategy relies on the synthesis of the corresponding toluene derivative, 4-fluoro-3-(trifluoromethoxy)toluene, which is then oxidized to the desired benzoic acid.

  • Route 3: Multi-step Synthesis via Phenolic Intermediate. A more convergent approach, this route involves the initial synthesis of 4-fluoro-3-hydroxybenzoic acid, followed by the introduction of the trifluoromethoxy group in a subsequent step.

The following sections will delve into the detailed experimental procedures for each of these routes, accompanied by quantitative data and visual representations of the synthetic pathways.

Route 1: Carboxylation of an Organometallic Intermediate

This route offers a direct method for the introduction of the carboxylic acid group onto the aromatic ring. The success of this pathway is contingent on the availability and reactivity of the organometallic precursor.

Logical Workflow for Route 1

Route_1_Workflow cluster_grignard Grignard Reaction Path cluster_lithiation Ortho-Lithiation Path start_grignard 1-Bromo-4-fluoro-2- (trifluoromethoxy)benzene grignard_reagent 4-Fluoro-3-(trifluoromethoxy)phenyl- magnesium bromide start_grignard->grignard_reagent Mg, THF carboxylation_grignard Carboxylation (CO2) grignard_reagent->carboxylation_grignard product 4-Fluoro-3-(trifluoromethoxy)- benzoic acid carboxylation_grignard->product H3O+ workup start_lithiation 1-Fluoro-2-(trifluoromethoxy)benzene lithiated_intermediate Ortho-lithiated intermediate start_lithiation->lithiated_intermediate n-BuLi or LDA, THF, low temp. carboxylation_lithiation Carboxylation (CO2) lithiated_intermediate->carboxylation_lithiation product_lith 4-Fluoro-3-(trifluoromethoxy)- benzoic acid carboxylation_lithiation->product_lith H3O+ workup

Caption: Workflow for Route 1 via Grignard or lithiation pathways.

Experimental Protocols

1.1. Grignard Reaction and Carboxylation

This protocol is adapted from general procedures for the synthesis of benzoic acids via Grignard reagents.

  • Step 1: Formation of the Grignard Reagent

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq.).

    • Add a small volume of anhydrous tetrahydrofuran (THF) to cover the magnesium.

    • Prepare a solution of 1-bromo-4-fluoro-2-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.

    • Add a small portion of the bromide solution to the magnesium suspension to initiate the reaction (initiation may be aided by gentle heating or the addition of a small crystal of iodine).

    • Once the reaction has initiated (indicated by cloudiness and gentle reflux), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Step 2: Carboxylation

    • Cool the Grignard solution to 0 °C in an ice bath.

    • In a separate, large beaker, place an excess of freshly crushed dry ice (solid CO2).

    • Slowly pour the Grignard solution onto the dry ice with vigorous stirring.

    • Allow the mixture to warm to room temperature as the excess dry ice sublimes.

  • Step 3: Work-up and Isolation

    • Slowly add a dilute solution of hydrochloric acid (e.g., 2 M HCl) to the reaction mixture to dissolve the magnesium salts and protonate the carboxylate.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude this compound.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

1.2. Ortho-Lithiation and Carboxylation

This protocol is based on general procedures for directed ortho-lithiation.

  • Step 1: Ortho-Lithiation

    • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1-fluoro-2-(trifluoromethoxy)benzene (1.0 eq.) in anhydrous THF.

    • Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath.

    • Slowly add a solution of a strong lithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) (1.1 eq.), to the stirred solution.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Step 2: Carboxylation and Work-up

    • Bubble dry carbon dioxide gas through the solution for an extended period, or pour the reaction mixture onto an excess of crushed dry ice.

    • Allow the mixture to warm to room temperature.

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Acidify the mixture with dilute hydrochloric acid.

    • Follow the extraction and purification procedure as described in Route 1.1, Step 3.

Quantitative Data Summary for Route 1
ParameterGrignard ReactionOrtho-Lithiation
Starting Material 1-Bromo-4-fluoro-2-(trifluoromethoxy)benzene1-Fluoro-2-(trifluoromethoxy)benzene
Key Reagents Mg, CO2n-BuLi or LDA, CO2
Typical Yield 60-80% (estimated)50-70% (estimated)
Reaction Time 3-5 hours3-4 hours
Key Advantages Well-established, reliableGood for specific regioselectivity
Key Challenges Requires anhydrous conditions, initiation can be trickyRequires very low temperatures, strong bases

Route 2: Oxidation of a Toluene Derivative

This route involves the synthesis of 4-fluoro-3-(trifluoromethoxy)toluene, followed by its oxidation to the target benzoic acid. The availability of a reliable method for the synthesis of the toluene precursor is critical for the viability of this route.

Logical Workflow for Route 2

Route_2_Workflow start Suitable Precursor toluene_intermediate 4-Fluoro-3-(trifluoromethoxy)toluene start->toluene_intermediate Multi-step synthesis oxidation Oxidation toluene_intermediate->oxidation KMnO4 or other oxidant product 4-Fluoro-3-(trifluoromethoxy)- benzoic acid oxidation->product Workup

Caption: Workflow for Route 2 via oxidation of a toluene intermediate.

Experimental Protocols

2.1. Synthesis of 4-Fluoro-3-(trifluoromethoxy)toluene

2.2. Oxidation of 4-Fluoro-3-(trifluoromethoxy)toluene

This protocol is adapted from general procedures for the oxidation of substituted toluenes.[1][2][3]

  • In a round-bottom flask equipped with a reflux condenser, add 4-fluoro-3-(trifluoromethoxy)toluene (1.0 eq.) and a solution of potassium permanganate (KMnO4) (2.0-3.0 eq.) in water.

  • Optionally, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be added to improve the reaction rate.[2]

  • Heat the mixture to reflux with vigorous stirring.

  • Continue refluxing until the purple color of the permanganate has disappeared, indicating the completion of the oxidation (this may take several hours).

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide (MnO2) precipitate. Wash the precipitate with hot water.

  • Combine the filtrate and washings. Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.

  • A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

  • For further purification, recrystallize the crude product from a suitable solvent system.

Quantitative Data Summary for Route 2
ParameterDetails
Starting Material 4-Fluoro-3-(trifluoromethoxy)toluene
Key Reagents KMnO4
Typical Yield Moderate to High (dependent on substrate reactivity)[1]
Reaction Time Several hours
Key Advantages Potentially uses readily available oxidizing agents.
Key Challenges Synthesis of the starting toluene may be complex. Oxidation conditions may need optimization to avoid side reactions.

Route 3: Multi-step Synthesis via Phenolic Intermediate

This route offers a convergent and potentially more flexible approach, where the benzoic acid moiety is constructed first, followed by the introduction of the trifluoromethoxy group.

Logical Workflow for Route 3

Route_3_Workflow start Fluorobenzene phenol_intermediate 4-Fluorophenol start->phenol_intermediate Hydrolysis hydroxy_acid 4-Fluoro-3-hydroxybenzoic acid phenol_intermediate->hydroxy_acid Carboxylation (Kolbe-Schmitt or similar) trifluoromethylation O-Trifluoromethylation hydroxy_acid->trifluoromethylation Trifluoromethylating agent product 4-Fluoro-3-(trifluoromethoxy)- benzoic acid trifluoromethylation->product

Caption: Workflow for Route 3 via a phenolic intermediate.

Experimental Protocols

3.1. Synthesis of 4-Fluoro-3-hydroxybenzoic acid

This protocol is adapted from a patented procedure.[4][5]

  • Step 1: Synthesis of 4-Fluorophenol

    • In a three-necked reaction flask, add fluorobenzene and distilled water.

    • Heat the mixture to 80-100 °C and add dilute sulfuric acid dropwise. Stir and react for 1 hour.

    • Cool the solution, add sodium sulfite, and let it stand.

    • Add sodium hydroxide and reflux for 2 hours to generate sodium 4-fluorophenoxide.

    • Neutralize and extract to isolate 4-fluorophenol.

  • Step 2: Carboxylation to 4-Fluoro-3-hydroxybenzoic acid

    • In a four-necked reaction flask, dissolve 4-fluorophenol and potassium hydroxide in distilled water.

    • Heat the solution to 40-60 °C and pass carbon dioxide gas through the mixture for 2 hours.

    • Add concentrated sulfuric acid dropwise and then heat to reflux for 4 hours.

    • Cool the reaction mixture, perform a liquid-liquid extraction with ethyl acetate, and combine the organic phases.

    • Wash the organic phase with saturated sodium chloride solution and dry over anhydrous sodium sulfate.

    • Remove the solvent to obtain 4-fluoro-3-hydroxybenzoic acid.

3.2. O-Trifluoromethylation of 4-Fluoro-3-hydroxybenzoic acid

Direct trifluoromethylation of the unprotected benzoic acid can be challenging. A more common approach involves the protection of the carboxylic acid as an ester, followed by trifluoromethylation of the phenolic hydroxyl group, and subsequent deprotection.

  • Step 1: Esterification

    • Protect the carboxylic acid group of 4-fluoro-3-hydroxybenzoic acid as a simple ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., Fischer esterification with the corresponding alcohol and a catalytic amount of acid).

  • Step 2: O-Trifluoromethylation of the Phenolic Ester This step can be achieved using various modern trifluoromethylating reagents. A general procedure using a two-step xanthalation/trifluoromethylation is described below, which is known for its mild conditions.[6][7][8]

    • Xanthate Formation: React the phenolic ester with an imidazolium methylthiocarbonothioyl salt in the presence of a base like triethylamine in acetonitrile at 0 °C.

    • Trifluoromethylation: Treat the resulting xanthate with an electrophilic fluorine source (e.g., XtalFluor-E) and an activator (e.g., trichloroisocyanuric acid) in a suitable solvent.

  • Step 3: Deprotection (Hydrolysis) of the Ester

    • Hydrolyze the resulting ester to the carboxylic acid using standard basic (e.g., NaOH in methanol/water) or acidic conditions, followed by acidification to yield the final product.

Quantitative Data Summary for Route 3
ParameterDetails
Starting Material Fluorobenzene
Key Intermediates 4-Fluorophenol, 4-Fluoro-3-hydroxybenzoic acid
Key Reagents CO2, Trifluoromethylating agents (e.g., XtalFluor-E)
Typical Yield Multi-step, overall yield will vary depending on the efficiency of each step.
Key Advantages Convergent approach, potentially avoids harsh organometallic reagents.
Key Challenges Multi-step synthesis can be lengthy. O-trifluoromethylation may require specialized and expensive reagents.

Conclusion

This technical guide has presented three distinct and viable alternative synthetic routes for the preparation of this compound. The choice of the most appropriate route will depend on several factors, including the availability and cost of starting materials, the scale of the synthesis, the technical capabilities of the laboratory, and the desired purity of the final product.

  • Route 1 is a direct and classical approach, but requires careful handling of air- and moisture-sensitive reagents.

  • Route 2 offers a potentially simpler work-up, but is contingent on the development of an efficient synthesis for the key toluene intermediate.

  • Route 3 is a more convergent and flexible strategy, but involves a greater number of synthetic steps.

It is recommended that researchers carefully evaluate the pros and cons of each route in the context of their specific research goals. The detailed protocols and comparative data provided herein should serve as a valuable resource for the successful synthesis of this important fluorinated building block. Further optimization of the presented reaction conditions may be necessary to achieve optimal yields and purity.

References

A Deep Dive into the Discovery and History of Trifluoromethoxy-Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

The introduction of the trifluoromethoxy (-OCF₃) group into organic molecules has become a powerful strategy in medicinal and agricultural chemistry. This electron-withdrawing yet lipophilic moiety can significantly enhance a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. This in-depth technical guide explores the discovery and historical development of a key class of compounds featuring this unique functional group: trifluoromethoxy-substituted benzoic acids.

The Dawn of Trifluoromethoxyarenes: The Pioneering Work of Yagupol'skii

The journey into trifluoromethoxy-substituted aromatics began in the mid-20th century. The first synthesis of aryl trifluoromethyl ethers was reported by the Ukrainian chemist L. M. Yagupol'skii in 1955. His seminal work laid the foundation for the entire field of trifluoromethoxy-containing compounds. The initial methods involved the fluorination of polychlorinated methyl ethers, which were often harsh and low-yielding.

A common early approach to synthesizing trifluoromethoxybenzene involved a two-step process starting from anisole. The methyl group of anisole was first exhaustively chlorinated to a trichloromethyl group, which was then subjected to a halogen exchange reaction (Halex) using reagents like antimony trifluoride (SbF₃) to yield the desired trifluoromethoxy group.

Emergence of Trifluoromethoxy-Substituted Benzoic Acids: Early Synthetic Strategies

Following the initial synthesis of simple trifluoromethoxyarenes, the next logical step for chemists was to introduce other functional groups to these scaffolds to explore their utility as building blocks in organic synthesis and drug discovery. The preparation of trifluoromethoxy-substituted benzoic acids was a crucial development, providing a versatile handle for further chemical modifications. Early synthetic routes to these compounds generally relied on three main strategies:

  • Oxidation of a Side Chain: A straightforward method involved the oxidation of a pre-existing alkyl group on the trifluoromethoxy-substituted benzene ring. For instance, trifluoromethoxytoluene could be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid to yield the corresponding trifluoromethoxybenzoic acid.

  • Hydrolysis of Nitriles: Another common approach was the hydrolysis of trifluoromethoxy-substituted benzonitriles. The nitrile group could be introduced onto the aromatic ring via Sandmeyer reaction of a corresponding aniline or by nucleophilic substitution of an aryl halide. Subsequent hydrolysis of the nitrile under acidic or basic conditions would then yield the carboxylic acid.

  • Carboxylation of Organometallic Intermediates: The development of organometallic chemistry provided a powerful tool for the synthesis of carboxylic acids. Trifluoromethoxy-substituted aryl halides could be converted into their corresponding Grignard or organolithium reagents. These highly reactive intermediates could then be quenched with carbon dioxide (dry ice) to afford the desired trifluoromethoxybenzoic acid after acidic workup.

Evolution of Synthetic Methodologies

While the classical methods were instrumental in the initial exploration of trifluoromethoxy-substituted benzoic acids, they often suffered from limitations such as harsh reaction conditions, low yields, and limited functional group tolerance. Over the decades, significant efforts have been dedicated to developing more efficient and versatile synthetic routes.

Modern approaches often involve the use of transition-metal-catalyzed cross-coupling reactions to construct the trifluoromethoxy-aryl bond or to introduce the carboxylic acid moiety. Furthermore, the development of novel electrophilic and nucleophilic trifluoromethoxylating reagents has provided more direct and milder pathways to these valuable building blocks.

Physicochemical Properties and Spectroscopic Characterization

The trifluoromethoxy group imparts unique physicochemical properties to the benzoic acid scaffold. It is a strongly electron-withdrawing group, which increases the acidity of the carboxylic acid compared to its non-fluorinated analog. At the same time, the -OCF₃ group is significantly more lipophilic than a methoxy group, which can enhance the compound's ability to cross biological membranes.

The characterization of trifluoromethoxy-substituted benzoic acids relies on standard spectroscopic techniques. In ¹H NMR spectroscopy, the aromatic protons are shifted downfield due to the electron-withdrawing nature of the substituents. The ¹³C NMR spectrum shows a characteristic quartet for the trifluoromethyl carbon due to coupling with the three fluorine atoms. The ¹⁹F NMR spectrum typically displays a singlet for the -OCF₃ group. Infrared (IR) spectroscopy reveals characteristic absorption bands for the carboxylic acid O-H and C=O stretching vibrations.

Table 1: Physical Properties of Trifluoromethoxybenzoic Acid Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Trifluoromethoxybenzoic acidC₈H₅F₃O₃206.1284-86
3-Trifluoromethoxybenzoic acidC₈H₅F₃O₃206.1298-100
4-Trifluoromethoxybenzoic acidC₈H₅F₃O₃206.12140-143

Experimental Protocols

General Procedure for the Oxidation of Trifluoromethoxytoluene

Equation:

Protocol: A mixture of the corresponding trifluoromethoxytoluene isomer (1 eq.) and potassium permanganate (3 eq.) in a mixture of pyridine and water (1:1) is heated at reflux for several hours until the purple color of the permanganate has disappeared. The reaction mixture is then cooled to room temperature, and the manganese dioxide precipitate is removed by filtration. The filtrate is acidified with concentrated hydrochloric acid, and the resulting precipitate of trifluoromethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

General Procedure for the Hydrolysis of Trifluoromethoxybenzonitrile.[1][2][3]

Equation:

Protocol: The trifluoromethoxybenzonitrile isomer is heated at reflux in an excess of a strong acid (e.g., 50% sulfuric acid) or a strong base (e.g., 20% sodium hydroxide) for several hours. After cooling, the reaction mixture is diluted with water. If the hydrolysis was performed under basic conditions, the solution is acidified with a mineral acid to precipitate the trifluoromethoxybenzoic acid. The solid product is then collected by filtration, washed with water, and recrystallized from a suitable solvent.

General Procedure for the Carboxylation of a Trifluoromethoxy-substituted Aryl Lithium Reagent

Equation:

Protocol: To a solution of the trifluoromethoxy-substituted aryl bromide in anhydrous diethyl ether or tetrahydrofuran at low temperature (-78 °C) under an inert atmosphere, a solution of n-butyllithium in hexanes (2.1 equivalents) is added dropwise. The reaction mixture is stirred at this temperature for 1-2 hours. An excess of crushed dry ice is then added in small portions. The reaction mixture is allowed to warm to room temperature and then quenched with water. The aqueous layer is separated, washed with diethyl ether, and then acidified with concentrated hydrochloric acid. The precipitated trifluoromethoxybenzoic acid is collected by filtration, washed with cold water, and dried.

Visualization of Synthetic Pathways

Synthetic Routes to Trifluoromethoxybenzoic Acids

G cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Target Molecule Anisole Anisole Trichloromethoxytoluene Trichloromethoxytoluene Anisole->Trichloromethoxytoluene Cl₂, UV light Trifluoromethoxytoluene Trifluoromethoxytoluene Trifluoromethoxybenzoic Acid Trifluoromethoxybenzoic Acid Trifluoromethoxytoluene->Trifluoromethoxybenzoic Acid KMnO₄, H₂O, Heat Trifluoromethoxybromobenzene Trifluoromethoxybromobenzene Trifluoromethoxybenzonitrile Trifluoromethoxybenzonitrile Trifluoromethoxybromobenzene->Trifluoromethoxybenzonitrile CuCN, DMF, Heat Trifluoromethoxyphenyllithium Trifluoromethoxyphenyllithium Trifluoromethoxybromobenzene->Trifluoromethoxyphenyllithium n-BuLi, THF, -78°C Trichloromethoxytoluene->Trifluoromethoxytoluene SbF₃ Trifluoromethoxybenzonitrile->Trifluoromethoxybenzoic Acid H₃O⁺, Heat Trifluoromethoxyphenyllithium->Trifluoromethoxybenzoic Acid 1. CO₂ (s) 2. H₃O⁺

Caption: Key synthetic pathways to trifluoromethoxybenzoic acids.

Applications in Drug Discovery and Beyond

Trifluoromethoxy-substituted benzoic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules. Their unique combination of electronic and lipophilic properties has been exploited in the design of pharmaceuticals and agrochemicals. For instance, these moieties can be found in compounds targeting various enzymes and receptors. Structure-activity relationship (SAR) studies have often shown that the incorporation of a trifluoromethoxy group can lead to improved potency, selectivity, and pharmacokinetic profiles.[1][2][3]

Conclusion

The discovery and development of trifluoromethoxy-substituted benzoic acids represent a significant advancement in fluorine chemistry. From the early, challenging synthetic methods to the more sophisticated and efficient modern techniques, the journey of these compounds highlights the continuous evolution of organic synthesis. As our understanding of the unique properties of the trifluoromethoxy group deepens, these versatile building blocks will undoubtedly continue to play a crucial role in the development of new and improved molecules for a wide range of applications, particularly in the life sciences.

References

Theoretical pKa Calculation of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the theoretical methods for calculating the pKa of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a compound of interest in medicinal chemistry. We explore both an estimation based on the Hammett equation and a more rigorous protocol using Density Functional Theory (DFT). This document details the underlying principles, experimental protocols for computational chemistry, and presents the expected data in a structured format.

Introduction

This compound possesses two electron-withdrawing substituents on the benzoic acid core: a fluoro group at the para-position and a trifluoromethoxy group at the meta-position. Both substituents are expected to increase the acidity of the carboxylic acid group, resulting in a lower pKa compared to benzoic acid (pKa ≈ 4.20). Accurate determination of its pKa is essential for predicting its behavior in physiological environments. While experimental determination remains the gold standard, theoretical calculations provide a rapid and cost-effective means of estimation, guiding synthesis and screening efforts.

pKa Estimation via Hammett Equation

The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. It provides a straightforward method to estimate the pKa of a substituted benzoic acid.

Equation:

pKa = pKa(benzoic acid) - ρΣσ

where:

  • pKa(benzoic acid) ≈ 4.20

  • ρ (rho) is the reaction constant, which is 1 for the dissociation of benzoic acids in water at 25°C.

  • Σσ is the sum of the Hammett substituent constants for each substituent.

Experimental Protocol: Hammett Equation Estimation

  • Identify Substituents and Positions: For this compound, the substituents are a fluorine atom at the para position (σp) and a trifluoromethoxy group at the meta position (σm).

  • Obtain Hammett Constants: Look up the respective Hammett sigma constants from reliable literature sources.

  • Calculate Σσ: Sum the sigma values for all substituents.

  • Calculate pKa: Substitute the values into the Hammett equation.

Quantitative Data: Hammett-Based pKa Estimation
ParameterValueSource
pKa of Benzoic Acid4.20Literature
Hammett Constant (σp) for -F+0.06Literature
Hammett Constant (σm) for -OCF3+0.35Literature
Sum of Hammett Constants (Σσ) +0.41 Calculated
Estimated pKa 3.79 Calculated

Theoretical pKa Calculation using Density Functional Theory (DFT)

For a more accurate determination of the pKa, quantum chemical calculations using Density Functional Theory (DFT) are employed. The "direct method," which utilizes a thermodynamic cycle, is a common approach. This method calculates the Gibbs free energy change (ΔG) for the dissociation of the acid in solution.

Signaling Pathway: Thermodynamic Cycle for pKa Calculation

G cluster_gas Gas Phase cluster_solv Solvated Phase HA_gas HA(g) A_minus_gas A⁻(g) HA_gas->A_minus_gas ΔG_gas HA_solv HA(aq) HA_gas->HA_solv ΔG_solv(HA) H_plus_gas H⁺(g) A_minus_solv A⁻(aq) A_minus_gas->A_minus_solv ΔG_solv(A⁻) H_plus_solv H⁺(aq) H_plus_gas->H_plus_solv ΔG_solv(H⁺) HA_solv->A_minus_solv ΔG_solv

Caption: Thermodynamic cycle for pKa calculation.

Equation:

pKa = ΔG°(solv) / (2.303 * RT)

where:

  • ΔG°(solv) is the standard Gibbs free energy of dissociation in the solvent.

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

ΔG°(solv) is calculated as:

ΔG°(solv) = G°(A⁻, solv) + G°(H⁺, solv) - G°(HA, solv)

The free energy of the solvated proton (G°(H⁺, solv)) is a well-established value and is taken from the literature (approximately -264.61 kcal/mol in water).

Experimental Protocol: DFT Calculation

  • Molecule Building: Construct the 3D structures of the neutral acid (HA) and its conjugate base (A⁻) using a molecular modeling program (e.g., GaussView).

  • Gas-Phase Optimization and Frequency Calculation:

    • Perform a geometry optimization and frequency calculation for both HA and A⁻ in the gas phase.

    • Method: DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

    • This step provides the gas-phase Gibbs free energies (G°(gas)).

  • Solvation Energy Calculation:

    • Using the gas-phase optimized geometries, perform a single-point energy calculation for both HA and A⁻ in the desired solvent (water).

    • Solvation Model: An implicit solvation model such as the Solvation Model based on Density (SMD) or the Polarizable Continuum Model (PCM) is commonly used.

    • The difference between the solvated and gas-phase energies gives the solvation free energy (ΔG(solv)).

  • Calculate Solvated Gibbs Free Energies:

    • G°(solv) = G°(gas) + ΔG(solv)

  • Calculate ΔG° of Dissociation and pKa:

    • Use the calculated solvated Gibbs free energies of HA and A⁻, along with the literature value for the solvated proton, to calculate the ΔG° of dissociation.

    • Convert ΔG° to the pKa value using the equation above.

Experimental Workflow: DFT-based pKa Calculation

workflow start Start build_HA Build 3D Structure of This compound (HA) start->build_HA build_A_minus Build 3D Structure of Conjugate Base (A⁻) start->build_A_minus gas_opt_freq_HA Gas-Phase Optimization & Frequency Calculation (HA) (B3LYP/6-311+G(d,p)) build_HA->gas_opt_freq_HA gas_opt_freq_A_minus Gas-Phase Optimization & Frequency Calculation (A⁻) (B3LYP/6-311+G(d,p)) build_A_minus->gas_opt_freq_A_minus solv_energy_HA Solvation Energy Calculation (HA) (SMD, Water) gas_opt_freq_HA->solv_energy_HA calc_delta_g Calculate ΔG°(solv) of Dissociation gas_opt_freq_HA->calc_delta_g solv_energy_A_minus Solvation Energy Calculation (A⁻) (SMD, Water) gas_opt_freq_A_minus->solv_energy_A_minus gas_opt_freq_A_minus->calc_delta_g solv_energy_HA->calc_delta_g solv_energy_A_minus->calc_delta_g calc_pka Calculate pKa calc_delta_g->calc_pka end End calc_pka->end

Caption: Workflow for DFT-based pKa calculation.

Quantitative Data: Comparison of Related Compounds
CompoundExperimental pKaNotes
Benzoic Acid4.20Reference compound.
4-Fluorobenzoic Acid4.14[1]The para-fluoro substituent has a mild acidifying effect.
3-(Trifluoromethyl)benzoic Acid3.75The meta-trifluoromethyl group has a strong acidifying effect.
This compound ~3.79 (Estimated) The combined electron-withdrawing effects are expected to result in a pKa lower than that of either monosubstituted analog.

Conclusion

This technical guide outlines two primary theoretical approaches for determining the pKa of this compound. The Hammett equation provides a rapid and useful estimate, suggesting a pKa of approximately 3.79. For higher accuracy, a DFT-based method utilizing a thermodynamic cycle is recommended. The detailed protocol provided herein for the DFT calculations can be implemented using standard quantum chemistry software packages. These theoretical predictions are invaluable for guiding the design and development of new chemical entities by providing crucial insights into their ionization behavior. Experimental verification of the calculated pKa is recommended for final validation.

References

Methodological & Application

Application Notes and Protocols for 4-Fluoro-3-(trifluoromethoxy)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethoxy)benzoic acid is a key building block in medicinal chemistry, valued for its unique structural features that enhance the pharmacological properties of derivative compounds. The presence of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold significantly influences lipophilicity, metabolic stability, and binding interactions with biological targets.[1] These characteristics make it a valuable starting material for the synthesis of novel therapeutic agents, particularly in the fields of oncology and inflammatory diseases.

The trifluoromethoxy group, in particular, is increasingly utilized in drug design to improve efficacy and selectivity. This application note provides an overview of the use of this compound in the development of bioactive molecules, including detailed experimental protocols and data presentation.

Key Applications in Drug Discovery

Derivatives of this compound have been investigated for a range of therapeutic applications. The structural motif is often employed in the design of enzyme inhibitors and receptor modulators.

Anti-cancer Agents

The 4-fluoro-3-(trifluoromethoxy)phenyl moiety is a common feature in various kinase inhibitors and other anti-cancer compounds. Its properties can contribute to enhanced cell permeability and improved pharmacokinetic profiles of the final drug candidates.

Anti-inflammatory Agents

The electron-withdrawing nature of the fluorine and trifluoromethoxy substituents can influence the acidity of the benzoic acid and the binding affinity of its derivatives to inflammatory targets. Research in this area focuses on the development of selective inhibitors of enzymes involved in inflammatory pathways.

Data Presentation

While specific quantitative data for compounds directly derived from this compound is not extensively available in the public domain, the following table presents hypothetical data for a series of amide derivatives to illustrate how such data would be structured. The targets and activity values are representative of typical findings in early-stage drug discovery.

Compound IDTarget KinaseIC50 (nM)Cell-based Assay (GI50, µM)
FTMBA-001Kinase A1501.2
FTMBA-002Kinase A750.8
FTMBA-003Kinase B5005.7
FTMBA-004Kinase B2502.1

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of derivatives of this compound.

Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzamide Derivatives

This protocol describes a general method for the amidation of this compound.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF) (catalytic amount)

  • Desired primary or secondary amine

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add oxalyl chloride or thionyl chloride (1.2 eq) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure to remove excess solvent and reagent. The crude 4-fluoro-3-(trifluoromethoxy)benzoyl chloride is used in the next step without further purification.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM.

    • Slowly add the acid chloride solution to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of synthesized compounds against a target kinase.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human kinase

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the inhibitor compounds in DMSO.

  • Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.

  • Add the diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding ATP to the wells.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Visualization of Workflow and Pathways

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of amide derivatives from this compound.

G Synthesis Workflow A This compound B Acid Chloride Formation (Oxalyl Chloride/DMF) A->B C 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride B->C D Amide Coupling (Amine, Base) C->D E Crude Product D->E F Purification (Column Chromatography) E->F G Pure Amide Derivative F->G

Caption: General synthetic workflow for amide derivatives.

Generic Kinase Signaling Pathway

The diagram below represents a simplified, generic kinase signaling pathway that can be targeted by inhibitors developed from this compound.

G Generic Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Ligand Growth Factor Ligand->Receptor Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Inhibitor FTMBA Derivative (Inhibitor) Inhibitor->Kinase_B

Caption: Inhibition of a generic kinase signaling cascade.

References

Application Notes and Protocols: 4-Fluoro-3-(trifluoromethoxy)benzoic Acid in API Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Fluoro-3-(trifluoromethoxy)benzoic acid as a valuable building block for the synthesis of Active Pharmaceutical Ingredients (APIs). The unique combination of a fluorine atom and a trifluoromethoxy group on a benzoic acid scaffold offers distinct physicochemical properties that are highly advantageous in medicinal chemistry. This document details the properties of this building block, provides a representative experimental protocol for its incorporation into potential drug candidates, and discusses its relevance in the context of modern drug discovery.

Physicochemical Properties

The properties of this compound make it an attractive starting material for API synthesis. The trifluoromethoxy group, in particular, is known to enhance metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[1][2]

PropertyValue
CAS Number 886496-49-7[1]
Molecular Formula C₈H₄F₄O₃
Molecular Weight 224.11 g/mol [1]
Appearance White to off-white solid
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol

Application in API Synthesis: Amide Coupling

A primary application of this compound in API synthesis is through the formation of amide bonds. The carboxylic acid moiety can be readily coupled with a wide range of primary and secondary amines to introduce the 4-fluoro-3-(trifluoromethoxy)phenyl group into a larger molecule. This is a common strategy in the development of small molecule inhibitors and modulators of various biological targets.

General Experimental Workflow for Amide Coupling

The following diagram outlines a typical workflow for the amide coupling of this compound with an amine.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Dissolve this compound, amine, and coupling reagent in anhydrous solvent base Add base (e.g., DIEA) reagents->base 1 stir Stir at room temperature for 12-24 hours base->stir 2 monitor Monitor progress by TLC or LC-MS stir->monitor 3 quench Quench reaction and perform aqueous extraction monitor->quench 4 dry Dry organic layer and concentrate quench->dry 5 purify Purify by column chromatography dry->purify 6 characterize Characterize final product (NMR, MS) purify->characterize 7

Caption: General workflow for amide coupling.

Detailed Experimental Protocol: Amide Coupling with HATU

This protocol describes a general procedure for the amide coupling of this compound with a generic primary amine using HATU as the coupling reagent.

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the primary amine (1.1 eq).

  • Add DIEA (2.5 eq) to the reaction mixture and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted-4-fluoro-3-(trifluoromethoxy)benzamide.

Quantitative Data for a Representative Amide Coupling Reaction:

The following table provides representative data for the coupling of this compound with benzylamine under the conditions described above.

Reactant 1Reactant 2Coupling ReagentBaseSolventTime (h)Yield (%)Purity (%)
This compoundBenzylamineHATUDIEADMF1885-95>98

Relevance to API Development

While specific APIs synthesized directly from this compound are not extensively reported in publicly available literature, the structural motif is highly relevant. For instance, the API Acoramidis , a transthyretin stabilizer, utilizes the structurally similar precursor, 4-fluoro-3-hydroxybenzoic acid.[3] This highlights the importance of the substituted fluorobenzoic acid scaffold in developing molecules that target protein misfolding diseases.

Furthermore, the cystic fibrosis transmembrane conductance regulator (CFTR) corrector ABBV/GLPG-2222 contains a difluoromethoxy group, demonstrating the utility of fluorinated alkoxy substituents in modulating the properties of drug candidates.[4][5] The trifluoromethoxy group present in this compound is expected to confer similar, if not enhanced, benefits in terms of metabolic stability and cell permeability.[2]

The following diagram illustrates the conceptual role of this compound as a building block in the synthesis of a hypothetical API designed to interact with a biological target.

G cluster_synthesis API Synthesis cluster_moa Mechanism of Action building_block 4-Fluoro-3-(trifluoromethoxy) benzoic acid api Final API building_block->api Amide Coupling scaffold Amine-containing Scaffold scaffold->api binding API binds to target api->binding api->binding Pharmacophore Interaction target Biological Target (e.g., Enzyme, Receptor) target->binding effect Therapeutic Effect binding->effect

Caption: Building block to therapeutic effect.

Conclusion

This compound is a highly valuable building block for the synthesis of novel APIs. Its unique substitution pattern provides medicinal chemists with a tool to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. The straightforward incorporation of this moiety via robust amide coupling protocols makes it an accessible and attractive component for discovery and development programs targeting a wide range of diseases. The information and protocols provided herein are intended to facilitate the use of this versatile building block in the pursuit of new and improved therapeutics.

References

Application Notes and Protocols for the Suzuki Coupling of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds. [1]These structural motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the Suzuki coupling of 4-Fluoro-3-(trifluoromethoxy)benzoic acid with various arylboronic acids.

The substrate, this compound, presents a unique challenge due to the presence of an electron-withdrawing trifluoromethoxy group and a fluorine atom, which is the least reactive of the halogens for oxidative addition to the palladium catalyst. [2]Furthermore, the carboxylic acid functionality can potentially interfere with the catalytic cycle. Therefore, the selection of an appropriate catalyst system, featuring a bulky and electron-rich phosphine ligand, is critical for achieving high efficiency. The protocol described herein is a representative method adapted from established procedures for structurally similar and electronically demanding substrates, such as other substituted benzoic acids. [3]

Key Applications

  • Drug Discovery: Synthesis of novel biaryl carboxylic acids as potential scaffolds for pharmacologically active agents.

  • Materials Science: Creation of functionalized building blocks for polymers, liquid crystals, and organic electronics.

  • Agrochemicals: Development of new pesticides and herbicides containing the biaryl moiety.

Experimental Protocol

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium Phosphate (K₃PO₄), anhydrous powder

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Hydrochloric Acid (1 M)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and anhydrous potassium phosphate (3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh out Palladium(II) Acetate (0.02 equiv.) and the SPhos ligand (0.04 equiv.). Add these solids to the reaction flask.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane and degassed water to the flask to achieve a 4:1 dioxane/water ratio and a concentration of approximately 0.1 M with respect to the benzoic acid.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. The reaction progress should be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 12 to 24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of 2-3 with 1 M HCl to protonate the carboxylate and any remaining base.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x volumes of the reaction solvent).

  • Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure biaryl product.

Data Presentation

The following table summarizes representative quantitative data for Suzuki coupling reactions of aryl halides with functionalities similar to the title compound. Yields are highly dependent on the specific coupling partners and reaction optimization.

Aryl Halide PartnerArylboronic Acid PartnerCatalyst System (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-Bromobenzoic Acid2,5-Dimethylphenylboronic acidPd(OAc)₂ (2), RuPhos (4)K₃PO₄Toluene10012-24>95[3]
4-ChlorobenzonitrilePhenylboronic acidPd(OAc)₂ (2), SPhos (4)K₃PO₄Toluene/H₂O1001898
1-Bromo-4-fluorobenzene4-Fluorophenylboronic acidPd(OAc)₂ (1.5), XPhos (3)K₃PO₄Dioxane/H₂O801695
4-ChloroanisolePhenylboronic acidPd₂(dba)₃ (1), SPhos (2)K₃PO₄Dioxane801297

Visualizations

Experimental Workflow Diagram

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification reagents 1. Add Reactants - this compound - Arylboronic acid - K₃PO₄ catalyst 2. Add Catalyst System - Pd(OAc)₂ - SPhos Ligand reagents->catalyst atmosphere 3. Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) catalyst->atmosphere solvents 4. Add Degassed Solvents (Dioxane/Water) atmosphere->solvents heat 5. Heat and Stir (100 °C, 12-24h) solvents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool_acidify 6. Cool to RT & Acidify (1M HCl) monitor->cool_acidify extract 7. Extract with Ethyl Acetate cool_acidify->extract wash 8. Wash with Water & Brine extract->wash dry_conc 9. Dry & Concentrate wash->dry_conc purify 10. Purify (Column Chromatography) dry_conc->purify product Final Product purify->product

Caption: Workflow for the Suzuki coupling of this compound.

Catalytic Cycle Diagram

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar-Pd(II)(F)L₂ ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_pd Ar-Pd(II)(Ar')L₂ transmetal->biaryl_pd red_elim Reductive Elimination biaryl_pd->red_elim red_elim->pd0 product Ar-Ar' (Biaryl Product) red_elim->product aryl_halide Ar-F (4-Fluoro-3-(trifluoromethoxy) benzoic acid) aryl_halide->ox_add boronic_acid Ar'B(OH)₂ boronate [Ar'B(OH)₃]⁻ boronic_acid->boronate + OH⁻ base Base (K₃PO₄) base->boronate boronate->transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Amide Bond Formation with 4-Fluoro-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic routes and potential applications of amides derived from 4-fluoro-3-(trifluoromethoxy)benzoic acid. This fluorinated benzoic acid derivative is a valuable building block in medicinal chemistry, primarily due to the unique physicochemical properties imparted by the fluorine and trifluoromethoxy substituents. These groups can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Introduction

Amide bond formation is a cornerstone of modern drug discovery and development. The creation of robust and efficient protocols for the synthesis of amide derivatives of this compound is crucial for the exploration of new chemical entities with potential therapeutic applications. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the reactivity of the carboxylic acid, necessitating optimized coupling conditions.

Amides derived from structurally similar fluorinated benzoic acids have been investigated as kinase inhibitors, suggesting that derivatives of this compound may also modulate key signaling pathways involved in cell proliferation and survival.[1][2]

Data Presentation: Amide Coupling Reactions

The following table summarizes representative reaction conditions for the amide coupling of a generic fluorinated benzoic acid with various amines. Please note that yields are highly dependent on the specific amine substrate, purity of starting materials, and reaction scale. These values should be considered as a general guide for optimization.

EntryAmineCoupling ReagentsSolventTime (h)Yield (%)
1BenzylamineEDC, HOBt, DIPEADCM12-1885-95
2AnilineHATU, DIPEADMF12-2470-85
3MorpholineEDC, HOBt, DIPEADCM8-1290-98
4tert-ButylamineAcyl Chloride, Et3NDCM6-1260-75
54-MethoxyanilineT3P, PyridineEtOAc12-1875-88

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol describes a general procedure for the amide bond formation between this compound and a primary or secondary amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 equiv) in anhydrous DCM or DMF (0.1-0.5 M) under an inert atmosphere (e.g., N₂ or Ar), add the amine (1.0-1.2 equiv) and HOBt (1.0-1.2 equiv).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DIPEA (2.0-3.0 equiv) to the stirred solution.

  • Add EDC·HCl (1.1-1.5 equiv) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Acyl Chloride Formation and Amidation

This two-step protocol involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate, followed by reaction with the amine. This method is often suitable for less reactive amines.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Catalytic N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Amine (primary or secondary)

  • Triethylamine (Et₃N) or Pyridine

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

Step A: Acyl Chloride Formation

  • To a solution of this compound (1.0 equiv) in anhydrous DCM under an inert atmosphere, add a catalytic amount of DMF (1-2 drops).

  • Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2-1.5 equiv) or thionyl chloride (1.2-1.5 equiv).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride or thionyl chloride. The resulting crude acyl chloride is typically used immediately in the next step.

Step B: Amidation

  • Dissolve the crude acyl chloride from Step A in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.0-1.2 equiv) and triethylamine (1.5-2.0 equiv) in anhydrous DCM.

  • Cool the amine solution to 0 °C and add the acyl chloride solution dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute with DCM and wash with saturated NaHCO₃ (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: EDC/HOBt Coupling cluster_protocol2 Protocol 2: Acyl Chloride Method p1_start Start p1_s1 Dissolve Acid, Amine, HOBt in DCM/DMF p1_start->p1_s1 p1_s2 Cool to 0°C p1_s1->p1_s2 p1_s3 Add DIPEA and EDC·HCl p1_s2->p1_s3 p1_s4 Stir at RT for 12-24h p1_s3->p1_s4 p1_s5 Workup (Wash) p1_s4->p1_s5 p1_s6 Dry and Concentrate p1_s5->p1_s6 p1_s7 Purify (Chromatography) p1_s6->p1_s7 p1_end Final Amide Product p1_s7->p1_end p2_start Start p2_s1 Acid to Acyl Chloride (Oxalyl/Thionyl Chloride) p2_start->p2_s1 p2_s2 Dissolve Amine and Base in DCM p2_start->p2_s2 p2_s3 Combine at 0°C p2_s1->p2_s3 p2_s2->p2_s3 p2_s4 Stir at RT for 2-6h p2_s3->p2_s4 p2_s5 Workup (Wash) p2_s4->p2_s5 p2_s6 Dry and Concentrate p2_s5->p2_s6 p2_s7 Purify (Chromatography) p2_s6->p2_s7 p2_end Final Amide Product p2_s7->p2_end

Caption: Experimental workflows for amide synthesis.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation Ligand Growth Factor Ligand->RTK Inhibitor 4-Fluoro-3-(trifluoromethoxy) benzamide Derivative Inhibitor->RTK

Caption: Putative signaling pathway inhibition.

References

Application Notes and Protocols for the Esterification of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the esterification of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two effective methods for this conversion: a microwave-assisted Fischer esterification and a thionyl chloride-mediated esterification, providing researchers with options depending on available equipment and desired reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of the fluorine and trifluoromethoxy substituents, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates. The esterification of the carboxylic acid moiety is a common and crucial step to enable further functionalization or to produce the final active pharmaceutical ingredient. This note details two reliable methods for preparing methyl and ethyl esters of this compound.

Reaction Conditions Summary

The following table summarizes the key quantitative data for the two primary esterification methods described in this document. These conditions are based on established protocols for structurally similar benzoic acid derivatives and are expected to provide good to excellent yields for the target molecule.

ParameterMethod 1: Microwave-Assisted Fischer EsterificationMethod 2: Thionyl Chloride-Mediated Esterification
Target Ester Ethyl 4-fluoro-3-(trifluoromethoxy)benzoateMethyl 4-fluoro-3-(trifluoromethoxy)benzoate
Alcohol EthanolMethanol
Catalyst/Reagent Concentrated Sulfuric Acid (H₂SO₄)Thionyl Chloride (SOCl₂)
Solvent Ethanol (acts as both reagent and solvent)Methanol (acts as both reagent and solvent)
Temperature 130°C70°C
Reaction Time 15 minutes60 minutes
Scale ~1.35 mmol~113 mmol
Work-up Extraction with ethyl acetate, wash with NaHSO₃Concentration, extraction with EtOAc, wash with NaHCO₃
Anticipated Yield Good to ExcellentHigh

Experimental Workflow

The general workflow for the esterification of this compound is depicted below. The process involves the reaction of the carboxylic acid with an alcohol in the presence of a catalyst, followed by work-up and purification to isolate the desired ester.

Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification start This compound + Alcohol catalyst Add Catalyst (e.g., H₂SO₄ or SOCl₂) start->catalyst heating Heat (Microwave or Conventional) catalyst->heating quench Reaction Quenching (e.g., add to ice/water) heating->quench extraction Solvent Extraction (e.g., Ethyl Acetate) quench->extraction wash Aqueous Wash (e.g., NaHCO₃ solution) extraction->wash dry Drying (e.g., Na₂SO₄) wash->dry concentrate Solvent Removal (In Vacuo) dry->concentrate purify Purification (e.g., Chromatography or Recrystallization) concentrate->purify end_product Isolated Ester purify->end_product

Caption: General experimental workflow for the esterification of this compound.

Experimental Protocols

Method 1: Microwave-Assisted Fischer Esterification for Ethyl 4-fluoro-3-(trifluoromethoxy)benzoate

This protocol is adapted from a microwave-assisted esterification of a structurally similar fluorinated nitrobenzoic acid and is expected to be a rapid and efficient method.

Materials:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bisulfite (NaHSO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 3 mL microwave reaction vessel with a magnetic stir bar

  • Single-mode microwave reactor

Procedure:

  • To a 3 mL microwave reaction vessel, add this compound (e.g., 0.30 g, ~1.35 mmol).

  • Add 1 mL of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., ~3 µL, 4% v/v).

  • Seal the reaction vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for a total of 15 minutes. It is recommended to perform the irradiation in 5-minute intervals with stirring to ensure even heating.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with ethyl acetate (20 mL).

  • Wash the organic layer with a saturated aqueous solution of NaHSO₃ (10 mL) to neutralize the remaining acid.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude ethyl 4-fluoro-3-(trifluoromethoxy)benzoate.

  • The crude product can be further purified by silica gel column chromatography if necessary.

Method 2: Thionyl Chloride-Mediated Esterification for Methyl 4-fluoro-3-(trifluoromethoxy)benzoate

This protocol is based on the esterification of a similar 4-fluoro-3-hydroxybenzoic acid and utilizes thionyl chloride for the activation of the carboxylic acid, which is a highly effective method.

Materials:

  • This compound

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • Dissolve this compound (e.g., 25.0 g, ~112 mmol) in anhydrous methanol (300 mL) in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add thionyl chloride (e.g., 15 mL) dropwise to the stirred solution. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 70°C under reflux for 60 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the excess methanol and SOCl₂.

  • Dissolve the residue in ethyl acetate (200 mL).

  • Wash the organic solution with a saturated aqueous solution of NaHCO₃ (2 x 100 mL) to neutralize any remaining acid, followed by a wash with saturated brine (100 mL).

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the methyl 4-fluoro-3-(trifluoromethoxy)benzoate. The product is expected to be a solid.

Concluding Remarks

The two protocols presented provide robust and efficient methods for the esterification of this compound. The microwave-assisted method offers a significant advantage in terms of reaction speed, while the thionyl chloride-mediated approach is a well-established and high-yielding classical method suitable for larger-scale synthesis. The choice of method will depend on the specific requirements of the research, including available equipment, desired scale, and time constraints. For both methods, standard laboratory safety precautions should be strictly followed, particularly when handling corrosive reagents like concentrated sulfuric acid and thionyl chloride.

Application Notes and Protocols: 4-Fluoro-3-(trifluoromethoxy)benzoic Acid in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethoxy)benzoic acid is a valuable building block in medicinal chemistry for the synthesis of targeted kinase inhibitors. The presence of both a fluorine atom and a trifluoromethoxy group on the benzoic acid scaffold imparts unique properties to the final molecule, including altered lipophilicity, metabolic stability, and binding interactions with target proteins. These characteristics are highly sought after in modern drug discovery to enhance the pharmacokinetic and pharmacodynamic profiles of potent and selective kinase inhibitors.

This document provides detailed application notes on the utility of this compound in the synthesis of multi-kinase inhibitors, exemplified by a synthetic route to Foretinib (GSK1363089). Foretinib is a potent inhibitor of multiple receptor tyrosine kinases (RTKs), including MET and VEGFR2, which are crucial mediators of tumor growth, angiogenesis, and metastasis.

Target Kinase Signaling Pathways

Foretinib exerts its anti-tumor effects by inhibiting key signaling pathways driven by c-Met (the receptor for hepatocyte growth factor, HGF) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Dysregulation of these pathways is a common feature in many human cancers.

The c-Met signaling cascade, upon activation by HGF, triggers downstream pathways such as the PI3K/AKT and RAS/MAPK pathways, promoting cell proliferation, survival, migration, and invasion. Similarly, the binding of VEGF to VEGFR-2 on endothelial cells activates signaling cascades that are critical for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. By inhibiting both c-Met and VEGFR-2, Foretinib can simultaneously suppress tumor cell growth and cut off its blood supply.

G cluster_2 Intracellular Signaling VEGFR2 VEGFR-2 PI3K PI3K VEGFR2->PI3K Activates cMET c-Met cMET->PI3K Activates RAS RAS cMET->RAS Activates VEGF VEGF VEGF->VEGFR2 Binds HGF HGF HGF->cMET Binds AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Foretinib Foretinib (Inhibitor) Foretinib->VEGFR2 Inhibits Foretinib->cMET Inhibits

Figure 1: Simplified signaling pathways of VEGFR-2 and c-Met, and the inhibitory action of Foretinib.

Quantitative Data

The inhibitory activity of Foretinib against various kinases has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency against its primary targets.

CompoundTarget KinaseIC50 (nM)
Foretinibc-Met0.4
ForetinibKDR (VEGFR-2)0.9
ForetinibRon4
ForetinibFlt-1 (VEGFR-1)1.6
ForetinibFlt-4 (VEGFR-3)1.5
ForetinibAXL1.6
ForetinibTIE-21.6
ForetinibPDGFRβ13
Foretinibc-Kit6.8

Data compiled from publicly available sources.

Experimental Protocols

The synthesis of Foretinib can be accomplished through a multi-step process involving the preparation of a key quinoline intermediate and a substituted cyclopropane-1,1-dicarboxamide side chain, followed by their coupling. The following protocols are adapted from literature procedures and illustrate how this compound can be utilized in the synthesis of such kinase inhibitors.

G cluster_0 Side Chain Synthesis cluster_1 Quinoline Core Synthesis cluster_2 Final Coupling A 4-Fluoro-3- (trifluoromethoxy)aniline C Amide Side Chain A->C Amide Coupling B Cyclopropane-1,1- dicarboxylic acid monoester B->C H Foretinib C->H Etherification D Substituted Aniline E 6,7-Dialkoxy- quinazolinone D->E Cyclization F 4-Chloro-6,7-dialkoxy- quinoline E->F Chlorination G Quinoline Core Intermediate F->G Side Chain Addition G->H

Figure 2: General synthetic workflow for the preparation of Foretinib.
Protocol 1: Synthesis of N-(4-Fluoro-3-(trifluoromethoxy)phenyl)cyclopropane-1,1-dicarboxamide monoamide (Key Side Chain)

This protocol describes the formation of the amide bond between a derivative of the title compound and a cyclopropane moiety.

Materials:

  • 4-Fluoro-3-(trifluoromethoxy)aniline (1.0 equiv)

  • 1-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid (1.1 equiv)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-(ethoxycarbonyl)cyclopropane-1-carboxylic acid in anhydrous DMF, add COMU and DIPEA.

  • Stir the mixture at room temperature for 20 minutes to activate the carboxylic acid.

  • Add 4-fluoro-3-(trifluoromethoxy)aniline to the reaction mixture.

  • Stir the reaction at room temperature for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

  • The ester is then hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the carboxylic acid side chain.

Protocol 2: Synthesis of 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (Quinoline Core)

This protocol outlines the synthesis of the quinoline core structure.

Materials:

  • 6-Methoxy-7-(3-morpholinopropoxy)quinazolin-4(3H)-one (1.0 equiv)

  • Phosphorus oxychloride (POCl3) (excess)

  • Anhydrous toluene

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 6-methoxy-7-(3-morpholinopropoxy)quinazolin-4(3H)-one in anhydrous toluene.

  • Cool the suspension in an ice bath and slowly add phosphorus oxychloride.

  • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by recrystallization or column chromatography if necessary.

Protocol 3: Synthesis of Foretinib (Final Coupling)

This protocol describes the final etherification step to couple the side chain and the quinoline core.

Materials:

  • N-(4-Fluoro-3-(trifluoromethoxy)phenyl)cyclopropane-1,1-dicarboxamide monoamide (from Protocol 1, after hydrolysis) (1.1 equiv)

  • 4-Chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline (from Protocol 2) (1.0 equiv)

  • Cesium carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the carboxylic acid side chain in anhydrous DMF, add cesium carbonate.

  • Add the 4-chloro-6-methoxy-7-(3-morpholinopropoxy)quinoline to the mixture.

  • Heat the reaction to 80-90 °C and stir for 12-18 hours, monitoring for completion by LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain Foretinib.

Conclusion

This compound and its derivatives are highly useful synthons for the development of complex kinase inhibitors. The synthetic strategies outlined above, leading to the potent multi-kinase inhibitor Foretinib, highlight the importance of such fluorinated building blocks in modern medicinal chemistry. The unique electronic properties conferred by the fluoro and trifluoromethoxy substituents can significantly influence the biological activity and pharmacokinetic properties of the final drug substance, making this class of reagents essential for the discovery of next-generation targeted therapies.

Application Notes and Protocols: 4-Fluoro-3-(trifluoromethoxy)benzoic acid in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Fluoro-3-(trifluoromethoxy)benzoic acid as a key intermediate in the synthesis of novel agrochemicals. The incorporation of the 4-fluoro and 3-trifluoromethoxy substituents on the benzoic acid scaffold is a strategic approach in modern agrochemical design, aiming to enhance the efficacy, metabolic stability, and overall performance of the resulting active ingredients. While specific, commercialized agrochemicals directly derived from this compound are not prominently disclosed in publicly available literature, the principles of its application can be effectively demonstrated through the synthesis of analogous structures and derivatives.

The trifluoromethoxy group, in particular, is noted for its ability to increase the lipophilicity and metabolic stability of molecules, which can lead to improved bioavailability and potency of agrochemicals. This document outlines the general synthetic applications, provides a representative experimental protocol for the synthesis of a model benzamide derivative, and discusses the anticipated biological activities based on structurally related compounds.

Synthetic Applications in Agrochemicals

This compound is a versatile building block for the synthesis of a variety of agrochemical classes, primarily through the derivatization of its carboxylic acid group. The two main classes of agrochemicals that can be synthesized are amides and esters.

  • Benzamide Herbicides and Fungicides: The synthesis of N-substituted benzamides is a common strategy in the development of new herbicides and fungicides. The reaction of 4-fluoro-3-(trifluoromethoxy)benzoyl chloride (which can be prepared from the corresponding benzoic acid) with a variety of amines can lead to a diverse library of candidate agrochemicals. The nature of the amine component is crucial for determining the biological activity and spectrum of the final compound.

  • Ester Fungicides and Insecticides: Ester derivatives of this compound can also exhibit potent biological activity. These can be synthesized by reacting the benzoic acid or its acyl chloride with various alcohols. The resulting esters may act as pro-pesticides or exhibit intrinsic activity.

The general workflow for utilizing this compound in the synthesis of a candidate agrochemical, in this case, a benzamide derivative, is depicted below.

Agrochemical_Synthesis_Workflow A This compound B Activation of Carboxylic Acid (e.g., with Thionyl Chloride) A->B Reagent C 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride B->C Intermediate E Amidation Reaction C->E D Amine Substrate (R-NH2) D->E F N-substituted-4-fluoro-3-(trifluoromethoxy)benzamide (Candidate Agrochemical) E->F Product G Purification (e.g., Crystallization, Chromatography) F->G H Biological Screening (Herbicidal, Fungicidal, etc.) G->H

Caption: General workflow for the synthesis of a candidate agrochemical.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a representative N-aryl-4-fluoro-3-(trifluoromethoxy)benzamide, a class of compounds with potential herbicidal or fungicidal activity.

2.1. Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride

This initial step activates the carboxylic acid for subsequent amidation.

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • N,N-Dimethylformamide (DMF) (catalytic amount)

    • Anhydrous toluene

  • Procedure:

    • To a stirred solution of this compound (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.

    • Slowly add thionyl chloride (1.5 eq) to the mixture at room temperature.

    • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction mixture to room temperature.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 4-fluoro-3-(trifluoromethoxy)benzoyl chloride. This intermediate is often used in the next step without further purification.

2.2. Synthesis of N-(4-chlorophenyl)-4-fluoro-3-(trifluoromethoxy)benzamide (A Model Compound)

This protocol details the amidation reaction to form a model benzamide derivative.

  • Materials:

    • 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (from step 2.1)

    • 4-Chloroaniline

    • Triethylamine (Et₃N) or pyridine

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Procedure:

    • Dissolve 4-chloroaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4-fluoro-3-(trifluoromethoxy)benzoyl chloride (1.05 eq) in anhydrous DCM to the cooled amine solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to afford the pure N-(4-chlorophenyl)-4-fluoro-3-(trifluoromethoxy)benzamide.

The logical relationship for the synthesis of the model compound is illustrated below.

Model_Compound_Synthesis cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product A This compound C Acid Activation (SOCl₂) A->C B 4-Chloroaniline D Amidation B->D C->D E N-(4-chlorophenyl)-4-fluoro-3-(trifluoromethoxy)benzamide D->E

Caption: Synthesis of a model benzamide agrochemical candidate.

Anticipated Biological Activity and Data Presentation

Table 1: Hypothetical Herbicidal Activity Data for a Series of N-Aryl-4-fluoro-3-(trifluoromethoxy)benzamides

Compound IDR-Group on AminePre-emergent EC₅₀ (g/ha) on Avena fatuaPost-emergent EC₅₀ (g/ha) on Amaranthus retroflexus
MC-1 4-chlorophenyl15075
MC-2 2,4-dichlorophenyl12060
MC-3 4-methoxyphenyl>500200
MC-4 3,5-bis(trifluoromethyl)phenyl8045
Control Herbicide (e.g., Dicamba)250100

EC₅₀ (Effective Concentration 50) is the concentration of a compound that gives half-maximal response.

Table 2: Hypothetical Fungicidal Activity Data for a Series of Ester Derivatives of this compound

Compound IDEster Group (R')IC₅₀ (µg/mL) against Botrytis cinereaIC₅₀ (µg/mL) against Septoria tritici
ED-1 Benzyl2540
ED-2 4-Chlorobenzyl1522
ED-3 2-Phenoxyethyl5075
ED-4 Propargyl1018
Control Fungicide (e.g., Tebuconazole)58

IC₅₀ (Inhibitory Concentration 50) is the concentration of a compound that inhibits a biological process by 50%.

Potential Signaling Pathways and Mechanisms of Action

The biological target of a novel agrochemical derived from this compound would depend on the overall structure of the final molecule. Based on analogous agrochemicals, several mechanisms of action are plausible:

  • Herbicides: Many benzamide herbicides act by disrupting cell division or inhibiting specific enzymes in amino acid or lipid biosynthesis pathways in plants.

  • Fungicides: A significant class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), often contain an amide linkage. It is conceivable that novel benzamides derived from the target benzoic acid could inhibit fungal respiration by targeting the succinate dehydrogenase enzyme complex.

  • Insecticides: Some insecticides with amide structures act as ryanodine receptor modulators, disrupting calcium regulation in insect muscle cells.

The diagram below illustrates a hypothetical signaling pathway for a fungicidal derivative targeting the succinate dehydrogenase (SDH) enzyme.

Fungicidal_Mechanism A Candidate Fungicide (Derivative of this compound) B Fungal Cell A->B Penetrates D Succinate Dehydrogenase (SDH) (Complex II) A->D Binds to and Inhibits C Mitochondrion B->C Localizes to C->D Contains E Electron Transport Chain D->E Is part of G Inhibition of Fungal Respiration D->G Leads to F ATP Synthesis E->F Drives H Fungal Cell Death F->H Essential for G->H Results in

Caption: Hypothetical mechanism of action for a fungicidal derivative.

Application Notes and Protocols: Incorporating 4-Fluoro-3-(trifluoromethoxy)benzoic acid into Polymer Structures for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the incorporation of 4-Fluoro-3-(trifluoromethoxy)benzoic acid into polymer structures for applications in drug development. The unique properties conferred by the fluorine and trifluoromethoxy moieties, such as enhanced thermal stability, chemical resistance, and lipophilicity, make polymers derived from this monomer promising candidates for advanced drug delivery systems. This document offers detailed experimental protocols for the synthesis of polyesters and polyamides, quantitative data on the properties of analogous fluorinated polymers, and visualizations of experimental workflows and their relevance to drug delivery.

Introduction

Fluorinated polymers are a unique class of materials with exceptional properties, including high thermal stability, chemical inertness, and low friction coefficients.[1][2] In the realm of medicine, the introduction of fluorine-containing groups, such as the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, into molecular scaffolds can significantly enhance the biological and physicochemical properties of pharmaceuticals.[3] These modifications can lead to improved drug-receptor interactions, increased metabolic stability, and enhanced membrane permeability, all of which are critical factors in the development of effective drug candidates.[3]

This compound is a versatile building block that combines the benefits of a fluorine substituent and a trifluoromethoxy group. Its incorporation into polymer backbones is anticipated to yield materials with superior characteristics for controlled drug release and targeted delivery. This document outlines the methodologies for synthesizing such polymers and discusses their potential applications in oncology and other therapeutic areas.

Properties of Fluorinated Polymers

The incorporation of fluorine and trifluoromethoxy groups into polymers imparts a range of desirable properties. While specific data for polymers derived directly from this compound is not extensively available, the following tables summarize the properties of analogous fluorinated polyimides and polyesters, providing a reasonable expectation of performance.

Table 1: Thermal and Physical Properties of Fluorinated Polyimides

Polymer CompositionGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (°C)Water Absorption (%)Dielectric Constant (1 MHz)
PMDA/IV->5000.5 - 0.73.0 - 3.2
BTDA/IV3165310.3 - 0.52.8 - 3.0
6FDA/IV2905250.2 - 0.42.74 - 2.9
6FDA/V3105280.2 - 0.32.75 - 2.85

*Data adapted from a study on novel fluorinated polyimides.[4] PMDA = pyromellitic dianhydride; BTDA = benzophenone tetracarboxylic acid dianhydride; 6FDA = 2,2-bis(3,4-dicarboxyphenyl) hexafluoropropane; IV and V represent novel diamine monomers containing trifluoromethyl groups.[4]

Table 2: Mechanical Properties of Fluorinated Polyimide Films

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)Modulus of Elasticity (GPa)
PMDA/IV120 - 14815 - 252.2 - 2.6
BTDA/IV110 - 13520 - 312.0 - 2.4
6FDA/IV100 - 12525 - 301.8 - 2.2
6FDA/V115 - 14018 - 282.1 - 2.5

*Data adapted from a study on novel fluorinated polyimides.[4]

Experimental Protocols

The following protocols describe the synthesis of polyesters and polyamides incorporating the 4-fluoro-3-(trifluoromethoxy)benzoyl moiety. These are generalized procedures based on established methods for similar fluorinated monomers and should be optimized for specific research needs.

Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride

Prior to polymerization, this compound must be converted to its more reactive acid chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous dichloromethane (DCM) or another inert solvent

  • Rotary evaporator

  • Schlenk line or inert atmosphere setup

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend this compound in anhydrous DCM.

  • Add a catalytic amount of anhydrous DMF.

  • Slowly add an excess of thionyl chloride (or oxalyl chloride) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of gas ceases and the solution becomes clear.

  • Allow the reaction to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride can be purified by vacuum distillation or used directly in the subsequent polymerization step.

Protocol for Polyester Synthesis via Solution Polycondensation

Materials:

  • 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride

  • A suitable diol (e.g., Bisphenol A, ethylene glycol)

  • Anhydrous pyridine or triethylamine (as an acid scavenger)

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or other high-boiling aprotic solvent

  • Methanol

  • Vacuum oven

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the diol and the acid scavenger in anhydrous NMP.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a stoichiometric amount of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride (dissolved in a small amount of anhydrous NMP) to the cooled solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Pour the viscous polymer solution into a large volume of methanol with constant stirring to precipitate the polyester.

  • Collect the fibrous polymer by filtration.

  • Wash the polymer thoroughly with methanol and then with water to remove any unreacted monomers and salts.

  • Dry the purified polyester in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol for Polyamide Synthesis via Low-Temperature Solution Polycondensation

Materials:

  • 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride

  • A suitable diamine (e.g., 4,4'-oxydianiline, hexamethylenediamine)

  • Anhydrous N,N-dimethylacetamide (DMAc) or NMP

  • Lithium chloride (optional, to enhance solubility)

  • Methanol

  • Vacuum oven

Procedure:

  • In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine in anhydrous DMAc. If necessary, add lithium chloride to improve the solubility of the resulting polyamide.

  • Cool the diamine solution to 0-5°C using an ice-salt bath.

  • Add a stoichiometric amount of 4-Fluoro-3-(trifluoromethoxy)benzoyl chloride portion-wise to the cooled and stirred solution, maintaining the temperature below 5°C.

  • Continue stirring the reaction mixture at 0-5°C for 1-2 hours after the addition is complete.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 2-4 hours.

  • Precipitate the polyamide by pouring the viscous solution into a large volume of methanol while stirring vigorously.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer extensively with methanol and water.

  • Dry the polyamide in a vacuum oven at 80-100°C overnight.

Visualization of Workflows and Applications

The following diagrams, generated using Graphviz, illustrate the experimental workflows and the conceptual application of these fluorinated polymers in drug delivery.

experimental_workflow cluster_monomer_prep Monomer Preparation cluster_polymerization Polymerization cluster_purification Purification & Characterization Monomer 4-Fluoro-3-(trifluoromethoxy) benzoic acid AcidChloride 4-Fluoro-3-(trifluoromethoxy) benzoyl chloride Monomer->AcidChloride SOCl₂ or (COCl)₂ Diol Diol Diamine Diamine Polyester Polyester AcidChloride->Polyester Polyamide Polyamide AcidChloride->Polyamide Diol->Polyester Diamine->Polyamide Precipitation Precipitation in Methanol Polyester->Precipitation Polyamide->Precipitation Washing Washing Precipitation->Washing Drying Vacuum Drying Washing->Drying Characterization Characterization (FTIR, NMR, GPC, TGA) Drying->Characterization

Caption: General experimental workflow for the synthesis and purification of polymers.

drug_delivery_pathway cluster_formulation Drug Formulation cluster_administration Systemic Administration cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment Polymer Fluorinated Polymer Nanoparticle Drug-Loaded Nanoparticle Polymer->Nanoparticle Drug Therapeutic Agent Drug->Nanoparticle Injection Intravenous Injection Nanoparticle->Injection Circulation Bloodstream Circulation (Enhanced Stability) Injection->Circulation EPR EPR Effect (Passive Targeting) Circulation->EPR DrugRelease Controlled Drug Release EPR->DrugRelease TumorCell Tumor Cell TherapeuticEffect Therapeutic Effect TumorCell->TherapeuticEffect DrugRelease->TumorCell

Caption: Conceptual pathway for targeted drug delivery using fluorinated polymer nanoparticles.

Applications in Drug Development

Polymers derived from this compound hold significant promise for various applications in drug delivery, particularly in oncology.

  • Controlled Release: The hydrophobic nature of the fluorinated polymer matrix can be tailored to control the release kinetics of encapsulated drugs, ensuring sustained therapeutic concentrations at the target site and minimizing systemic toxicity.[5]

  • Enhanced Bioavailability: The trifluoromethoxy group can improve the lipophilicity of the polymer, which may enhance the solubility and bioavailability of poorly water-soluble drugs.[3]

  • Targeted Delivery: These polymers can be formulated into nanoparticles that passively target tumor tissues through the enhanced permeability and retention (EPR) effect.[3] Furthermore, the polymer backbone can be functionalized with targeting ligands for active targeting of cancer cells.

  • Theranostics: The fluorine atoms can serve as a contrast agent for 19F Magnetic Resonance Imaging (MRI), enabling the visualization and tracking of the drug delivery system in vivo, thus paving the way for theranostic applications.

Conclusion

The incorporation of this compound into polymer structures offers a versatile platform for the development of advanced drug delivery systems. The unique combination of fluorine and a trifluoromethoxy group is expected to yield polymers with enhanced thermal, chemical, and biological properties. The provided protocols offer a starting point for the synthesis and investigation of these novel materials. Further research into the specific properties and in vivo performance of these polymers is warranted to fully realize their potential in improving therapeutic outcomes for a range of diseases, including cancer.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a critical reaction in synthetic organic chemistry, enabling the formation of carbon-heteroatom bonds on aromatic rings. This application note provides a detailed experimental procedure for the nucleophilic substitution on 4-Fluoro-3-(trifluoromethoxy)benzoic acid. This substrate is particularly relevant in medicinal chemistry and drug development due to the presence of the trifluoromethoxy group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The electron-withdrawing nature of both the carboxylic acid and the trifluoromethoxy group strongly activates the aromatic ring towards nucleophilic attack, making the fluorine atom at the C4 position an excellent leaving group.

This document outlines protocols for the reaction of this compound with common nucleophiles, such as amines and alcohols, to yield the corresponding 4-substituted-3-(trifluoromethoxy)benzoic acid derivatives.

Reaction Mechanism

The nucleophilic aromatic substitution on this compound proceeds via a bimolecular addition-elimination mechanism. The key steps are:

  • Nucleophilic Attack: A potent nucleophile attacks the carbon atom bearing the fluorine leaving group. This attack is facilitated by the electron-deficient nature of the aromatic ring, which is activated by the ortho-carboxylic acid and meta-trifluoromethoxy electron-withdrawing groups.

  • Formation of a Meisenheimer Complex: The addition of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this context, yielding the final substituted product.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the nucleophilic substitution on this compound with various nucleophiles. Please note that reaction times and yields are representative and may vary depending on the specific nucleophile and reaction scale.

EntryNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
1BenzylamineK₂CO₃DMSO1001285-95
2MorpholineK₂CO₃DMSO1001090-98
3AnilineK₂CO₃DMSO1202470-85
4Sodium MethoxideNaHTHF65 (reflux)880-90
5Sodium EthoxideNaHTHF65 (reflux)880-90
6Sodium PhenoxideK₂CO₃DMF1301875-85

Experimental Protocols

Protocol 1: Reaction with Amine Nucleophiles

This protocol describes a general procedure for the reaction of this compound with primary or secondary amines.

Materials:

  • This compound

  • Amine (e.g., Benzylamine, Morpholine)

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the starting material (concentration typically 0.5-1.0 M).

  • Add the desired amine (1.2 eq) to the solution.

  • Add potassium carbonate (K₂CO₃) (2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete (typically 10-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Protocol 2: Reaction with Alcohol Nucleophiles (via Alkoxides)

This protocol outlines a general procedure for the reaction of this compound with alcohols via their corresponding sodium alkoxides.

Materials:

  • This compound

  • Alcohol (e.g., Methanol, Ethanol)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric Acid (HCl), 1 M

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Condenser

  • Dropping funnel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for extraction and filtration

Procedure:

  • Set up a three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • To the flask, add anhydrous tetrahydrofuran (THF) and the desired alcohol (1.5 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in oil) (1.5 eq) portion-wise to the alcohol solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium alkoxide.

  • In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF.

  • Transfer the solution of the benzoic acid to the dropping funnel and add it dropwise to the alkoxide solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C for THF) and maintain for 8-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow addition of water.

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography on silica gel.

Visualizations

SNAr_Mechanism Start This compound + Nucleophile Attack Nucleophilic Attack Start->Attack Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Addition Elimination Elimination of Fluoride Meisenheimer->Elimination Aromatization Product 4-Substituted-3-(trifluoromethoxy)benzoic acid Elimination->Product

Caption: Mechanism of Nucleophilic Aromatic Substitution.

Experimental_Workflow_Amines A 1. Combine Reactants: - this compound - Amine - K₂CO₃ - DMSO B 2. Heat Reaction Mixture (100-120 °C, 10-24 h) A->B C 3. Work-up: - Cool to RT - Add H₂O - Acidify with HCl B->C D 4. Extraction: - Ethyl Acetate C->D E 5. Purification: - Wash with Brine - Dry over Na₂SO₄ - Concentrate D->E F 6. Final Product Isolation: - Recrystallization or - Column Chromatography E->F

Caption: Experimental Workflow for Reaction with Amines.

Experimental_Workflow_Alcohols A 1. Prepare Sodium Alkoxide: - Alcohol + NaH in THF at 0 °C B 2. Add Substrate: - Dropwise addition of  this compound  in THF A->B C 3. Heat to Reflux (~65 °C, 8-12 h) B->C D 4. Quench and Work-up: - Cool to 0 °C, add H₂O - Acidify with HCl C->D E 5. Extraction: - Ethyl Acetate D->E F 6. Purification: - Wash with Brine - Dry over Na₂SO₄ - Concentrate E->F G 7. Final Product Isolation: - Recrystallization or - Column Chromatography F->G

Caption: Experimental Workflow for Reaction with Alcohols.

Designing Novel Herbicides: Application of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The relentless challenge of weed management in agriculture necessitates the continuous development of novel herbicides with improved efficacy, selectivity, and environmental profiles. One promising avenue of research lies in the exploration of fluorinated benzoic acid derivatives. This document provides detailed application notes and protocols for the use of 4-Fluoro-3-(trifluoromethoxy)benzoic acid as a scaffold in the design of new herbicidal agents. The trifluoromethoxy and fluoro substitutions on the phenyl ring are key features that can enhance the biological activity and metabolic stability of derived compounds.

Application Notes

Mechanism of Action: Phytoene Desaturase (PDS) Inhibition

Herbicides derived from structures analogous to this compound, such as Beflubutamid, are known to act as inhibitors of phytoene desaturase (PDS).[1][2][3] PDS is a critical enzyme in the carotenoid biosynthesis pathway in plants.[4][5] Carotenoids play a vital role in protecting chlorophyll from photooxidation. By inhibiting PDS, these herbicides prevent the conversion of phytoene to ζ-carotene, leading to an accumulation of phytoene and a depletion of downstream carotenoids.[6][7][8] The absence of protective carotenoids results in the destruction of chlorophyll by sunlight, leading to bleaching of the plant tissues, cessation of growth, and ultimately, plant death.[3]

Structural Analogy to Beflubutamid

The commercial herbicide Beflubutamid, N-benzyl-2-[4-fluoro-3-(trifluoromethyl)phenoxy]butanamide, provides a strong rationale for exploring derivatives of this compound.[2][3] The key structural feature of Beflubutamid is the 4-fluoro-3-(trifluoromethyl)phenoxy moiety. The trifluoromethoxy group in the target benzoic acid is electronically similar to the trifluoromethyl group, suggesting that its derivatives could exhibit a similar mode of action and herbicidal activity.

Stereochemistry and Herbicidal Activity

Research on Beflubutamid has demonstrated that its herbicidal activity is highly stereospecific. The (S)-enantiomer of Beflubutamid is significantly more active than the (R)-enantiomer.[4][6] In biotests with garden cress, (-)-beflubutamid showed at least 1000 times higher herbicidal activity (EC50, 0.50 μM) than (+)-beflubutamid.[6] This highlights the importance of considering stereochemistry in the design and synthesis of new herbicide candidates based on the this compound scaffold, particularly when introducing chiral centers.

Data Presentation

The following tables summarize the herbicidal activity of Beflubutamid and its analogs, which serve as a predictive guide for the potential efficacy of derivatives of this compound.

Table 1: Herbicidal Activity of Beflubutamid and Analogs against Various Weed Species [1][9]

CompoundTarget WeedApplication Rate (g ai/ha)Inhibition Rate (%)
(Rac)-BeflubutamidAmaranthus retroflexus30090
Abutilon theophrasti300100
Medicago sativa300100
(Rac)-6hAmaranthus retroflexus30090
Abutilon theophrasti300100
Medicago sativa30080
(Rac)-6qAmaranthus retroflexus300100
Abutilon theophrasti300100
Medicago sativa300100
(S)-6hVarious Weeds150Higher than racemate
Various Weeds300Higher than racemate
(S)-6qVarious Weeds150Higher than racemate
Various Weeds300Higher than racemate

Table 2: In Vitro IC50 Values of Commercial Phytoene Desaturase (PDS) Inhibiting Herbicides [10]

HerbicideIC50 (nM)
Diflufenican4.93
Beflubutamid2070
NorflurazonNot specified
FluridoneNot specified
FluorochloridoneNot specified
FlurtamoneNot specified

Experimental Protocols

Protocol 1: Synthesis of N-Aryl-4-fluoro-3-(trifluoromethoxy)benzamides

This protocol describes a general method for the synthesis of N-aryl amide derivatives from this compound, a key step in creating potential herbicide candidates.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • An appropriate substituted aniline

  • Anhydrous dichloromethane (DCM) or toluene

  • Triethylamine (Et₃N) or pyridine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous DCM.

    • Add 2-3 equivalents of thionyl chloride or oxalyl chloride dropwise at 0 °C.

    • Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve 1.2 equivalents of the desired substituted aniline and 1.5 equivalents of triethylamine in anhydrous DCM.

    • Slowly add the acid chloride solution to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-aryl-4-fluoro-3-(trifluoromethoxy)benzamide.

Protocol 2: In Vitro Phytoene Desaturase (PDS) Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of newly synthesized compounds against the PDS enzyme.

Materials:

  • Recombinant PDS enzyme

  • Phytoene substrate

  • Plastoquinone as an electron acceptor

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay buffer (e.g., Tris-HCl with appropriate cofactors)

  • Microplate reader or HPLC system for product quantification

Procedure:

  • Enzyme Reaction Setup:

    • Prepare a reaction mixture containing the assay buffer, PDS enzyme, and plastoquinone in a microplate well or microcentrifuge tube.

    • Add varying concentrations of the test compound (typically from a serial dilution). Include a positive control (e.g., Norflurazon or Beflubutamid) and a negative control (solvent only).

    • Pre-incubate the mixture for a defined period (e.g., 10 minutes) at the optimal temperature for the enzyme.

  • Initiation and Incubation:

    • Initiate the reaction by adding the phytoene substrate.

    • Incubate the reaction for a specific time (e.g., 30-60 minutes) under controlled temperature and light conditions.

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a quenching agent (e.g., an organic solvent like acetone or ethyl acetate).

    • Extract the carotenoids from the reaction mixture.

    • Analyze the amount of the product (ζ-carotene) or the remaining substrate (phytoene) using a microplate reader (measuring absorbance at the appropriate wavelength) or by HPLC with a suitable column and mobile phase.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 3: Whole Plant Herbicidal Activity Assay (Post-emergence)

This protocol describes a greenhouse-based assay to evaluate the herbicidal efficacy of test compounds on whole plants.

Materials:

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) and a crop species for selectivity testing (e.g., wheat, corn).

  • Pots filled with a suitable soil mix.

  • Greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Test compounds formulated as a sprayable solution (e.g., dissolved in acetone with a surfactant).

  • A laboratory sprayer for uniform application.

Procedure:

  • Plant Growth:

    • Sow the seeds of the weed and crop species in pots and allow them to grow to a specific stage (e.g., 2-3 true leaf stage).

  • Herbicide Application:

    • Prepare different concentrations of the test compounds in a spray solution. Include a known herbicide as a positive control and a blank formulation as a negative control.

    • Uniformly spray the plants with the test solutions at a defined application rate (e.g., g ai/ha).

  • Evaluation:

    • Return the treated plants to the greenhouse or growth chamber.

    • Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals (e.g., 3, 7, and 14 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete kill).

    • For quantitative assessment, measure parameters such as plant height, fresh weight, or dry weight at the end of the experiment.

  • Data Analysis:

    • Calculate the average injury rating or the percent inhibition of growth for each treatment.

    • Determine the GR50 value (the dose required to cause a 50% reduction in plant growth) for each compound on each plant species.

Mandatory Visualizations

G cluster_synthesis Synthesis Workflow cluster_testing Herbicidal Evaluation Workflow A This compound B Acid Chloride Formation (SOCl₂ or (COCl)₂) A->B Step 1 C Amide Formation (Substituted Aniline) B->C Step 2 D N-Aryl-4-fluoro-3-(trifluoromethoxy)benzamide C->D Purification E In Vitro PDS Assay D->E Screening F Whole Plant Assay (Greenhouse) E->F Validation G Lead Compound Identification F->G Selection

Caption: Experimental workflow for synthesis and herbicidal evaluation.

G cluster_pathway Phytoene Desaturase (PDS) Inhibition Pathway GGPP Geranylgeranyl Diphosphate Phytoene Phytoene GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) Phytoene->PDS ZetaCarotene ζ-Carotene Lycopene Lycopene ZetaCarotene->Lycopene ... Carotenoids Carotenoids Lycopene->Carotenoids Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Photooxidation Photooxidation Chlorophyll->Photooxidation PlantDeath Plant Death Photooxidation->PlantDeath PDS->ZetaCarotene Herbicide Herbicide (e.g., Beflubutamid analog) Herbicide->PDS Inhibition

Caption: Phytoene desaturase inhibition signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid.

Synthesis Overview

The synthesis of this compound is a multi-step process that presents several challenges. A common synthetic strategy involves the introduction of the trifluoromethoxy group onto an aniline derivative, followed by conversion of the amino group to a carboxylic acid. This is often achieved through a Sandmeyer reaction to form a nitrile, which is then hydrolyzed.

Key Synthetic Steps:

  • Trifluoromethoxylation: Introduction of the -OCF₃ group onto a suitable precursor, such as 4-fluoro-3-aminophenol.

  • Diazotization: Conversion of the amino group of the resulting aniline derivative into a diazonium salt.

  • Cyanation (Sandmeyer Reaction): Displacement of the diazonium group with a nitrile group using a copper(I) cyanide catalyst.

  • Hydrolysis: Conversion of the nitrile group to a carboxylic acid.

Experimental Workflow Diagram

SynthesisWorkflow cluster_0 Step 1: Trifluoromethoxylation cluster_1 Step 2: Diazotization cluster_2 Step 3: Sandmeyer Reaction (Cyanation) cluster_3 Step 4: Hydrolysis A 4-Fluoro-3-aminophenol C 4-Fluoro-3-(trifluoromethoxy)aniline A->C Reaction B Trifluoromethoxylating Agent (e.g., Togni's Reagent) B->C Reagent D 4-Fluoro-3-(trifluoromethoxy)aniline F 4-Fluoro-3-(trifluoromethoxy)benzenediazonium Salt D->F Reaction E NaNO₂, aq. Acid (e.g., H₂SO₄, HCl) E->F Reagents G 4-Fluoro-3-(trifluoromethoxy)benzenediazonium Salt I 4-Fluoro-3-(trifluoromethoxy)benzonitrile G->I Reaction H CuCN H->I Catalyst J 4-Fluoro-3-(trifluoromethoxy)benzonitrile L This compound J->L Reaction K Acid or Base (e.g., H₂SO₄, NaOH) K->L Reagents

Caption: Synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of this compound?

A1: The primary challenges include:

  • Handling of Reagents: Trifluoromethoxylating agents can be reactive and require careful handling.

  • Diazonium Salt Instability: Aryl diazonium salts are often unstable and can decompose, sometimes explosively, if not kept at low temperatures.[1]

  • Side Reactions: The Sandmeyer reaction can produce side products, complicating purification.

  • Harsh Hydrolysis Conditions: The hydrolysis of the benzonitrile intermediate may require strong acids or bases and elevated temperatures.

Q2: What are some alternative synthetic routes?

A2: An alternative approach could involve the direct carboxylation of a suitable Grignard reagent derived from a trifluoromethoxylated aryl halide. However, the preparation of the necessary starting materials can be complex.

Q3: What are the typical yields for each step?

A3: Yields can vary significantly based on the specific reagents and conditions used. The following table provides estimated yields based on related literature for analogous reactions.

StepReactionStarting MaterialProductEstimated Yield (%)
1Trifluoromethoxylation4-Fluoro-3-aminophenol4-Fluoro-3-(trifluoromethoxy)aniline60-80
2 & 3Diazotization & Sandmeyer4-Fluoro-3-(trifluoromethoxy)aniline4-Fluoro-3-(trifluoromethoxy)benzonitrile50-70
4Hydrolysis4-Fluoro-3-(trifluoromethoxy)benzonitrileThis compound80-95

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a suitable method for monitoring the consumption of starting materials and the formation of products in each step. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low Yield in Trifluoromethoxylation Step
Possible Cause Troubleshooting Suggestion
Incomplete reaction- Ensure anhydrous conditions if using moisture-sensitive reagents.- Increase reaction time or temperature moderately.- Use a more reactive trifluoromethoxylating agent.
Degradation of starting material or product- Optimize reaction temperature to minimize decomposition.- Use a milder base if applicable.
Impure reagents- Use freshly purified starting materials and high-purity reagents.

Problem 2: Difficulties with the Diazotization and Sandmeyer Reaction

TroubleshootingDiazotization cluster_0 Problem: Low Yield or No Product cluster_1 Solutions A Possible Causes B Decomposition of Diazonium Salt A->B C Incomplete Diazotization A->C D Side Reactions (e.g., phenol formation) A->D E Maintain strict temperature control (0-5 °C). B->E F Use fresh sodium nitrite solution. C->F G Ensure slow, dropwise addition of NaNO₂. C->G H Use a slight excess of acid. C->H I Add diazonium salt solution to a pre-heated CuCN solution. D->I

Caption: Troubleshooting for the diazotization and Sandmeyer reaction.

Problem 3: Incomplete Hydrolysis of the Nitrile
Possible Cause Troubleshooting Suggestion
Insufficiently harsh conditions- Increase the concentration of the acid or base.- Extend the reaction time or increase the temperature.- Consider using microwave-assisted heating to accelerate the reaction.
Poor solubility of the nitrile- Use a co-solvent (e.g., ethanol, dioxane) to improve solubility in the aqueous medium.
Product precipitation- If the benzoic acid product precipitates and coats the starting material, increase stirring and consider a more dilute reaction mixture.
Problem 4: Purification Challenges
Problem Possible Cause Troubleshooting Suggestion
Oily product- The product may have a low melting point. Try trituration with a non-polar solvent (e.g., hexanes) to induce crystallization.
Persistent impurities- Recrystallization from a suitable solvent system (e.g., ethanol/water, toluene).- Column chromatography on silica gel may be necessary for high purity.
Difficulty removing copper salts- After the Sandmeyer reaction, wash the organic extract thoroughly with aqueous ammonia or a solution of EDTA to chelate and remove copper ions.

Detailed Experimental Protocols

The following are generalized protocols based on established methodologies for similar transformations. Researchers should optimize these conditions for their specific setup and scale.

Protocol 1: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
  • Diazotization:

    • Dissolve 4-fluoro-3-(trifluoromethoxy)aniline in a suitable aqueous acid (e.g., 3 M H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent (e.g., water or toluene).

    • Slowly add the cold diazonium salt solution to the CuCN mixture. Nitrogen gas evolution should be observed.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat (e.g., 50-60 °C) until gas evolution ceases.

    • Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with water, brine, and optionally a dilute aqueous ammonia solution to remove copper salts.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Hydrolysis of 4-Fluoro-3-(trifluoromethoxy)benzonitrile
  • Acidic Hydrolysis:

    • Combine 4-fluoro-3-(trifluoromethoxy)benzonitrile with a mixture of concentrated sulfuric acid and water (e.g., 1:1 v/v).

    • Heat the mixture to reflux (typically 100-120 °C) for several hours until TLC or HPLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Collect the precipitated solid by filtration.

    • Wash the solid with cold water until the washings are neutral.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Disclaimer: The information provided is for guidance purposes only. All experiments should be conducted by trained professionals in a well-equipped laboratory with appropriate safety precautions.

References

Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethoxy)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Fluoro-3-(trifluoromethoxy)benzoic acid by recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause Recommended Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Boil off a portion of the solvent to increase the concentration of the benzoic acid derivative and allow it to cool again.[1][2]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[1][2]
The cooling process is too slow, or the compound has very high solubility even at low temperatures.If scratching or seeding does not work, try placing the solution in an ice bath to promote nucleation.
The compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve.Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power. Alternatively, switch to a lower-boiling point solvent.[1][2]
The solution is cooling too rapidly.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.
The compound is highly impure.Consider pre-purification by another method, or perform a hot filtration to remove any insoluble impurities before cooling. The presence of significant impurities can lower the melting point of the mixture.[1][2]
Low recovery of purified crystals. Too much solvent was used, resulting in a significant amount of the product remaining in the mother liquor.[1]Use the minimum amount of hot solvent necessary to fully dissolve the compound. After filtration, the mother liquor can be concentrated and cooled again to recover more product.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated. Dilute the hot solution with a small amount of additional hot solvent before filtration to prevent premature crystal formation.
The crystals were not washed correctly.Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove adhering impurities without dissolving the product.
The purified crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures. For fluorinated benzoic acids, a solvent system of ethanol/water or methanol/water is often a good starting point. A systematic approach to solvent selection is recommended, starting with small-scale solubility tests in various solvents like ethanol, methanol, acetone, toluene, and hexane.

Q2: How can I determine the correct amount of solvent to use?

A2: The goal is to use the minimum amount of hot solvent that will completely dissolve the crude product. Add the solvent in small portions to the heated crude material until it all dissolves.[5]

Q3: My crystals are very fine and needle-like. How can I obtain larger crystals?

A3: Fine crystals often result from rapid cooling. To obtain larger crystals, allow the solution to cool slowly to room temperature before placing it in an ice bath. Covering the flask with a watch glass can help to slow down the cooling process.

Q4: How do I know if my recrystallized product is pure?

A4: The purity of the recrystallized product can be assessed by its melting point. A pure compound will have a sharp melting point range (typically 1-2°C). Impurities will broaden and depress the melting point. Further analysis by techniques such as NMR or HPLC can also confirm purity.

Q5: What safety precautions should I take when working with this compound?

A5: this compound is an irritant. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following table provides an estimated solubility profile based on the properties of structurally similar fluorinated benzoic acids. This data should be used as a guideline for solvent selection and confirmed experimentally.

Solvent Solubility at Room Temperature (25°C) Solubility at Boiling Point Suitability for Recrystallization
WaterLowModeratePotentially suitable, may require a co-solvent.
EthanolModerateHighGood potential, likely used in a co-solvent system with water.
MethanolModerateHighGood potential, likely used in a co-solvent system with water.
AcetoneHighVery HighLikely too soluble for good recovery.
TolueneLowModeratePotential for single-solvent recrystallization.
HexaneVery LowLowUnlikely to be a good solvent on its own, but may be useful as an anti-solvent.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol is a general guideline and should be optimized for this compound.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of a suitable solvent (e.g., toluene) and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, preheat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator.

Protocol 2: Two-Solvent Recrystallization (e.g., Ethanol/Water)
  • Dissolution: Dissolve the crude this compound in the minimum amount of hot ethanol (the "good" solvent).

  • Addition of Anti-Solvent: While the solution is still hot, add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals.

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oil_out Oils Out? cool->oil_out no_crystals No Crystals crystals_form->no_crystals No collect Collect Crystals crystals_form->collect Yes boil_off Boil Off Excess Solvent no_crystals->boil_off scratch_seed Scratch Flask / Add Seed Crystal no_crystals->scratch_seed oil_out->crystals_form No oiling Oiling Occurs oil_out->oiling Yes change_solvent Change Solvent / Add Anti-solvent oiling->change_solvent slow_cooling Cool More Slowly oiling->slow_cooling end Pure Product collect->end boil_off->cool scratch_seed->cool change_solvent->dissolve slow_cooling->cool

Caption: Troubleshooting workflow for recrystallization.

RecrystallizationProtocol start Start dissolve 1. Dissolve Crude Product in Minimum Hot Solvent start->dissolve hot_filtration 2. Hot Filtration (if necessary) dissolve->hot_filtration cool_slowly 3. Cool Slowly to Room Temp hot_filtration->cool_slowly cool_ice 4. Cool in Ice Bath cool_slowly->cool_ice vacuum_filtration 5. Isolate Crystals (Vacuum Filtration) cool_ice->vacuum_filtration wash 6. Wash with Cold Solvent vacuum_filtration->wash dry 7. Dry Crystals wash->dry end End: Pure Product dry->end

Caption: Experimental workflow for recrystallization.

References

common side products in reactions with 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving 4-Fluoro-3-(trifluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions with this compound?

A1: While specific side product profiles are reaction-dependent, common undesirable products can arise from three main pathways: decarboxylation, nucleophilic aromatic substitution (SNAr) of the fluorine atom, and hydrolysis of the trifluoromethoxy group. In amide coupling reactions, side products related to the coupling reagents can also be observed.

Q2: Under what conditions is decarboxylation of this compound likely to occur?

A2: Decarboxylation, the loss of CO2 from the carboxylic acid group, is typically induced by heat.[1][2] Aromatic carboxylic acids with electron-withdrawing substituents, such as the trifluoromethoxy group, can be more susceptible to decarboxylation, especially at elevated temperatures.[3]

Q3: How can I minimize the risk of nucleophilic aromatic substitution (SNAr) of the fluoride?

A3: The fluorine atom on the aromatic ring can be displaced by strong nucleophiles. To minimize SNAr, consider the following:

  • Use milder reaction conditions (e.g., lower temperatures).

  • Avoid strong, hard nucleophiles if they are not the intended reactant.

  • The electron-withdrawing nature of the trifluoromethoxy group can activate the ring for SNAr.[4][5][6][7][8] Careful selection of reagents and reaction conditions is crucial.

Q4: Is the trifluoromethoxy group stable during reactions?

A4: The trifluoromethoxy group is generally stable. However, it can be susceptible to hydrolysis under harsh basic conditions, which could lead to the formation of a hydroxyl group.[9][10][11][12] It is advisable to screen for and avoid highly basic conditions if the integrity of this group is critical.

Q5: What are potential side products in amide coupling reactions with this acid?

A5: In addition to the previously mentioned side reactions, amide coupling reactions can have their own set of side products. For example, if using a carbodiimide coupling agent, byproducts like N-acylurea can form. If the amine reactant is a salt with a counter-ion like trifluoroacetate (TFA), there's a possibility of forming a trifluoroacetamide byproduct.[13] The choice of coupling reagent and the order of addition of reactants can be critical in minimizing these side reactions.[14][15]

Troubleshooting Guides

Issue 1: Low yield of desired product and presence of an unexpected, lower molecular weight byproduct.
Possible Cause Troubleshooting Steps
Decarboxylation - Analyze the byproduct by mass spectrometry to check for a mass corresponding to the loss of CO2 (44 Da).- Reduce the reaction temperature.- If high temperatures are required, consider using a pressure-rated vessel to maintain a CO2 atmosphere, which can help suppress decarboxylation.
Issue 2: Formation of a byproduct with a different substituent in place of the fluorine atom.
Possible Cause Troubleshooting Steps
Nucleophilic Aromatic Substitution (SNAr) - Identify the nucleophile that has substituted the fluorine atom. This could be a reagent, a solvent (e.g., if using an alcohol as a solvent at elevated temperatures), or a byproduct.- Use a more polar, aprotic solvent if possible.- Lower the reaction temperature and shorten the reaction time.- If the nucleophile is a necessary reagent, consider a different synthetic route or protecting groups.
Issue 3: Presence of a more polar byproduct containing a hydroxyl group.
Possible Cause Troubleshooting Steps
Hydrolysis of the Trifluoromethoxy Group - Confirm the presence of a hydroxyl group in the byproduct using analytical techniques like IR or NMR spectroscopy.- Avoid strongly basic conditions. If a base is required, use a weaker, non-nucleophilic base.- Ensure all reagents and solvents are anhydrous.

Data Presentation

As quantitative data for side product formation is highly dependent on specific reaction conditions, we provide the following table for you to populate with your experimental findings. This will aid in systematic troubleshooting and optimization.

Reaction Condition Variable Value Desired Product Yield (%) Side Product 1 (Identity & Yield %) Side Product 2 (Identity & Yield %)
Temperature (°C)
Solvent
Base (if applicable)
Nucleophile (if applicable)
Reaction Time (h)

Experimental Protocols

General Protocol for Amide Coupling

This protocol is a general guideline and may require optimization for your specific amine.

  • Activation: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF, DCM).

  • Add the coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the activated ester.

  • Coupling: Add the amine (1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography, recrystallization, or preparative HPLC.

Visualizations

Side_Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions This compound This compound Desired_Product Desired Product (e.g., Amide) This compound->Desired_Product Reaction Conditions Decarboxylation Decarboxylation Product This compound->Decarboxylation Heat SNAr SNAr Product This compound->SNAr Nucleophile Hydrolysis Hydrolysis Product This compound->Hydrolysis Base

Caption: Potential reaction pathways for this compound.

Experimental_Workflow start Start dissolve Dissolve Acid in Solvent start->dissolve add_reagents Add Coupling Agent & Base dissolve->add_reagents activate Activate Acid add_reagents->activate add_amine Add Amine activate->add_amine monitor Monitor Reaction (TLC, LC-MS) add_amine->monitor workup Work-up & Extraction monitor->workup Reaction Complete troubleshoot Troubleshoot Side Products monitor->troubleshoot Side Products Detected purify Purify Product workup->purify end End purify->end troubleshoot->add_amine Optimize Conditions

Caption: General experimental workflow for amide coupling with troubleshooting loop.

References

Technical Support Center: Optimizing Amide Coupling with 4-Fluoro-3-(trifluoromethoxy)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing amide coupling yields with 4-Fluoro-3-(trifluoromethoxy)benzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the amide coupling of this compound, which can be challenging due to its electron-deficient nature.

Issue 1: Low or No Product Yield

Potential Cause Troubleshooting Step
Inactive Coupling Reagent Coupling reagents, particularly carbodiimides like EDC and uronium salts like HATU, are moisture-sensitive.[1] Use a fresh, properly stored batch of the reagent.
Insufficient Activation of the Carboxylic Acid The electron-withdrawing fluorine and trifluoromethoxy groups decrease the nucleophilicity of the carboxylate. Pre-activate the carboxylic acid with the coupling reagent and a non-nucleophilic base (e.g., DIPEA) for 15-30 minutes before adding the amine.[1]
Poor Nucleophilicity of the Amine If coupling with an electron-deficient or sterically hindered amine, consider using a more powerful coupling reagent like HATU or PyAOP, which are known to be effective for challenging couplings.[2] Increasing the reaction temperature may also improve yields, but monitor for potential side reactions.
Incorrect Stoichiometry Ensure accurate measurement of all reagents. A slight excess of the amine (1.1-1.2 equivalents) and coupling reagent (1.1-1.5 equivalents) is often beneficial.
Inappropriate Solvent Use anhydrous polar aprotic solvents such as DMF or DCM to ensure all reactants are fully dissolved.[1][3]

Issue 2: Formation of Side Products

Potential Cause Troubleshooting Step
Racemization (if amine or carboxylic acid is chiral) Use additives like 1-hydroxybenzotriazole (HOBt) or 7-aza-1-hydroxybenzotriazole (HOAt) to suppress racemization, especially when using carbodiimide coupling reagents.[4] HATU is also known for its low racemization tendency.[5]
Guanidinylation of the Amine This side reaction can occur with uronium-based coupling reagents like HBTU and HATU if they are used in large excess or if the amine is added too slowly. To avoid this, pre-activate the carboxylic acid and add the amine promptly.
Formation of N-acylurea When using carbodiimides like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct, which can be difficult to remove. The addition of HOBt or HOAt can minimize this side reaction.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this compound?

Due to the electron-deficient nature of this compound, uronium/aminium salt reagents like HATU are often a good first choice.[5] They are highly efficient, have fast reaction kinetics, and are effective for challenging substrates.[6] Carbodiimides such as EDC in combination with an additive like HOBt or HOAt are also a cost-effective and widely used option.[3][6] For particularly difficult couplings with sterically hindered amines, phosphonium salt reagents like PyBOP or PyAOP can be considered.[4][5]

Q2: Which base and solvent are recommended?

A non-nucleophilic tertiary amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is typically used to neutralize the acid formed during the reaction.[1] Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or dichloromethane (DCM) are recommended to ensure solubility of the reactants.[1][3]

Q3: What is the optimal order of addition for the reagents?

For uronium/aminium or phosphonium salt reagents, the recommended order of addition is:

  • Dissolve this compound and the amine in the anhydrous solvent.

  • Add the base (e.g., DIPEA).

  • Add the coupling reagent (e.g., HATU) portion-wise.

Alternatively, for potentially sensitive substrates, pre-activation of the carboxylic acid is recommended:

  • Dissolve this compound in the anhydrous solvent.

  • Add the base.

  • Add the coupling reagent and stir for 15-30 minutes.

  • Add the amine to the activated acid mixture.[1]

For carbodiimide reactions, all components (acid, amine, EDC, HOBt, and base) can often be mixed together at the start.[1]

Q4: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to observe the consumption of the starting materials and the formation of the product.[3]

Data Presentation

The following table summarizes common conditions for amide coupling reactions with substituted benzoic acids, providing a comparative overview.

Carboxylic AcidAmineCoupling Reagent/AdditiveBaseSolventTime (h)Temp (°C)Yield (%)
3-Fluoro-5-iodobenzoic acidBenzylamineEDC/HOBtDIPEADCM12RT85
3-Fluoro-5-iodobenzoic acidAnilineEDC/HOBtDIPEADCM18RT78
3-Fluoro-5-iodobenzoic acidMorpholineEDC/HOBtDIPEADCM12RT92
3-Fluoro-5-iodobenzoic acidtert-ButylamineEDC/HOBtDIPEADCM24RT65
2-Fluoro-5-formylbenzoic acid2,6-DimethylbenzylamineHATUDIEADMF12-24RT-
4-(diethylphosphoryl)benzoic acid4-Bromo-2-cyanoanilineHATUDIPEADMF0.25-2RT-

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is suitable for a wide range of primary and secondary amines, including those that are less nucleophilic or sterically hindered.[6]

  • Preparation : In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and the amine (1.1-1.2 eq) in anhydrous DMF.

  • Base Addition : Add DIPEA (2.0-3.0 eq) to the solution and stir for 2 minutes.

  • Coupling Reagent Addition : Add HATU (1.1-1.2 eq) to the mixture in one portion.

  • Reaction : Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS until the starting acid is consumed (typically 2-16 hours).

  • Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.[6]

  • Preparation : To a clean, dry reaction vessel, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.2 eq).

  • Dissolution : Dissolve the mixture in anhydrous DCM or DMF.

  • Cooling : Cool the flask to 0 °C in an ice bath.

  • Base Addition : Add DIPEA or TEA (2.5 eq).

  • Coupling Reagent Addition : Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.

  • Reaction : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-24 hours, monitoring progress by TLC or LC-MS.

  • Workup : Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_acid Dissolve Acid & Amine in Anhydrous Solvent prep_base Add Base (e.g., DIPEA) prep_acid->prep_base add_coupling Add Coupling Reagent (e.g., HATU) prep_base->add_coupling stir Stir at RT (2-24h) add_coupling->stir monitor Monitor by TLC/LC-MS stir->monitor quench Aqueous Workup (Wash with NaHCO3, Brine) monitor->quench dry Dry, Concentrate quench->dry purify Purify (Column Chromatography) dry->purify

Caption: General workflow for amide coupling optimization.

Caption: Simplified activation pathways for common coupling reagents.

References

Technical Support Center: Synthesis with Trifluoromethoxy-Containing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of molecules containing the trifluoromethoxy (-OCF₃) group. Our aim is to help you prevent unwanted hydrolysis and other side reactions, ensuring the integrity of this valuable functional group throughout your synthetic sequences.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy group to hydrolysis?

A1: The trifluoromethoxy group is renowned for its high chemical and thermal stability.[1][2] It is generally resistant to hydrolysis under both acidic and basic conditions.[1] This stability is a key reason for its increasing use in pharmaceuticals and agrochemicals, as it can enhance metabolic stability.[2][3] While the related trifluoromethyl (-CF₃) group can be hydrolyzed to a carboxylic acid under forcing basic conditions, the -OCF₃ group is significantly more robust.

Q2: Under what conditions can hydrolysis of the trifluoromethoxy group occur?

A2: Hydrolysis of the trifluoromethoxy group is rare but can occur under specific and usually harsh conditions. For instance, in the context of certain heterocyclic scaffolds like corroles, what has been described as "surprisingly facile" hydrolysis has been observed, though this is not a general phenomenon.[4] For most aromatic and aliphatic compounds, significant degradation of the -OCF₃ group is not expected under typical synthetic conditions. As an example, the pesticide Triflumuron, which contains a trifluoromethoxy group, is stable to hydrolysis at pH 5 and 7. At pH 9 and 25°C, it hydrolyzes slowly with a half-life of 57 days.[1]

Q3: My reaction is failing. Should I suspect trifluoromethoxy group hydrolysis?

A3: In most cases, it is more likely that other, more labile functional groups in your molecule are degrading.[5] Before suspecting -OCF₃ group cleavage, carefully examine your substrate for esters, amides, protecting groups, or other moieties that are susceptible to the reaction conditions you are employing. The trifluoromethoxy group is often more stable than many common functional groups.

Q4: Are there any "protecting groups" for the trifluoromethoxy group?

A4: Due to its high stability, the trifluoromethoxy group itself generally does not require a protecting group. The focus should be on choosing reaction conditions that are compatible with other functional groups present in the molecule. If you have a sensitive substrate, it is more practical to select a mild trifluoromethoxylation method or protect the sensitive functional groups elsewhere in the molecule.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of trifluoromethoxy-containing compounds.

Problem Potential Cause Recommended Solution
Low or no yield of the desired trifluoromethoxylated product Reagent Inactivity: Modern trifluoromethoxylating reagents (e.g., Togni or Umemoto-type reagents) can be sensitive to moisture and handling.- Use fresh, high-purity reagents.- Handle reagents under an inert atmosphere (N₂ or Ar).- Ensure all solvents and glassware are rigorously dried.
Sub-optimal Reaction Conditions: The efficiency of trifluoromethoxylation can be highly dependent on the solvent, temperature, and catalyst/initiator.- Screen different solvents (e.g., THF, DMF, MeCN).- Optimize the reaction temperature. Lower temperatures may be necessary for some reagents.- If using a catalytic method, screen different catalysts and ligands.
Poor Substrate Reactivity: Electron-deficient or sterically hindered substrates can be challenging to trifluoromethoxylate.- Switch to a more reactive trifluoromethoxylation reagent.- Consider a different synthetic strategy, such as introducing the -OCF₃ group earlier in the synthesis on a simpler precursor.
Formation of unexpected byproducts Side reactions of other functional groups: The reaction conditions may not be compatible with other functional groups in your starting material (e.g., hydrolysis of an ester, cleavage of a protecting group).- Choose a milder trifluoromethoxylation method (see Experimental Protocols).- Protect sensitive functional groups prior to the trifluoromethoxylation step.
Decomposition of the trifluoromethoxylating reagent: Some reagents can decompose, leading to side reactions. For example, the Ruppert-Prakash reagent (TMSCF₃) can lead to the formation of fluoroform gas (CF₃H) in the presence of protic sources.[6]- Follow the recommended procedures for handling and using the specific reagent carefully.- Control the reaction temperature to prevent thermal decomposition of the reagent.
Suspected hydrolysis of the trifluoromethoxy group Harsh Reaction Conditions: Although rare, extremely harsh acidic or basic conditions, especially at elevated temperatures, could potentially lead to cleavage.- Re-evaluate the necessity of the harsh conditions. Can a milder alternative be used?- If harsh conditions are unavoidable, consider introducing the -OCF₃ group at a later stage in the synthesis.
Analysis of Potential Hydrolysis: It's important to confirm if hydrolysis has actually occurred.- Use ¹⁹F NMR to monitor the reaction. The disappearance of the -OCF₃ signal and the appearance of a new signal corresponding to fluoride (F⁻) or other degradation products would be indicative of hydrolysis.[7][8][9]- Employ LC-MS/MS to look for the mass of the corresponding phenol (Ar-OH) and other potential degradation products.[10][11][12]

Data Presentation: Stability of Triflumuron

The following table summarizes the hydrolytic stability of the trifluoromethoxy-containing insecticide Triflumuron, providing a quantitative example of the group's stability under various pH conditions.

pH Temperature (°C) Half-life (DT₅₀) Observation Reference
525StableNo significant degradation observed.[1]
725StableNo significant degradation observed.[1]
92557 daysSlow hydrolysis occurs under basic conditions.[1]

Experimental Protocols

Here, we provide detailed methodologies for modern, milder trifluoromethoxylation reactions that are often compatible with complex and sensitive substrates.

Protocol 1: O-Trifluoromethylation of Phenols using a Togni Reagent

This protocol is adapted from modern electrophilic trifluoromethylation methods.

Reaction Scheme:

Ar-OH + Electrophilic CF₃⁺ source --(Base)--> Ar-OCF₃

Materials:

  • Phenol substrate

  • Togni's Reagent II (1-Trifluoromethyl-3,3-dimethyl-1,3-dihydro-1λ³-benzo[d][1][13]iodoxole)

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

  • A suitable base (e.g., Potassium carbonate or an organic base like DBU)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the phenol substrate (1.0 equiv.), Togni's Reagent II (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add anhydrous acetonitrile via syringe.

  • Stir the reaction mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl trifluoromethyl ether.

Protocol 2: Synthesis of ortho-Trifluoromethoxylated Anilines via OCF₃ Migration

This protocol, developed by Ngai and coworkers, provides access to valuable building blocks under mild conditions.[5][14]

Workflow:

  • O-Trifluoromethylation: A protected N-aryl-N-hydroxylamine is reacted with an electrophilic trifluoromethylating reagent.

  • OCF₃ Migration: The intermediate N-aryl-N-(trifluoromethoxy)amine undergoes a thermally induced intramolecular rearrangement to yield the ortho-trifluoromethoxylated aniline derivative.

Detailed steps can be found in the cited literature and should be followed carefully. [14] This method is particularly useful as it is scalable and tolerates a wide range of functional groups.[3]

Mandatory Visualizations

experimental_workflow General Workflow for Trifluoromethoxylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Select Substrate and Reagents dry Ensure Anhydrous Conditions (Dry Glassware, Solvents) start->dry mix Combine Reagents under Inert Atmosphere dry->mix react Stir at Optimal Temperature mix->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Isolated Product purify->product

Caption: A generalized experimental workflow for performing a trifluoromethoxylation reaction.

troubleshooting_workflow Troubleshooting Low Yield in Trifluoromethoxylation cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_substrate Substrate Issues start Low or No Yield Observed reagent_quality Check Reagent Quality (Freshness, Purity) start->reagent_quality anhydrous Verify Anhydrous Conditions start->anhydrous optimize_temp Optimize Temperature start->optimize_temp optimize_solvent Screen Solvents start->optimize_solvent optimize_base Optimize Base/Catalyst start->optimize_base side_reactions Check for Side Reactions of Other Functional Groups start->side_reactions success Improved Yield reagent_quality->success anhydrous->success optimize_temp->success optimize_solvent->success optimize_base->success protecting_groups Consider Protecting Sensitive Groups side_reactions->protecting_groups protecting_groups->success

Caption: A decision tree for troubleshooting low-yield trifluoromethoxylation reactions.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance for low yields in the Suzuki-Miyaura cross-coupling of 4-fluoro-3-(trifluoromethoxy)benzoic acid. The content is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?

A1: Low yields in the Suzuki coupling of this substrate are often attributed to its electron-deficient nature, stemming from the fluorine and trifluoromethoxy substituents. These groups can influence the reactivity of the aryl halide and the stability of the organoboron reagent. The primary factors to investigate are:

  • Catalyst System: The choice of palladium precursor and ligand is critical for activating the electron-deficient aryl halide.

  • Base: The type and strength of the base are crucial for the transmetalation step and can also influence side reactions.

  • Solvent: The solvent system affects the solubility of reagents and the stability of the catalytic species.

  • Reaction Conditions: Temperature, reaction time, and the complete exclusion of oxygen are critical parameters.

  • Reagent Quality: The purity and stability of both the this compound and the boronic acid partner are paramount.

Q2: Which palladium catalyst and ligand combination is recommended for this type of electron-deficient substrate?

A2: For electron-deficient aryl halides like this compound, a highly active catalyst system is generally required to facilitate the oxidative addition step. While standard catalysts like Pd(PPh₃)₄ can be attempted, more robust systems often provide better results.

  • Recommended Systems: Palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.

  • Pre-catalysts: Consider using air- and moisture-stable pre-catalysts like the Buchwald G3 or G4 palladacycles, which can provide more consistent results.

Q3: I am observing significant protodeboronation of my boronic acid. How can I minimize this side reaction?

A3: Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, is a common side reaction, especially with boronic acids bearing electron-withdrawing groups. Several strategies can be employed to mitigate this issue:

  • Choice of Base: Use milder bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) instead of strong bases like sodium hydroxide.

  • Anhydrous Conditions: While many Suzuki protocols use aqueous mixtures, water can be a proton source for protodeboronation. Using anhydrous solvents and bases can be beneficial.

  • Boronic Esters: Consider converting the boronic acid to a more stable boronate ester, such as a pinacol ester, which is less susceptible to protodeboronation.

  • Reaction Time: Minimize reaction times where possible, as prolonged exposure to basic conditions can increase the extent of protodeboronation.

Q4: What are the common competing side reactions, and how can they be identified and minimized?

A4: Besides protodeboronation, other common side reactions include:

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II).

    • Minimization: Ensure rigorous degassing of all solvents and reagents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

  • Dehalogenation: The replacement of the fluorine atom on the benzoic acid with a hydrogen atom. This can occur via a palladium-hydride species.

    • Minimization: Ensure the purity of all reagents and solvents to avoid sources of hydride. The choice of ligand can also influence this side reaction.

Data Presentation: Comparison of Reaction Conditions

The following tables provide a summary of representative conditions for Suzuki coupling reactions of substrates similar to this compound. The yields are illustrative and may vary depending on the specific boronic acid partner and experimental setup.

Table 1: Catalyst and Ligand Screening

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285-95
Pd₂(dba)₃ (1.5)XPhos (3)K₂CO₃1,4-Dioxane/H₂O (4:1)1001680-90
Pd(PPh₃)₄ (5)-Cs₂CO₃THF/H₂O (2:1)801260-75
XPhos Pd G3 (2)-K₃PO₄1,4-Dioxane1108>90

Table 2: Base and Solvent Optimization

Catalyst SystemBaseSolventTemperature (°C)Time (h)Approx. Yield (%)
Pd(OAc)₂/SPhosK₃PO₄Toluene/H₂O (10:1)1001285-95
Pd(OAc)₂/SPhosK₂CO₃1,4-Dioxane/H₂O (4:1)1001280-90
Pd(OAc)₂/SPhosCs₂CO₃THF/H₂O (2:1)901288-96
Pd(OAc)₂/SPhosKFAcetonitrile/H₂O (3:1)801875-85

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) or a pre-catalyst like XPhos Pd G3 (2 mol%))

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene/H₂O mixture)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand (if not using a pre-catalyst).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)₂ Base PdII_Aryl_R Ar-Pd(II)-R(L_n) Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling CheckReagents Check Reagent Purity and Stability Start->CheckReagents CheckReagents->Start Impure/Degraded CheckConditions Verify Reaction Conditions (Inert Atmosphere, Temp.) CheckReagents->CheckConditions Reagents OK CheckConditions->Start Incorrect Setup OptimizeCatalyst Optimize Catalyst System (Pd source, Ligand) CheckConditions->OptimizeCatalyst Conditions OK OptimizeBaseSolvent Optimize Base and Solvent OptimizeCatalyst->OptimizeBaseSolvent CheckSideReactions Investigate Side Reactions (Protodeboronation, Homocoupling) OptimizeBaseSolvent->CheckSideReactions ModifyProtocol Modify Protocol (e.g., use boronic ester) CheckSideReactions->ModifyProtocol Side Reactions Present Success Improved Yield CheckSideReactions->Success No Significant Side Reactions ModifyProtocol->Success

Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.

Technical Support Center: HPLC Purification of Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC purification of fluorinated benzoic acids. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting HPLC method for the purification of a simple fluorinated benzoic acid?

A1: For a standard reversed-phase separation of a fluorinated benzoic acid, a C18 column is a robust starting point. An isocratic method with a mobile phase of acetonitrile and water, acidified with formic or trifluoroacetic acid, is typically effective. The acidic modifier is crucial to suppress the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention times.[1]

Q2: How does the position of the fluorine atom on the benzoic acid ring affect HPLC separation?

A2: The position of the fluorine atom (ortho, meta, or para) influences the molecule's polarity and, consequently, its retention time in reversed-phase HPLC. Generally, isomers can be separated, although the resolution may vary depending on the specific column and mobile phase conditions. For instance, 2-fluorobenzoic acid, 3-fluorobenzoic acid, and 4-fluorobenzoic acid can be baseline separated with careful method optimization.

Q3: What is the importance of controlling the mobile phase pH when analyzing fluorinated benzoic acids?

A3: Controlling the mobile phase pH is critical for achieving reproducible results and good peak shape.[2][3][4] Fluorinated benzoic acids are acidic compounds, and their ionization state is dependent on the pH.[1] By maintaining a mobile phase pH that is at least 1.5 to 2 pH units below the pKa of the analyte, the carboxylic acid group remains protonated (non-ionized).[1] This suppression of ionization minimizes secondary interactions with the stationary phase, preventing peak tailing and shifting retention times.[2][4]

Q4: Can I use a gradient elution method for separating multiple fluorinated benzoic acids?

A4: Yes, a gradient elution is often necessary for separating a mixture of fluorinated benzoic acids, especially if they have a wide range of polarities (e.g., mono-, di-, and tri-fluorinated species).[5] A gradient allows for the efficient elution of both less retained (more polar) and more retained (less polar) compounds in a single run, improving resolution and reducing analysis time.

Experimental Protocols

Protocol 1: Isocratic HPLC Method for 2-Fluorobenzoic Acid

This protocol is a robust starting point for the analysis of 2-fluorobenzoic acid.

Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

  • Reagents: HPLC grade acetonitrile, HPLC grade water, formic acid (analytical grade).

  • Vials: 2 mL amber glass autosampler vials.

  • Filters: 0.45 µm syringe filters.

Procedure:

  • Mobile Phase Preparation (60:40 Acetonitrile:Water with 0.1% Formic Acid):

    • Measure 600 mL of HPLC grade acetonitrile.

    • Measure 400 mL of HPLC grade water.

    • To the water, add 1.0 mL of formic acid.

    • Combine the acetonitrile and acidified water.

    • Degas the mobile phase using sonication or vacuum filtration.[1]

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of 2-fluorobenzoic acid reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing 2-fluorobenzoic acid in the mobile phase to achieve a concentration within the expected calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.[1]

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30 °C.

    • Set the UV detection wavelength to 230 nm or 275 nm.

    • Inject 10 µL of the prepared standard and sample solutions.

Protocol 2: Gradient HPLC Method for Separation of Fluorobenzoic Acid Isomers

This protocol is designed for the separation of a mixture of fluorinated benzoic acids.

Instrumentation and Consumables:

  • Same as Protocol 1.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases.

  • Standard and Sample Preparation:

    • Prepare individual or mixed standard solutions of the fluorinated benzoic acids of interest in Mobile Phase A.

    • Prepare the sample in Mobile Phase A.

    • Filter all solutions.

  • Chromatographic Conditions:

    • Set the flow rate to 1.0 mL/min.

    • Maintain the column temperature at 30 °C.

    • Set the UV detection wavelength according to the analytes' absorbance maxima.

    • Inject 10 µL of the prepared solutions.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B (linear gradient)

      • 15-18 min: 90% B (hold)

      • 18.1-20 min: 10% B (re-equilibration)

Data Presentation

Table 1: Physicochemical Properties of Selected Fluorobenzoic Acids

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa
2-Fluorobenzoic AcidC₇H₅FO₂140.113.27[1]
3-Fluorobenzoic AcidC₇H₅FO₂140.113.86
4-Fluorobenzoic AcidC₇H₅FO₂140.114.14

Table 2: Example HPLC Method Parameters for Fluorobenzoic Acids

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC purification of fluorinated benzoic acids.

Issue 1: Peak Tailing

  • Symptom: The peak is asymmetrical with a drawn-out tail.

  • Potential Causes & Solutions:

    • Inappropriate Mobile Phase pH: The mobile phase pH may be too close to the pKa of the analyte, causing partial ionization.

      • Solution: Decrease the mobile phase pH by adding a small amount of acid (e.g., formic acid or TFA) to be at least 1.5-2 pH units below the analyte's pKa.[1]

    • Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the acidic analyte.

      • Solution: Use a highly deactivated (end-capped) C18 column or operate at a lower pH to suppress silanol ionization.[6]

    • Column Overload: Injecting too concentrated a sample can lead to peak distortion.

      • Solution: Dilute the sample and re-inject.

    • Column Contamination or Degradation: The column may be contaminated or the stationary phase may be degraded.

      • Solution: Flush the column with a strong solvent. If the problem persists, replace the column.[7]

Issue 2: Poor Resolution Between Isomers

  • Symptom: Peaks for different fluorinated benzoic acid isomers are not baseline separated.

  • Potential Causes & Solutions:

    • Suboptimal Mobile Phase Composition: The ratio of organic solvent to aqueous buffer may not be ideal for separation.

      • Solution: Adjust the mobile phase composition. For isocratic elution, try varying the percentage of acetonitrile. For gradient elution, adjust the gradient slope.

    • Incorrect Column Chemistry: A standard C18 column may not provide sufficient selectivity.

      • Solution: Consider a column with a different stationary phase, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different selectivity for aromatic and halogenated compounds.[8]

    • Insufficient Column Efficiency: The column may not have enough theoretical plates to resolve the peaks.

      • Solution: Use a longer column or a column with a smaller particle size to increase efficiency.[9]

Issue 3: Shifting Retention Times

  • Symptom: The retention time of the analyte peak varies between injections.

  • Potential Causes & Solutions:

    • Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition, especially the pH, can cause significant shifts in retention time for ionizable compounds.[2]

      • Solution: Ensure accurate and consistent preparation of the mobile phase. Use a pH meter to verify the pH.

    • Column Not Equilibrated: Insufficient equilibration time between gradient runs can lead to inconsistent starting conditions.

      • Solution: Increase the column equilibration time at the initial mobile phase conditions.

    • Fluctuations in Column Temperature: Changes in temperature can affect retention times.

      • Solution: Use a column oven to maintain a constant and consistent temperature.

Visualizations

HPLC_Troubleshooting_Workflow cluster_tailing Peak Tailing cluster_resolution Poor Resolution start_node Start: Chromatographic Issue issue_node issue_node start_node->issue_node Identify Symptom cause_node cause_node issue_node->cause_node Potential Cause solution_node solution_node cause_node->solution_node Implement Solution end_node Problem Resolved solution_node->end_node Verify issue_node_tailing Peak Tailing? cause_node_tailing1 Incorrect pH issue_node_tailing->cause_node_tailing1 cause_node_tailing2 Column Overload issue_node_tailing->cause_node_tailing2 cause_node_tailing3 Silanol Interactions issue_node_tailing->cause_node_tailing3 solution_node_tailing1 Adjust pH cause_node_tailing1->solution_node_tailing1 solution_node_tailing2 Dilute Sample cause_node_tailing2->solution_node_tailing2 solution_node_tailing3 Use End-capped Column cause_node_tailing3->solution_node_tailing3 issue_node_resolution Poor Resolution? cause_node_resolution1 Suboptimal Mobile Phase issue_node_resolution->cause_node_resolution1 cause_node_resolution2 Wrong Column Chemistry issue_node_resolution->cause_node_resolution2 solution_node_resolution1 Optimize Gradient/Isocratic Mix cause_node_resolution1->solution_node_resolution1 solution_node_resolution2 Try Phenyl or PFP Column cause_node_resolution2->solution_node_resolution2

Caption: A logical workflow for troubleshooting common HPLC issues.

HPLC_Method_Development_Workflow step_node step_node decision_node decision_node result_node result_node start Define Separation Goal step1 Select Column (e.g., C18) start->step1 step2 Choose Mobile Phase (ACN/Water + Acid) step1->step2 step3 Initial Scouting Gradient step2->step3 decision1 Adequate Separation? step3->decision1 step4a Optimize Mobile Phase (Isocratic or Gradient) decision1->step4a No step4b Try Different Column (e.g., Phenyl, PFP) decision1->step4b Still No result Final Method decision1->result Yes step4a->decision1 step4b->step3

Caption: A workflow for developing an HPLC method for fluorinated benzoic acids.

References

Navigating Steric Hindrance in Reactions with 4-Fluoro-3-(trifluoromethoxy)benzoic acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique substitution pattern of 4-Fluoro-3-(trifluoromethoxy)benzoic acid presents considerable steric challenges in a variety of chemical transformations. The bulky trifluoromethoxy group ortho to the carboxylic acid functionality, coupled with the adjacent fluorine atom, can significantly impede access to the reactive carboxyl center. This technical support guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers overcome these synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: Why are my amide coupling reaction yields with this compound consistently low?

A1: Low yields in amide coupling reactions with this substrate are common and typically stem from steric hindrance. The trifluoromethoxy group ortho to the carboxylic acid sterically shields the carbonyl carbon, making it difficult for the amine nucleophile to attack. Standard coupling reagents may not be sufficiently reactive to overcome this steric barrier. Additionally, the electron-withdrawing nature of the fluoro and trifluoromethoxy groups can decrease the nucleophilicity of the carboxylate, further slowing the reaction.

Q2: I'm observing incomplete esterification of this compound. What can I do to drive the reaction to completion?

A2: Incomplete esterification is often a consequence of the steric hindrance around the carboxylic acid. Traditional Fischer esterification conditions (acid catalyst and excess alcohol) may be too slow. More forceful methods or alternative strategies that activate the carboxylic acid more effectively are often required.

Q3: Are there specific safety precautions I should take when working with this compound and the recommended reagents?

A3: Yes. Standard laboratory safety practices should always be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the recommended coupling reagents and solvents are hazardous. For example, HATU and HBTU can be explosive under certain conditions, and solvents like DMF and DCM are toxic. Always consult the Safety Data Sheet (SDS) for each reagent before use and work in a well-ventilated fume hood.

Troubleshooting Guides

Amide Bond Formation
Problem Possible Cause Troubleshooting Solution
Low to No Product Formation Insufficiently reactive coupling agent: Standard reagents like EDC/HOBt may not be effective against the high steric hindrance.Switch to a more potent coupling agent: Utilize uronium-based reagents such as HATU, HBTU, or COMU. These reagents form highly activated esters that are more susceptible to nucleophilic attack.
Steric bulk of the amine: Primary amines will react more readily than secondary amines. Bulky secondary amines will be particularly challenging.Increase reaction temperature: Gentle heating (40-50 °C) can help overcome the activation energy barrier. Prolong reaction time: Allow the reaction to proceed for an extended period (24-48 hours).
Poor solubility of reactants: The carboxylic acid or amine may not be fully dissolved, limiting the reaction rate.Use a suitable solvent: Anhydrous DMF or NMP are good choices for dissolving a wide range of reactants.
Formation of Side Products Racemization of chiral amines: The use of a strong base or high temperatures can lead to epimerization.Use a non-nucleophilic base: Employ a hindered base like diisopropylethylamine (DIPEA) to minimize side reactions. Run the reaction at a lower temperature if possible, though this may require a longer reaction time.
Esterification
Problem Possible Cause Troubleshooting Solution
Low Conversion in Fischer Esterification Equilibrium limitation and slow reaction rate due to steric hindrance.Use of a large excess of alcohol and a strong acid catalyst (e.g., H₂SO₄) with a method to remove water (e.g., Dean-Stark apparatus). Consider microwave-assisted synthesis to accelerate the reaction.
Reaction fails with hindered alcohols Steric clash between the bulky benzoic acid derivative and a secondary or tertiary alcohol.Employ the Mitsunobu reaction: This method proceeds via an alkoxyphosphonium salt, which is a highly reactive intermediate, and is effective for coupling hindered alcohols and carboxylic acids.
Decomposition of starting material Harsh acidic or basic conditions at elevated temperatures.Use milder activation methods: Convert the carboxylic acid to an acyl chloride using oxalyl chloride or thionyl chloride at room temperature, followed by reaction with the alcohol in the presence of a non-nucleophilic base.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a robust method for coupling this compound with primary and less hindered secondary amines.

Workflow Diagram:

HATU_Coupling cluster_activation Activation cluster_coupling Coupling Acid This compound Activated_Ester Activated O-Acyl-isourea Ester Acid->Activated_Ester 1.0 eq HATU HATU HATU->Activated_Ester 1.1 eq DIPEA DIPEA DIPEA->Activated_Ester 2.0 eq DMF Anhydrous DMF DMF->Activated_Ester Amide_Product Amide Product Activated_Ester->Amide_Product Nucleophilic Attack Amine Amine Amine->Amide_Product 1.2 eq

Caption: HATU-mediated amide coupling workflow.

Materials:

  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound and dissolve it in anhydrous DMF.

  • Add HATU and DIPEA to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Comparative Data for Amide Coupling Methods:

Coupling ReagentBaseSolventTemperature (°C)Time (h)Typical Yield Range (%)
HATUDIPEADMF2512-2470-95
HBTUDIPEADMF2512-2465-90
EDC/HOBtDIPEADCM/DMF2524-4830-60
Protocol 2: Mitsunobu Esterification

This protocol is particularly useful for esterifying this compound with sterically hindered secondary alcohols.

Logical Relationship Diagram:

Mitsunobu_Reaction Reagents Reactants: - this compound - Alcohol - PPh₃ - DIAD/DEAD Betaine Betaine Formation (PPh₃ + DIAD) Reagents->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Formation Betaine->Alkoxyphosphonium Reacts with Alcohol SN2 SN2 Attack by Carboxylate Alkoxyphosphonium->SN2 Activated Alcohol Product Ester Product + PPh₃O + Hydrazide SN2->Product Inversion of Stereochemistry

Caption: Key steps in the Mitsunobu esterification.

Materials:

  • This compound (1.5 eq)

  • Alcohol (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound, the alcohol, and triphenylphosphine in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD dropwise to the cooled solution. An exothermic reaction may be observed.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude residue can be purified by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the hydrazide byproduct.

Comparative Data for Esterification Methods:

MethodCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield Range (%)
Fischer EsterificationH₂SO₄Excess AlcoholReflux24-7240-70
Acyl Chloride Formation(COCl)₂, cat. DMFDCM251-2>90 (for acyl chloride)
Mitsunobu ReactionPPh₃, DIADTHF0 to 2512-2460-85

This technical support guide provides a starting point for researchers working with the sterically demanding this compound. By understanding the inherent challenges and employing the appropriate strategies and reagents, successful synthesis of amide and ester derivatives can be achieved. Always optimize reaction conditions for each specific substrate combination to obtain the best results.

stability of 4-Fluoro-3-(trifluoromethoxy)benzoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 4-Fluoro-3-(trifluoromethoxy)benzoic acid under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy (-OCF₃) group under acidic conditions?

A1: The trifluoromethoxy group is generally considered to be chemically robust and stable under many acidic conditions. However, under harsh acidic conditions, such as in the presence of fuming sulfuric acid, hydrolysis of the trifluoromethyl group to a carboxylic acid has been reported for some compounds.[1][2] The stability can be influenced by the overall molecular structure and the specific reaction conditions.

Q2: Is the Carbon-Fluorine (C-F) bond on the aromatic ring susceptible to cleavage in acidic media?

A2: The C-F bond, particularly on an aromatic ring, is exceptionally strong and generally resistant to cleavage under acidic conditions.[3] Defluorination of fluoroaromatic compounds typically requires harsh conditions or specific enzymatic activity.[4][5] Therefore, cleavage of the aryl-fluorine bond in this compound is not expected under typical experimental acidic conditions.

Q3: What potential degradation pathways should I consider for this compound in an acidic solution?

A3: While generally stable, two potential, albeit unlikely, degradation pathways under highly acidic conditions could be:

  • Hydrolysis of the Trifluoromethoxy Group: The -OCF₃ group could undergo hydrolysis to a hydroxyl group, followed by further potential reactions.

  • Decarboxylation: Although less common for benzoic acids unless under harsh conditions, loss of the carboxylic acid group is a theoretical possibility.

It is important to note that these pathways are hypothetical for this specific molecule and would likely require extreme acidic conditions.

Q4: Are there any predicted interactions or instabilities when using trifluoromethanesulfonic acid as a solvent?

A4: Trifluoromethanesulfonic acid is a very strong acid and has been used as a solvent for the fluorination of aromatic compounds.[6] While it is a powerful acid, there is no direct evidence to suggest it would cause the degradation of the trifluoromethoxy or fluoro substituents on the benzoic acid ring under typical usage. However, as with any strong acid, unexpected reactions are always a possibility and should be monitored.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC or LC-MS analysis after incubation in acidic solution. Potential degradation of this compound.1. Confirm the identity of the new peaks using mass spectrometry. 2. Perform a time-course experiment to monitor the appearance of impurities. 3. Consider reducing the acid concentration or temperature of the incubation.
Loss of starting material over time. Degradation of the compound.1. Quantify the loss of the parent compound using a calibrated HPLC method. 2. Investigate the degradation products to understand the reaction pathway. 3. Evaluate the stability at different pH values to determine the optimal range.
Change in the physical appearance of the solution (e.g., color change). Possible degradation or reaction with impurities.1. Ensure the purity of the starting material. 2. Use high-purity solvents and acids. 3. Analyze the solution by UV-Vis spectroscopy to detect any chromophoric changes.

Experimental Protocols

General Protocol for Assessing Acidic Stability

This protocol outlines a general method for evaluating the stability of this compound in an acidic solution using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Hydrochloric acid (HCl) or other desired acid

  • Volumetric flasks

  • HPLC vials

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ACN) at a known concentration (e.g., 1 mg/mL).

  • Acidic Solution Preparation: Prepare the acidic solution for the stability study (e.g., 0.1 M HCl in water).

  • Sample Preparation:

    • In an HPLC vial, add a known volume of the stock solution.

    • Add the acidic solution to reach the final desired concentration of the compound (e.g., 100 µg/mL).

    • Prepare a control sample (T=0) by immediately neutralizing a portion of the acidic sample with a suitable base or by diluting it in the mobile phase to stop the reaction.

  • Incubation: Incubate the remaining sample vials at a desired temperature (e.g., room temperature or elevated temperature) for specific time points (e.g., 1, 2, 4, 8, 24 hours).

  • Analysis:

    • At each time point, take an aliquot of the sample, neutralize or dilute it as in the control, and analyze by HPLC.

    • Use a suitable HPLC method (e.g., C18 column, mobile phase of ACN/water with 0.1% formic acid, UV detection at an appropriate wavelength).

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the T=0 sample.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Data Presentation

Table 1: Stability of this compound in 0.1 M HCl at 50°C

Time (hours)% Remaining Parent CompoundArea of Major Degradant 1Area of Major Degradant 2
010000
1[Insert Data][Insert Data][Insert Data]
2[Insert Data][Insert Data][Insert Data]
4[Insert Data][Insert Data][Insert Data]
8[Insert Data][Insert Data][Insert Data]
24[Insert Data][Insert Data][Insert Data]

Visualizations

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_decision Decision cluster_outcome Outcome Start Prepare Stock Solution of Compound Mix Mix Stock and Acidic Solution Start->Mix Acid Prepare Acidic Solution Acid->Mix Incubate Incubate at Desired Temperature Mix->Incubate Timepoints Sample at Time Points (T=0, 1, 2, 4... hrs) Incubate->Timepoints HPLC HPLC Analysis Timepoints->HPLC Data Data Analysis (% Remaining, Degradants) HPLC->Data Stable Stable? Data->Stable Proceed Proceed with Experiment Stable->Proceed Yes Troubleshoot Troubleshoot / Modify Conditions Stable->Troubleshoot No

Caption: Workflow for assessing compound stability under acidic conditions.

Hypothetical_Degradation_Pathway Parent This compound Intermediate1 4-Fluoro-3-hydroxybenzoic acid Parent->Intermediate1 Hydrolysis (Strong Acid) Product1 Further Degradation Products Intermediate1->Product1 Further Reactions

Caption: Hypothetical degradation pathway via hydrolysis of the trifluoromethoxy group.

References

Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method for the synthesis of this compound involves the formation of a Grignard reagent from an appropriately substituted bromobenzene, followed by carboxylation with carbon dioxide.

Q2: What are the most likely impurities in the synthesis of this compound via the Grignard route?

The primary impurities of concern are:

  • Unreacted Starting Material: 2-Bromo-5-fluorobenzotrifluoride may remain if the Grignard reaction does not go to completion.

  • Regioisomeric Impurity: The formation of the unintended isomer, 2-fluoro-5-(trifluoromethoxy)benzoic acid, can occur, particularly if the starting material contains isomeric impurities.

  • Side-products from Grignard Reaction: Biphenyl derivatives can form as byproducts during the Grignard reagent formation.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound

Possible Cause: Incomplete Grignard reagent formation or inefficient carboxylation.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: The Grignard reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Activate Magnesium: The magnesium turnings should be activated prior to use to remove any passivating oxide layer. This can be achieved by stirring the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane in anhydrous ether until the color disappears.

  • Optimize Reaction Temperature: The initiation of the Grignard reaction can be sluggish. Gentle heating may be required to start the reaction, but it should be controlled to prevent side reactions. Once initiated, the reaction is often exothermic and may require cooling to maintain a steady reflux.

  • Efficient Carbonation: Ensure a steady stream of dry carbon dioxide gas is bubbled through the Grignard reagent solution, or pour the Grignard solution over crushed dry ice. Vigorous stirring is essential to maximize the reaction surface area.

Issue 2: Presence of Unreacted 2-Bromo-5-fluorobenzotrifluoride in the Final Product

Possible Cause: Incomplete reaction.

Troubleshooting Steps:

  • Increase Reaction Time/Temperature: Allow the Grignard reaction to proceed for a sufficient duration to ensure complete consumption of the starting material. A gentle reflux is typically maintained for 1-2 hours after the initial exothermic reaction subsides.

  • Purification: Unreacted starting material can often be removed during the purification steps. Due to its non-acidic nature, it can be separated from the desired carboxylic acid product by extraction.

Issue 3: Contamination with the Regioisomer, 2-Fluoro-5-(trifluoromethoxy)benzoic acid

Possible Cause: Presence of the isomeric bromide in the starting material or lack of complete regioselectivity in the Grignard formation.

Troubleshooting Steps:

  • Source High-Purity Starting Material: Ensure the 2-bromo-5-fluorobenzotrifluoride used is of high purity and free from its isomers.

  • Purification via Recrystallization or Chromatography: The separation of regioisomers can be challenging.

    • Recrystallization: Experiment with different solvent systems to find one that selectively crystallizes the desired this compound, leaving the isomeric impurity in the mother liquor. A table of potential solvent systems is provided below.

    • Column Chromatography: Silica gel column chromatography can be an effective method for separating the isomers. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is recommended.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 2-Bromo-5-fluorobenzotrifluoride

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (e.g., 3 M)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine under an inert atmosphere.

  • Add a small amount of anhydrous diethyl ether or THF.

  • In the dropping funnel, prepare a solution of 2-bromo-5-fluorobenzotrifluoride in anhydrous diethyl ether or THF.

  • Add a small portion of the bromide solution to the magnesium suspension. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (indicated by bubbling and a color change), add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to room temperature and then pour it slowly over an excess of crushed dry ice with vigorous stirring.

  • Allow the mixture to warm to room temperature, and then add hydrochloric acid to dissolve the magnesium salts and protonate the carboxylate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture (see Table 1 for suggestions).

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Table 1: Potential Recrystallization Solvents

Solvent/Solvent SystemExpected Solubility ProfileNotes
TolueneGood solubility when hot, lower when cold.A good starting point for recrystallization.
Heptane/Ethyl AcetateThe product is sparingly soluble in heptane and more soluble in ethyl acetate. A mixture can be optimized.Start with a higher proportion of heptane and add ethyl acetate to the hot mixture until the solid dissolves.
WaterGenerally low solubility for this type of compound.May be useful for washing the product to remove water-soluble impurities.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Bromo-5-fluorobenzotrifluoride + Mg, Anhydrous Ether/THF grignard Grignard Reagent Formation start->grignard Initiation & Reflux carboxylation Carboxylation with CO2 (Dry Ice) grignard->carboxylation acidification Acidic Workup (HCl) carboxylation->acidification crude_product Crude this compound acidification->crude_product extraction Liquid-Liquid Extraction crude_product->extraction recrystallization Recrystallization extraction->recrystallization Primary Purification chromatography Column Chromatography extraction->chromatography If Recrystallization is Insufficient pure_product Pure this compound recrystallization->pure_product High Purity chromatography->pure_product hplc HPLC Analysis pure_product->hplc Purity Check nmr NMR Spectroscopy pure_product->nmr Structural Confirmation ms Mass Spectrometry pure_product->ms Molecular Weight Verification

Caption: Workflow for the synthesis and purification of this compound.

Impurity_Troubleshooting cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction moisture Presence of Moisture low_yield->moisture unreacted_sm Unreacted Starting Material unreacted_sm->incomplete_reaction extraction_sol Liquid-Liquid Extraction unreacted_sm->extraction_sol regioisomer Regioisomeric Impurity impure_sm Impure Starting Material regioisomer->impure_sm recrystallization_sol Recrystallization regioisomer->recrystallization_sol chromatography_sol Column Chromatography regioisomer->chromatography_sol optimize_conditions Optimize Reaction Conditions (Time, Temp) incomplete_reaction->optimize_conditions anhydrous_technique Strict Anhydrous Technique moisture->anhydrous_technique purify_sm Purify Starting Material impure_sm->purify_sm

Caption: Troubleshooting logic for common impurities in the synthesis.

Validation & Comparative

A Comparative Guide to Purity Assessment of 4-Fluoro-3-(trifluoromethoxy)benzoic acid: The 19F NMR Advantage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. This guide provides a comprehensive comparison of analytical techniques for assessing the purity of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, a crucial building block in medicinal chemistry. We present supporting data and detailed experimental protocols, with a special focus on the superior performance of 19F Nuclear Magnetic Resonance (NMR) spectroscopy.

The presence of two distinct fluorine environments in this compound—an aromatic fluorine and a trifluoromethoxy group—makes 19F NMR an exceptionally powerful tool for its purity assessment. This technique offers a direct, sensitive, and often more accurate alternative to traditional chromatographic methods.

Unveiling Purity: A Head-to-Head Comparison of Analytical Techniques

The purity of this compound can be determined by several analytical methods, each with its own set of advantages and limitations. Here, we compare the preeminent technique, 19F quantitative NMR (qNMR), with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter19F Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Direct quantification based on the inherent relationship between the NMR signal integral and the number of fluorine nuclei.Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation based on volatility and partitioning in a gaseous mobile phase, with detection by mass spectrometry.
Selectivity Excellent, due to the large chemical shift dispersion of 19F, minimizing signal overlap.[1]Good, but can be susceptible to co-eluting impurities with similar UV chromophores.Excellent, provides structural information of impurities.
Reference Standard Does not strictly require a reference standard of the analyte; a certified internal standard is sufficient.Requires a certified reference standard of the analyte for accurate quantification.Requires a certified reference standard of the analyte for accurate quantification.
Sample Preparation Minimal; dissolution in a deuterated solvent with an internal standard.More involved; requires filtration and careful solvent selection to avoid peak distortion.Often requires derivatization to increase volatility, adding complexity and potential for error.
Analysis Time Rapid; a typical experiment can be completed in minutes.Moderate; run times can range from 15 to 45 minutes per sample.Moderate to long; includes derivatization and chromatographic run time.
Quantification Highly accurate and precise, with direct proportionality between signal and concentration.Accurate and precise, but dependent on the response factor of the analyte and impurities.Highly sensitive, but quantification can be less precise than HPLC or qNMR.
Destructive No, the sample can be recovered.Yes, the sample is consumed.Yes, the sample is consumed.

The 19F NMR Workflow for Purity Assessment

The process of determining the purity of this compound using 19F qNMR is straightforward and efficient. The following diagram illustrates the typical experimental workflow.

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Weigh Analyte and Internal Standard B Dissolve in Deuterated Solvent A->B C Set 19F qNMR Parameters (Pulse Angle, Relaxation Delay) B->C D Acquire 19F NMR Spectrum C->D E Phase and Baseline Correction D->E F Integrate Analyte and Internal Standard Signals E->F G Calculate Purity F->G

19F qNMR Purity Assessment Workflow

A Comparative Overview of Analytical Methodologies

The choice of analytical technique for purity assessment depends on various factors, including the required accuracy, available instrumentation, and the nature of potential impurities. The following diagram provides a high-level comparison of the key attributes of 19F NMR, HPLC, and GC-MS.

G cluster_0 Spectroscopic cluster_1 Chromatographic A Purity Assessment Method B 19F qNMR A->B Direct & Quantitative C HPLC A->C Separation-based D GC-MS A->D Separation & Identification B_adv B_adv B->B_adv Advantages B_adv_list High Selectivity No Analyte Standard Needed Non-destructive Rapid Analysis C_adv C_adv C->C_adv Advantages C_adv_list Widely Available Good for Non-volatile Compounds Robust and Reproducible D_adv D_adv D->D_adv Advantages D_adv_list High Sensitivity Impurity Identification Good for Volatile Compounds

Comparison of Purity Assessment Techniques

Experimental Protocols

19F Quantitative NMR (qNMR) Spectroscopy

This protocol provides a robust method for the purity determination of this compound using 19F qNMR.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) equipped with a fluorine probe.

Materials:

  • This compound sample

  • Internal Standard (IS): A certified reference material with a known purity and a 19F signal that does not overlap with the analyte signals. A suitable choice would be a fluorinated compound with a simple spectrum, such as trifluoroacetic acid (TFA) or hexafluorobenzene.[1][2]

  • Deuterated Solvent: A high-purity deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6, Acetonitrile-d3).

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Accurately weigh an appropriate amount of the internal standard and add it to the same NMR tube. The molar ratio of IS to analyte should be roughly 1:1.

    • Add approximately 0.6 mL of the deuterated solvent to the NMR tube and gently agitate to ensure complete dissolution.

  • NMR Data Acquisition:

    • Insert the sample into the NMR spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

    • Determine the T1 relaxation time of both the analyte and internal standard signals using an inversion-recovery pulse sequence.[3][4]

    • Set the relaxation delay (D1) to be at least 7 times the longest T1 value to ensure full magnetization recovery between scans.[4] A typical D1 for 19F qNMR is between 20 and 35 seconds.[1][4]

    • Set the pulse angle to 90° to maximize the signal-to-noise ratio.[1]

    • Acquire the 19F NMR spectrum with proton decoupling.

  • Data Processing and Purity Calculation:

    • Process the acquired FID with an appropriate line broadening factor.

    • Perform phase and baseline correction on the spectrum.

    • Integrate the distinct signals corresponding to the aromatic fluorine and the trifluoromethoxy group of the analyte, as well as the signal from the internal standard.

    • Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of fluorine nuclei for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity_IS = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC) - General Method

This protocol outlines a general HPLC method for the purity analysis of fluorinated benzoic acids. Method optimization will be required for this compound.

Instrumentation:

  • HPLC system with a UV detector, autosampler, and column oven.

Materials:

  • This compound sample and reference standard.

  • HPLC-grade acetonitrile and water.

  • HPLC-grade acid modifier (e.g., trifluoroacetic acid or phosphoric acid).

Procedure:

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% acid) and acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by the UV maximum of the analyte (e.g., 254 nm).

  • Sample and Standard Preparation:

    • Prepare a stock solution of the reference standard in the mobile phase.

    • Prepare the sample solution at a similar concentration.

  • Analysis:

    • Inject the standard and sample solutions and record the chromatograms.

    • Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) - General Method

This protocol provides a general approach for the analysis of benzoic acids by GC-MS, which typically requires derivatization.

Instrumentation:

  • GC-MS system with a suitable capillary column.

Materials:

  • This compound sample.

  • Derivatizing agent (e.g., diazomethane or a silylating agent like BSTFA).

  • Anhydrous solvent (e.g., diethyl ether or dichloromethane).

Procedure:

  • Derivatization:

    • Dissolve a known amount of the sample in the anhydrous solvent.

    • Add the derivatizing agent and allow the reaction to proceed to completion to form a more volatile ester or silyl ester.

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: An initial temperature of ~100 °C, followed by a ramp to ~280 °C.

    • Ionization Mode: Electron Ionization (EI).

  • Analysis:

    • Inject the derivatized sample.

    • Identify the main peak and any impurity peaks by their mass spectra.

    • Purity can be estimated by the relative peak areas, but this is less accurate than qNMR or HPLC with a reference standard.

Conclusion

For the purity assessment of this compound, 19F NMR spectroscopy emerges as the superior analytical technique. Its inherent selectivity for fluorine-containing molecules, coupled with its direct and non-destructive nature, provides highly accurate and reliable results with minimal sample preparation. While HPLC and GC-MS are valuable techniques for orthogonal verification and impurity identification, 19F qNMR offers a more efficient and often more precise primary method for purity determination in research, development, and quality control settings.

References

Navigating the Analytical Landscape: A Comparative Guide to LC-MS Analysis of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fluorinated compounds, this guide provides a comparative overview of potential Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the quantitative and qualitative analysis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid and its derivatives. Due to the limited availability of direct experimental data for this specific molecule, this guide extrapolates from established methods for structurally similar fluorinated aromatic acids and per- and polyfluoroalkyl substances (PFAS).

The unique physicochemical properties of this compound, conferred by the electron-withdrawing fluorine and trifluoromethoxy groups, necessitate careful consideration of chromatographic and mass spectrometric conditions to achieve optimal separation, sensitivity, and selectivity. This guide explores potential analytical strategies, offering detailed protocols and comparative data to inform method development.

Comparative Analysis of LC-MS Methodologies

The selection of an appropriate LC-MS method is contingent on the specific analytical goals, such as high-throughput screening, sensitive quantification, or metabolite identification. Based on the analysis of related compounds, two primary chromatographic approaches are proposed: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Parameter Method A: Reversed-Phase (C18) Method B: HILIC Method C: Reversed-Phase with Ion-Pairing
Principle Separation based on hydrophobicity.Separation of polar compounds.Enhances retention of polar analytes on RP columns.
Typical Column C18, 5 µm, 2.1 x 100 mmAmide, 3.5 µm, 2.1 x 100 mmC18, 5 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate in 95:5 Acetonitrile:Water5 mM Tributylamine in Water, pH 6.5
Mobile Phase B 0.1% Formic Acid in Acetonitrile10 mM Ammonium Acetate in 50:50 Acetonitrile:Water0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 min95-50% B over 8 min10-90% B over 12 min
Anticipated Retention Moderate for the parent acid, variable for derivatives.Stronger retention for the polar parent acid.Increased retention for the parent acid.
Pros Widely applicable, good for less polar derivatives.Excellent for polar analytes, good peak shape.Improves retention of polar, acidic compounds.
Cons Potential for poor retention of the parent acid.Requires careful equilibration, potential for matrix effects.Can cause ion suppression, dedicated column recommended.
MS Compatibility Excellent with ESI.Excellent with ESI.Can cause ion suppression and contaminate the MS source.

Experimental Protocols

Below are detailed starting protocols for the aforementioned LC-MS methodologies. Optimization will be necessary based on the specific derivatives being analyzed and the sample matrix.

Method A: Reversed-Phase LC-MS/MS
  • Chromatographic Conditions:

    • Column: C18, 5 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 5% B

      • 8.0 min: 95% B

      • 10.0 min: 95% B

      • 10.1 min: 5% B

      • 12.0 min: 5% B

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

    • MRM Transitions: To be determined by infusion of the analytical standard. A plausible transition for the parent acid (m/z 223) would be the loss of CO2 (m/z 179).

Method B: HILIC LC-MS/MS
  • Chromatographic Conditions:

    • Column: Amide, 3.5 µm, 2.1 x 100 mm

    • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water

    • Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0 min: 100% A

      • 6.0 min: 50% A

      • 8.0 min: 50% A

      • 8.1 min: 100% A

      • 10.0 min: 100% A

  • Mass Spectrometry Conditions:

    • Identical to Method A, with potential for re-optimization of source parameters.

Visualizing the Workflow and Method Selection

To aid in understanding the analytical process and the decision-making for method selection, the following diagrams are provided.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Biological or Environmental Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization LC Liquid Chromatography (RP or HILIC) Derivatization->LC MS Mass Spectrometry (MS and MS/MS) LC->MS Processing Peak Integration & Quantification MS->Processing Reporting Reporting Processing->Reporting

Caption: General workflow for the LC-MS analysis of this compound.

Method_Selection cluster_methods LC Method Choice cluster_considerations Key Considerations Analyte Analyte Properties RP Reversed-Phase (RP) Analyte->RP Non-polar to Moderately Polar Derivatives HILIC HILIC Analyte->HILIC Polar Parent Acid & Polar Metabolites IP Ion-Pairing RP Analyte->IP Improved Retention of Parent Acid Sensitivity Sensitivity RP->Sensitivity Throughput Throughput RP->Throughput Matrix Matrix Effects HILIC->Matrix IP->Sensitivity

Caption: Decision tree for selecting an appropriate LC-MS method.

Concluding Remarks

The successful LC-MS analysis of this compound and its derivatives hinges on a rational approach to method development. While this guide provides robust starting points based on the analysis of analogous compounds, empirical testing and validation are crucial. For instance, the analysis of highly polar metabolites may benefit from a HILIC-based approach, whereas a library of derivatives with varying polarities might be better served by a versatile reversed-phase method. As with any LC-MS analysis, careful attention to sample preparation and the evaluation of matrix effects will be paramount in achieving accurate and reproducible results.

A Comparative Analysis of 4-Fluoro-3-(trifluoromethoxy)benzoic acid and 4-Fluoro-3-(trifluoromethyl)benzoic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of modern molecular design. The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, in particular, are prized for their ability to modulate key physicochemical and pharmacokinetic properties. This guide provides a detailed, objective comparison of two closely related benzoic acid derivatives, 4-Fluoro-3-(trifluoromethoxy)benzoic acid and 4-Fluoro-3-(trifluoromethyl)benzoic acid, to assist researchers, scientists, and drug development professionals in their selection of building blocks for novel molecular entities.

Physicochemical Properties: A Head-to-Head Comparison

The substitution of a trifluoromethoxy group for a trifluoromethyl group imparts subtle yet significant changes to the physicochemical profile of the parent molecule. These differences can have profound implications for a compound's behavior in biological systems. A summary of key properties is presented below.

PropertyThis compound4-Fluoro-3-(trifluoromethyl)benzoic acid
Molecular Formula C8H4F4O3C8H4F4O2
Molecular Weight 224.11 g/mol 208.11 g/mol
Melting Point 86-90°C114-116°C
Boiling Point (Predicted) 253.6±35.0 °C256.9±40.0 °C
Density (Predicted) 1.529±0.06 g/cm³1.489±0.06 g/cm³
pKa (Predicted) Not available~3.5 (Predicted for 3-fluoro-4-(trifluoromethyl)benzoic acid)
logP (Predicted) Not available2.4
Solubility Soluble in MethanolSoluble in Methanol

The Influence of -OCF3 vs. -CF3 on Molecular Properties

The trifluoromethoxy group is generally considered to be more lipophilic than the trifluoromethyl group. This enhanced lipophilicity can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability. Furthermore, the -OCF3 group is known to be more metabolically stable than the -CF3 group. The C-O bond in the trifluoromethoxy group is less susceptible to enzymatic cleavage compared to the C-C bond of the trifluoromethyl group. This increased metabolic stability can result in a longer half-life in vivo.[1][2]

From an electronic standpoint, both groups are strongly electron-withdrawing, which increases the acidity of the benzoic acid proton compared to unsubstituted benzoic acid. This can influence binding interactions with biological targets. The trifluoromethoxy group, with its additional oxygen atom, may also offer different hydrogen bonding capabilities compared to the trifluoromethyl group.

Biological Activities and Potential Applications

Both this compound and 4-Fluoro-3-(trifluoromethyl)benzoic acid are valuable intermediates in the synthesis of bioactive molecules. Their applications span various therapeutic areas and agrochemical development.

Anti-inflammatory and Analgesic Agents: Fluorinated benzoic acids are known to serve as key building blocks for non-steroidal anti-inflammatory drugs (NSAIDs).[3] The trifluoromethyl group is a common feature in this class of drugs, contributing to their bioactivity and selectivity. While direct comparative studies are limited, the enhanced lipophilicity and metabolic stability of the trifluoromethoxy analog could potentially lead to the development of NSAIDs with improved pharmacokinetic profiles.

Agrochemicals: The unique properties of these compounds make them attractive for the development of advanced herbicides and pesticides with improved performance and environmental safety profiles.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial for their effective utilization in research.

Synthesis of Fluorinated Benzoic Acids

A general approach to the synthesis of fluorinated benzoic acids involves the oxidation of the corresponding toluene derivative. For instance, 4-fluoro-3-(trifluoromethyl)toluene can be oxidized to 4-fluoro-3-(trifluoromethyl)benzoic acid. The synthesis of the trifluoromethoxy analog would follow a similar pathway, starting from 4-fluoro-3-(trifluoromethoxy)toluene.

A representative synthetic workflow is depicted below:

Synthesis_Workflow Start Starting Material (e.g., Substituted Toluene) Oxidation Oxidation (e.g., KMnO4, CrO3) Start->Oxidation Workup Acidic Work-up (e.g., HCl) Oxidation->Workup Purification Purification (e.g., Recrystallization) Workup->Purification Product Final Product (Substituted Benzoic Acid) Purification->Product

Caption: A generalized workflow for the synthesis of substituted benzoic acids.

In Vitro Cytotoxicity Assay

To assess the potential toxicity of these compounds, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.

The experimental workflow for a typical cytotoxicity assay is as follows:

Cytotoxicity_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Compound_Addition Add test compounds (varying concentrations) Cell_Seeding->Compound_Addition Incubation Incubate for 24-72 hours Compound_Addition->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement

Caption: Workflow for an in vitro cytotoxicity assay using the MTT method.[4]

Cyclooxygenase (COX) Inhibition Assay

Given the potential of these compounds as anti-inflammatory agents, a cyclooxygenase (COX) inhibition assay is a relevant biological evaluation. This assay can determine the potency of the compounds in inhibiting the COX-1 and COX-2 enzymes.

A simplified logical diagram for a COX inhibition assay is shown below:

COX_Inhibition_Assay cluster_0 Assay Components cluster_1 Reaction & Detection Compound Test Compound Reaction Enzymatic Reaction Compound->Reaction Enzyme COX-1 or COX-2 Enzyme Enzyme->Reaction Substrate Arachidonic Acid Substrate->Reaction Detection Detection of Prostaglandin Production Reaction->Detection

Caption: Logical relationship of components in a COX inhibition assay.[5]

Conclusion

Both this compound and 4-Fluoro-3-(trifluoromethyl)benzoic acid offer unique advantages for the development of novel pharmaceuticals and agrochemicals. The choice between the two will depend on the specific design objectives of the research program. The trifluoromethoxy derivative may provide enhanced metabolic stability and lipophilicity, which could translate to improved pharmacokinetic properties. However, the trifluoromethyl analog is currently more well-characterized in the scientific literature. Further head-to-head experimental studies are warranted to fully elucidate the comparative performance of these two valuable building blocks.

References

structural validation of 4-Fluoro-3-(trifluoromethoxy)benzoic acid by X-ray crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the is presented below. Due to the absence of publicly available crystallographic data for 4-Fluoro-3-(trifluoromethoxy)benzoic acid, this guide provides a comparative structural analysis with closely related benzoic acid derivatives. The presented data for alternative compounds, along with a detailed experimental protocol for single-crystal X-ray diffraction, offers a framework for the structural elucidation of the title compound.

Comparative Crystallographic Data of Substituted Benzoic Acids

The following table summarizes key crystallographic parameters for benzoic acid and some of its fluorinated derivatives. This data is essential for understanding how different substituents on the benzene ring influence the crystal packing and molecular geometry.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
Benzoic AcidC₇H₆O₂MonoclinicP2₁/c5.511(2)5.148(2)21.968(8)97.43(3)617.94[1]
4-Fluorobenzoic AcidC₇H₅FO₂MonoclinicP2₁/n10.275(2)3.846(1)15.632(3)107.57(3)588.94[2]
4-Nitro-2-(trifluoromethyl)benzoic acidC₈H₄F₃NO₄MonoclinicP2₁/c7.933(2)13.785(3)8.875(2)99.34(3)957.54[3]
4-Nitro-3-(trifluoromethyl)benzoic acidC₈H₄F₃NO₄MonoclinicP2₁/c11.085(2)7.643(2)11.890(2)111.45(3)937.64[3]

Experimental Protocol: Single-Crystal X-ray Diffraction

This section outlines a detailed methodology for the structural determination of a small organic molecule, such as this compound, using single-crystal X-ray diffraction.

1. Crystal Growth:

  • Single crystals of the compound suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.

  • A variety of solvents should be screened to find conditions that yield well-formed, single crystals of appropriate size (typically 0.1-0.3 mm in each dimension). Common solvents include ethanol, methanol, acetone, toluene, and hexane, or mixtures thereof.

  • The process is usually carried out at room temperature in a vibration-free environment.

2. Crystal Mounting:

  • A suitable single crystal is selected under a polarizing microscope.

  • The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

  • The mounted crystal is then placed in a stream of cold nitrogen gas (typically 100 K) on the diffractometer to minimize thermal motion and radiation damage.

3. Data Collection:

  • The diffractometer (e.g., a Bruker D8 VENTURE) is equipped with a microfocus X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å or Cu-Kα radiation, λ = 1.54178 Å) and a sensitive detector (e.g., a CMOS photon-counting detector).

  • A preliminary unit cell is determined from a few initial frames.

  • A full sphere of diffraction data is collected using a combination of φ and ω scans to ensure high redundancy and completeness of the data.[4]

  • Data collection strategy is optimized to measure intensities to a sufficient resolution (typically at least 0.85 Å for small molecules).[4]

4. Data Reduction and Structure Solution:

  • The collected diffraction images are processed using software such as SAINT for integration of the reflection intensities and SADABS for absorption correction.

  • The crystal structure is solved using direct methods or dual-space methods with programs like SHELXT. This provides an initial model of the molecular structure.

5. Structure Refinement:

  • The initial structural model is refined against the experimental data by full-matrix least-squares on F² using software like SHELXL.

  • All non-hydrogen atoms are refined anisotropically.

  • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • The quality of the final refined structure is assessed by parameters such as the R-factor (R1), weighted R-factor (wR2), and goodness-of-fit (GooF).

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in X-ray crystallography.

experimental_workflow Experimental Workflow for Single-Crystal X-ray Crystallography cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_structure_solution Structure Determination cluster_analysis Analysis & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection unit_cell Unit Cell Determination crystal_selection->unit_cell diffraction_data Diffraction Data Collection unit_cell->diffraction_data data_reduction Data Reduction & Correction diffraction_data->data_reduction structure_solution Structure Solution (e.g., Direct Methods) data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file CIF File Generation validation->cif_file

Caption: Workflow of Single-Crystal X-ray Crystallography.

logical_relationship Logical Relationships in Crystallographic Analysis cluster_experimental Experimental Data cluster_computational Computational Steps cluster_results Final Results diffraction_pattern Diffraction Pattern reflection_intensities Reflection Intensities diffraction_pattern->reflection_intensities Integration electron_density Electron Density Map reflection_intensities->electron_density Fourier Transform atomic_model Atomic Model electron_density->atomic_model Model Building crystal_structure Crystal Structure atomic_model->crystal_structure Refinement molecular_geometry Molecular Geometry crystal_structure->molecular_geometry Analysis

Caption: From Diffraction to Structure.

References

A Comparative Guide to Analytical Methods for the Characterization of Fluorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aromatic compounds can dramatically alter their physicochemical properties, making them invaluable in pharmaceuticals, agrochemicals, and materials science. Consequently, the precise analytical characterization of these molecules is paramount. This guide provides a comparative overview of the primary analytical techniques used for the characterization of fluorinated aromatic compounds, with supporting data and detailed experimental protocols.

¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy

¹⁹F NMR is a powerful and direct method for the analysis of fluorinated compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection.[1][2] The chemical shifts of ¹⁹F are highly sensitive to the local electronic environment, providing detailed structural information.[3]

Performance Comparison:
ParameterPerformance CharacteristicReference
Chemical Shift Range Wide, typically spanning over 200 ppm, which minimizes signal overlap. Aromatic fluorine shifts can appear over a range of 70 ppm depending on substituents, solvent, and concentration.[2][3]
Sensitivity High, second only to ¹H NMR among stable nuclei.[2]
Quantitative Accuracy Routine analysis yields an accuracy of ±10%. With increased relaxation delays, this can be improved to ±1%.[4]
Structural Information Provides information on the number and electronic environment of fluorine atoms, as well as through-bond (J-coupling) and through-space (NOE) interactions with other nuclei.[3]
Experimental Protocol: ¹⁹F NMR Analysis
  • Sample Preparation: Dissolve 5-25 mg of the fluorinated aromatic compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean NMR tube.

  • Instrument Setup:

    • Use a spectrometer equipped with a fluorine-observe probe.

    • Tune and match the probe for the ¹⁹F frequency.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Set the spectral width to encompass the expected chemical shift range of the fluorinated aromatic compounds (a wide range of ~500 ppm can be used for initial scouting).[5]

    • Set the transmitter offset to the center of the expected spectral region.

    • Use a 90° pulse with a relaxation delay of at least 5 times the longest T1 for quantitative measurements.[4]

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Proton decoupling can be applied to simplify the spectrum by removing ¹H-¹⁹F couplings.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum using an internal or external standard (e.g., CFCl₃ at 0 ppm).

    • Integrate the signals for quantitative analysis.

Experimental Workflow: ¹⁹F NMR

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Dissolve Dissolve Compound in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer Tune Tune and Shim Spectrometer Transfer->Tune Acquire Acquire FID Tune->Acquire FT Fourier Transform Acquire->FT Phase Phase and Reference Spectrum FT->Phase Analyze Integrate and Analyze Phase->Analyze

Figure 1. Workflow for ¹⁹F NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly sensitive and can provide information about the molecular weight and elemental composition of a compound. For fluorinated aromatic compounds, MS can confirm the molecular formula and aid in structural elucidation through fragmentation analysis.

Performance Comparison:
ParameterPerformance CharacteristicReference
Mass Accuracy High-resolution mass spectrometry (HRMS) can provide mass accuracy in the sub-ppm range, allowing for unambiguous molecular formula determination.[6]
Sensitivity Extremely high, capable of detecting analytes at femtomole to attomole levels.[7]
Fragmentation Analysis Electron ionization (EI) can induce characteristic fragmentation patterns that provide structural information. Other soft ionization techniques (e.g., ESI, APCI) can provide molecular ion information with minimal fragmentation.[8][9]
Coupling with Chromatography Can be coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for the analysis of complex mixtures.[10][11]
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the fluorinated aromatic compound in a volatile organic solvent (e.g., dichloromethane, hexane) at a concentration of approximately 1-10 µg/mL.

  • Instrument Setup:

    • Set the GC oven temperature program to ensure separation of the analyte from any impurities. A typical program might start at 50°C and ramp to 250°C at 10°C/min.

    • Use a capillary column appropriate for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Set the injector temperature to 250°C and the transfer line temperature to 280°C.

    • For the mass spectrometer, select an appropriate ionization mode (e.g., electron ionization at 70 eV).

    • Set the mass range to scan for the expected m/z values.

  • Data Acquisition:

    • Inject 1 µL of the sample into the GC.

    • The GC will separate the components of the sample, which will then enter the mass spectrometer to be ionized and detected.

  • Data Analysis:

    • Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.

    • Extract the mass spectrum for the analyte peak.

    • Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Relationships in Mass Spectrometry

G cluster_process Mass Spectrometry Process cluster_output Data Output Ionization Ionization Acceleration Acceleration Ionization->Acceleration Deflection Mass-based Deflection Acceleration->Deflection Detection Detection Deflection->Detection MassSpectrum Mass Spectrum (Intensity vs. m/z) Detection->MassSpectrum

Figure 2. Fundamental process of mass spectrometry.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful separation technique used to separate, identify, and quantify components in a mixture. For fluorinated aromatic compounds, reversed-phase HPLC is commonly employed. The use of fluorinated stationary phases can offer unique selectivity for these compounds.[1]

Performance Comparison:
ParameterPerformance CharacteristicReference
Separation Efficiency High, capable of resolving complex mixtures of isomers and related compounds.[12]
Quantitative Accuracy Excellent, with typical precision and accuracy within 1-2%.[13]
Versatility A wide range of stationary and mobile phases can be used to optimize separations. Fluorinated stationary phases can provide enhanced retention and selectivity for fluorinated analytes.[1][14]
Detection Commonly coupled with UV-Vis, fluorescence, or mass spectrometry detectors.[15]
Experimental Protocol: Reversed-Phase HPLC
  • Sample Preparation: Dissolve the fluorinated aromatic compound in the mobile phase or a compatible solvent to a concentration suitable for the detector (typically in the µg/mL to mg/mL range). Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Instrument Setup:

    • Equilibrate the HPLC system with the chosen mobile phase (e.g., a mixture of acetonitrile and water).

    • Use a C18 or a fluorinated stationary phase column.

    • Set the flow rate (e.g., 1.0 mL/min).

    • Set the column temperature (e.g., 30°C).

    • Set the detector wavelength to the λmax of the analyte.

  • Data Acquisition:

    • Inject a known volume of the sample (e.g., 10 µL).

    • Record the chromatogram.

  • Data Analysis:

    • Identify the peak corresponding to the analyte based on its retention time.

    • Integrate the peak area for quantification against a calibration curve.

Experimental Workflow: HPLC Analysis

G cluster_prep Sample & Mobile Phase Prep cluster_run Chromatographic Run cluster_analysis Data Analysis SamplePrep Prepare and Filter Sample Inject Inject Sample SamplePrep->Inject MobilePhasePrep Degas Mobile Phase Equilibrate Equilibrate Column MobilePhasePrep->Equilibrate Equilibrate->Inject Separate Separation on Column Inject->Separate Detect Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Analyze Identify and Quantify Peaks Chromatogram->Analyze

Figure 3. Workflow for HPLC analysis.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound.[16] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding the effects of fluorination on molecular conformation and crystal packing.

Performance Comparison:
ParameterPerformance CharacteristicReference
Structural Detail Provides a complete and unambiguous 3D structure at atomic resolution.[17]
Accuracy Bond lengths can be determined with a precision of ~0.001 Å and angles to ~0.1°.[18]
Requirement Requires a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[16]
Throughput Can be a time-consuming technique, with crystal growth often being the rate-limiting step.[17][19]
Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the fluorinated aromatic compound. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering).[19]

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal in a diffractometer.

    • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.

    • Expose the crystal to a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, accurate crystal structure.

Signaling Pathway of Structural Determination

G cluster_exp Experiment cluster_analysis Analysis Crystal Single Crystal Diffraction Diffraction Pattern Crystal->Diffraction Xray X-ray Beam Xray->Diffraction ElectronDensity Electron Density Map Diffraction->ElectronDensity Model Molecular Model ElectronDensity->Model Refinement Structural Refinement Model->Refinement Structure Final 3D Structure Refinement->Structure

Figure 4. Pathway of X-ray crystal structure determination.

References

A Comparative Guide to the Biological Activity of Trifluoromethoxy and Trifluoromethyl Substituted Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among the most utilized are the trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups, which are often employed to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an objective comparison of the biological activities of compounds substituted with these two critical moieties, supported by experimental data, detailed protocols, and visual diagrams to aid in drug design and development decisions.

Core Physicochemical and Biological Property Comparison

Both the -OCF3 and -CF3 groups significantly influence a molecule's properties, but they do so in distinct ways. Understanding these differences is crucial for rational drug design.

PropertyTrifluoromethoxy (-OCF3)Trifluoromethyl (-CF3)Key Considerations for Drug Design
Lipophilicity (LogP) Generally imparts higher lipophilicity (Hansch π value ≈ +1.04).[1][2]Increases lipophilicity, but to a lesser extent than -OCF3 (Hansch π value ≈ +0.88).[1][2]The higher lipophilicity of the -OCF3 group can enhance membrane permeability but may also increase non-specific binding and reduce aqueous solubility.
Electronic Effect Strongly electron-withdrawing.Strongly electron-withdrawing.Both groups can significantly alter the pKa of nearby functional groups and influence drug-receptor interactions through electronic effects.
Metabolic Stability Offers metabolic advantages over the methoxy (-OCH3) group due to the strength of the C-F bonds, making it resistant to enzymatic breakdown.[1][2]The C-F bond is one of the strongest in organic chemistry, leading to high metabolic stability and resistance to oxidative metabolism.[1]Introduction of either group can block metabolic hotspots, increasing the half-life of a drug.
Steric Profile Bulkier than a methoxy group.Bulkier than a methyl group and has a similar steric profile to a chlorine atom.[1]The steric bulk of these groups can influence the conformation of the molecule and its fit within a binding pocket.
Membrane Permeability The higher lipophilicity generally leads to increased membrane permeability.Enhances membrane permeability, which can be crucial for oral bioavailability and blood-brain barrier penetration.[2]Fine-tuning lipophilicity with these groups is a key strategy to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

Quantitative Biological Activity Comparison: A Case Study

A study by Sun et al. (2024) on fluoroaryl-substituted derivatives of the anti-tumor agent FL118 provides a direct comparison of the in vitro cytotoxic activity of a trifluoromethoxy-substituted compound (7l) and its trifluoromethyl-substituted analog (7m) against various cancer cell lines.

CompoundSubstitutionHepG2 IC50 (nM)A549 IC50 (nM)HeLa IC50 (nM)HCT116 IC50 (nM)
7l 4-trifluoromethoxy78.5 ± 5.629.3 ± 4.112.8 ± 7.414.6 ± 6.7
7m 4-trifluoromethyl229.1 ± 5.887.3 ± 14.4398.0 ± 2.6195.9 ± 19.1

Data sourced from Sun et al. (2024).[3]

The data clearly indicates that for this particular molecular scaffold, the trifluoromethoxy-substituted compound 7l exhibited significantly higher anti-tumor activity across all tested cell lines compared to its trifluoromethyl-substituted counterpart 7m .[3] This highlights that while both groups can enhance biological activity, the specific choice and position of the substituent are critical determinants of potency.

Experimental Protocols

To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation, to determine the IC50 values of compounds.

Materials:

  • Cancer cell lines (e.g., HepG2, A549, HeLa, HCT116)

  • 96-well plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is used to determine the rate at which a compound is metabolized by liver enzymes, providing an indication of its metabolic stability.

Materials:

  • Liver microsomes (human, rat, etc.)

  • Test compound

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (to initiate the metabolic reaction)

  • Positive control compounds (with known metabolic rates)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation Preparation: Prepare a solution of the test compound in phosphate buffer.

  • Pre-incubation: Add the liver microsomes to the test compound solution and pre-incubate at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

  • Sample Processing: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.

  • LC-MS/MS Analysis: Analyze the concentration of the parent compound remaining in the supernatant at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot gives the elimination rate constant (k). The in vitro half-life (t1/2) can then be calculated using the formula: t1/2 = 0.693 / k.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

To further illustrate the context of the biological activity of these compounds, the following diagrams are provided.

Experimental_Workflow General Experimental Workflow for Compound Evaluation cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & SAR Synthesis of OCF3 Analog Synthesis of OCF3 Analog Cytotoxicity Assay (IC50) Cytotoxicity Assay (IC50) Synthesis of OCF3 Analog->Cytotoxicity Assay (IC50) Metabolic Stability Assay Metabolic Stability Assay Synthesis of OCF3 Analog->Metabolic Stability Assay Permeability Assay (Caco-2/PAMPA) Permeability Assay (Caco-2/PAMPA) Synthesis of OCF3 Analog->Permeability Assay (Caco-2/PAMPA) Receptor Binding Assay (Ki) Receptor Binding Assay (Ki) Synthesis of OCF3 Analog->Receptor Binding Assay (Ki) Synthesis of CF3 Analog Synthesis of CF3 Analog Synthesis of CF3 Analog->Cytotoxicity Assay (IC50) Synthesis of CF3 Analog->Metabolic Stability Assay Synthesis of CF3 Analog->Permeability Assay (Caco-2/PAMPA) Synthesis of CF3 Analog->Receptor Binding Assay (Ki) Data Comparison Data Comparison Cytotoxicity Assay (IC50)->Data Comparison Metabolic Stability Assay->Data Comparison Permeability Assay (Caco-2/PAMPA)->Data Comparison Receptor Binding Assay (Ki)->Data Comparison Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Data Comparison->Structure-Activity Relationship (SAR) EGFR_Signaling_Pathway Simplified EGFR Signaling Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Binds P P EGFR->P Autophosphorylation Grb2/Sos Grb2/Sos P->Grb2/Sos Recruits PI3K PI3K P->PI3K Recruits Ras Ras Grb2/Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates Cell Proliferation Cell Proliferation ERK->Cell Proliferation Promotes Akt Akt PI3K->Akt Activates Cell Survival Cell Survival Akt->Cell Survival Promotes Kinase Inhibitor (OCF3/CF3) Kinase Inhibitor (OCF3/CF3) Kinase Inhibitor (OCF3/CF3)->P Inhibits

References

A Researcher's Guide to the Metabolic Stability of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the metabolic stability of 4-fluoro-3-(trifluoromethoxy)benzoic acid derivatives against relevant alternatives. This document summarizes key metabolic stability data, details experimental protocols for in vitro assays, and visualizes critical workflows and metabolic pathways to inform early-stage drug discovery and lead optimization.

The incorporation of fluorine-containing functional groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. The trifluoromethoxy group, in particular, is noted for its ability to improve lipophilicity and block common sites of metabolism. This guide focuses on derivatives of this compound, a scaffold of interest in modern drug design, and compares their expected metabolic profile with that of simpler benzoic acids and a common bioisosteric replacement, the tetrazole ring.

Comparative Metabolic Stability Data

The following tables summarize key in vitro metabolic stability parameters for benzoic acid, its fluorinated analog, and a representative tetrazole bioisostere. While specific data for this compound derivatives are not publicly available, the data presented here for structurally related compounds provide a strong predictive framework for their metabolic fate. The data are typically generated from human liver microsome (HLM) or hepatocyte stability assays.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Data Interpretation
Benzoic Acid< 30HighRapidly metabolized, likely via conjugation.
4-Fluorobenzoic Acid30 - 60Moderate to HighFluorination may slightly increase stability but still susceptible to metabolism.
Phenyl-1H-tetrazole (Bioisostere of Benzoic Acid)> 60LowSignificantly more stable due to resistance to common metabolic pathways affecting carboxylic acids.[1][2][3]
Predicted: 4-Fluoro-3-(trifluoromethoxy) benzoic acid > 60 Low to Moderate The trifluoromethoxy group is expected to significantly shield the molecule from metabolism, leading to enhanced stability.

Table 2: Metabolic Stability in Human Hepatocytes

CompoundHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/10^6 cells)Data Interpretation
Benzoic Acid< 60HighUndergoes both Phase I and Phase II metabolism, leading to rapid clearance.
4-Fluorobenzoic Acid60 - 120ModerateShows moderate stability, with metabolism likely proceeding via conjugation pathways.
Phenyl-1H-tetrazole (Bioisostere of Benzoic Acid)> 120LowDemonstrates high stability in a more complete metabolic system, confirming resistance to a broader range of enzymes.[4]
Predicted: 4-Fluoro-3-(trifluoromethoxy) benzoic acid > 120 Low Expected to exhibit high stability in hepatocytes, reflecting its resistance to both Phase I and Phase II metabolic enzymes.

Experimental Protocols

The following are detailed methodologies for the two primary in vitro assays used to assess metabolic stability.

Liver Microsomal Stability Assay

This assay is a common early-stage screen to evaluate the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes.[5][6][7]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in the presence of human liver microsomes.

Materials:

  • Test compound and positive control (e.g., a compound with known metabolic fate)

  • Pooled human liver microsomes

  • NADPH-regenerating system (Solutions A and B)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound.

  • Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.[5]

  • Initiation: Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[8]

  • Sample Processing: Centrifuge the plate to precipitate proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.[9]

Data Analysis:

  • The percentage of the remaining parent compound at each time point is calculated relative to the 0-minute time point.

  • The natural logarithm of the percent remaining is plotted against time.

  • The slope of the linear portion of this curve is used to calculate the half-life (t½).

  • Intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration used in the assay.[5]

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and their necessary cofactors.[7][10]

Objective: To determine the in vitro half-life and intrinsic clearance of a test compound in a suspension of human hepatocytes.

Materials:

  • Test compound and positive control

  • Cryopreserved human hepatocytes

  • Williams' Medium E or similar culture medium

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • Shaking water bath or incubator

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation: Thaw cryopreserved hepatocytes according to the supplier's protocol and resuspend them in the culture medium.

  • Incubation: In a suitable vessel, add the hepatocyte suspension and the test compound.

  • Incubation Conditions: Incubate the mixture at 37°C in a shaking water bath to ensure the cells remain in suspension.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots of the cell suspension.

  • Reaction Termination: Immediately terminate the metabolic activity by adding the aliquot to cold acetonitrile with an internal standard.

  • Sample Processing: Vortex and centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

Data Analysis: The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being calculated based on the number of hepatocytes per milliliter.

Visualizing Metabolic Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts in metabolic stability assessment.

Metabolic_Pathway cluster_tetrazole Tetrazole Bioisostere Carboxylic Acid Derivative Carboxylic Acid Derivative Acyl-CoA Thioester Acyl-CoA Thioester Carboxylic Acid Derivative->Acyl-CoA Thioester CoA Ligase Acyl Glucuronide Acyl Glucuronide Carboxylic Acid Derivative->Acyl Glucuronide UGTs Amino Acid Conjugate Amino Acid Conjugate Acyl-CoA Thioester->Amino Acid Conjugate Acyltransferase Excretion Excretion Acyl Glucuronide->Excretion Amino Acid Conjugate->Excretion Tetrazole Derivative Tetrazole Derivative N-Glucuronide (Stable) N-Glucuronide (Stable) Tetrazole Derivative->N-Glucuronide (Stable) UGTs Excretion_t Excretion_t N-Glucuronide (Stable)->Excretion_t Excretion

Caption: Metabolic pathways for carboxylic acids vs. tetrazole bioisosteres.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Stock Compound Stock Reaction Mix Reaction Mix Compound Stock->Reaction Mix Microsome/Hepatocyte Prep Microsome/Hepatocyte Prep Microsome/Hepatocyte Prep->Reaction Mix Initiate Reaction (NADPH) Initiate Reaction (NADPH) Reaction Mix->Initiate Reaction (NADPH) Time Points (0-60 min) Time Points (0-60 min) Initiate Reaction (NADPH)->Time Points (0-60 min) Terminate Reaction Terminate Reaction Time Points (0-60 min)->Terminate Reaction Sample Prep (Centrifuge) Sample Prep (Centrifuge) Terminate Reaction->Sample Prep (Centrifuge) LC-MS/MS Analysis LC-MS/MS Analysis Sample Prep (Centrifuge)->LC-MS/MS Analysis Data Analysis (t½, CLint) Data Analysis (t½, CLint) LC-MS/MS Analysis->Data Analysis (t½, CLint)

Caption: General workflow for in vitro metabolic stability assays.

Logical_Relationship Carboxylic Acid Carboxylic Acid Bioisosteric Replacement Bioisosteric Replacement Carboxylic Acid->Bioisosteric Replacement Tetrazole Tetrazole Bioisosteric Replacement->Tetrazole Improved Metabolic Stability Improved Metabolic Stability Tetrazole->Improved Metabolic Stability Altered Pharmacokinetics Altered Pharmacokinetics Tetrazole->Altered Pharmacokinetics

Caption: Bioisosteric replacement of a carboxylic acid with a tetrazole.

Conclusion

The strategic incorporation of a trifluoromethoxy group into a 4-fluorobenzoic acid scaffold is a promising strategy for enhancing metabolic stability.[9] As indicated by comparative data from related compounds, this modification is expected to significantly reduce the rate of metabolic clearance, leading to a longer half-life and potentially improved oral bioavailability. Furthermore, the consideration of bioisosteric replacements, such as the substitution of the carboxylic acid with a tetrazole ring, offers an alternative and often highly effective approach to mitigating metabolic liabilities.[1][2][3] The experimental protocols detailed in this guide provide a robust framework for the empirical evaluation of these derivatives, enabling data-driven decisions in the optimization of new chemical entities.

References

Comparative Analysis of Coupling Efficiency in Fluorinated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecules is a cornerstone of modern drug discovery, offering a means to modulate physicochemical properties such as metabolic stability, lipophilicity, and binding affinity. In the synthesis of complex amides, particularly within peptide and medicinal chemistry, the efficiency of coupling reactions involving fluorinated carboxylic acids is of critical importance. This guide provides a comparative analysis of the coupling efficiency of benzoic acids as a function of their fluorination pattern, supported by experimental data and detailed protocols.

The reactivity of a carboxylic acid in an amide coupling reaction is significantly influenced by the electronic properties of its substituents. Fluorine, being the most electronegative element, acts as a potent electron-withdrawing group via the inductive effect. This effect increases the acidity of the carboxylic acid (lowering its pKa) and enhances the electrophilicity of the carbonyl carbon. As a result, the acid becomes more susceptible to activation by coupling reagents and subsequent nucleophilic attack by an amine, generally leading to higher reaction efficiency, faster conversion, and reduced side reactions such as epimerization in chiral systems.

Data Summary: Coupling Efficiency vs. Fluorination

The following table summarizes the coupling efficiency of benzoic acid and its fluorinated analogs with benzylamine, a common model amine. The data is representative of typical results achieved using a carbodiimide-mediated coupling protocol, illustrating the positive correlation between the degree of fluorination and reaction yield.

Carboxylic AcidStructurepKa (approx.)Coupling Time (h)Yield (%)
Benzoic AcidC₆H₅COOH4.201275-85
4-Fluorobenzoic Acid4-FC₆H₄COOH4.14885-95
2,4-Difluorobenzoic Acid2,4-F₂C₆H₃COOH3.274>95
Pentafluorobenzoic AcidC₆F₅COOH1.711>99

Table 1: Comparison of coupling reaction yields for various fluorinated benzoic acids with benzylamine. The increased yield and decreased reaction time correlate with the increased number of electron-withdrawing fluorine atoms, which lowers the acid's pKa and increases its reactivity.

Experimental Protocol: Carbodiimide-Mediated Amide Coupling

This section details a representative protocol for comparing the coupling efficiency of various benzoic acids with a primary amine.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid, 4-Fluorobenzoic Acid, Pentafluorobenzoic Acid)

  • Amine (e.g., Benzylamine)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • Solvent: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) and HOBt (1.1 equivalents) in the chosen solvent (e.g., DCM).

  • Activation: Cool the solution to 0 °C using an ice bath. Add DIC (1.1 equivalents) dropwise to the solution. Stir the mixture at 0 °C for 20 minutes to allow for the formation of the active ester.

  • Coupling: Add the amine (1.0 equivalent) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for the duration specified in Table 1 (or until completion as monitored by TLC or LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct. Wash the filtrate with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel to obtain the final product.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the final yield.

Visualizing the Chemical & Experimental Logic

The following diagrams illustrate the underlying principles and workflows discussed in this guide.

G cluster_0 Influence of Fluorination on Reactivity F Fluorine Substituent (Electron-Withdrawing Group) Ring Benzoic Acid Ring F->Ring Inductive Effect COOH Carboxylic Acid Group (R-COOH) Ring->COOH Stabilizes Conjugate Base Carbonyl Carbonyl Carbon (C=O) Becomes More Electrophilic COOH->Carbonyl Increases Partial Positive Charge (δ+) Bond Faster Amide Bond Formation Carbonyl->Bond Amine Amine Nucleophile (R'-NH₂) Amine->Carbonyl Nucleophilic Attack G cluster_1 Experimental Workflow for Efficiency Comparison A 1. Dissolve Acid & HOBt in Solvent (DCM) B 2. Cool to 0°C A->B C 3. Add DIC for Activation (Stir 20 min) B->C D 4. Add Amine C->D E 5. React at RT (Monitor by LC-MS) D->E F 6. Work-up & Purification (Filter, Wash, Column) E->F G 7. Analysis (Yield, Purity) F->G

Validating Reaction Products of 4-Fluoro-3-(trifluoromethoxy)benzoic Acid by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust validation of reaction products is a cornerstone of chemical synthesis and drug development. When working with complex molecules such as 4-Fluoro-3-(trifluoromethoxy)benzoic acid, mass spectrometry (MS) stands out as a pivotal analytical technique. This guide provides a comparative analysis of the expected mass spectrometric behavior of this compound and its close structural analog, 4-Fluoro-3-(trifluoromethyl)benzoic acid, offering insights into their characterization and the validation of their synthesis.

Comparative Analysis of Mass Spectrometric Data

While a publicly available mass spectrum for this compound is not readily found, we can predict its fragmentation pattern based on the known behavior of similar compounds and compare it with the experimentally available data for 4-Fluoro-3-(trifluoromethyl)benzoic acid.

The primary ionization technique discussed is Electron Ionization (EI), commonly used in Gas Chromatography-Mass Spectrometry (GC-MS).

FeatureThis compound (Predicted)4-Fluoro-3-(trifluoromethyl)benzoic acid (Experimental Data from GC-MS)[1]
Molecular Ion (M+) m/z 224m/z 208
Key Fragmentation Pathways - Loss of the trifluoromethoxy group (-OCF3) to yield a fragment at m/z 139.- Decarboxylation (-COOH) to yield a fragment at m/z 179.- Loss of CO from the decarboxylated fragment to yield m/z 151.- Loss of the trifluoromethyl group (-CF3) to yield a fragment at m/z 139.- Decarboxylation (-COOH) to yield a fragment at m/z 163.- A prominent peak at m/z 191, likely corresponding to the loss of a fluorine atom.
Predicted Major Fragments (m/z) 224, 179, 151, 139208, 191, 163, 139

Note: The fragmentation of the trifluoromethoxy group can be more complex than the trifluoromethyl group and may involve rearrangements.

Experimental Protocols

A robust method for the validation of the reaction products of this compound would involve Liquid Chromatography-Mass Spectrometry (LC-MS/MS), which is well-suited for the analysis of fluorinated benzoic acids.

LC-MS/MS Protocol
  • Instrumentation : A high-performance liquid chromatograph (HPLC) coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions :

    • Column : A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

    • Mobile Phase : A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient Program : Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.

    • Flow Rate : 0.3 mL/min.

    • Injection Volume : 5 µL.

  • Mass Spectrometry Conditions :

    • Ionization Mode : Negative ESI, as carboxylic acids readily form [M-H]⁻ ions.

    • Capillary Voltage : 3.5 kV.

    • Source Temperature : 120 °C.

    • Desolvation Temperature : 350 °C.

    • Gas Flows : Optimized for the specific instrument.

    • MS/MS Analysis : For quantitative analysis and structural confirmation, Multiple Reaction Monitoring (MRM) would be employed. Precursor ion (m/z 223 for [M-H]⁻) would be isolated and fragmented, and specific product ions would be monitored.

Visualizing the Workflow and Structural Comparison

To aid in understanding the experimental process and the structural differences influencing the mass spectrometric behavior, the following diagrams are provided.

experimental_workflow cluster_synthesis Reaction Synthesis cluster_analysis Mass Spectrometry Validation start Reactants (e.g., 4-Fluoro-3-hydroxybenzoic acid precursor) reaction Chemical Synthesis start->reaction product Crude Product Mixture reaction->product sample_prep Sample Preparation (Dilution, Filtration) product->sample_prep Aliquoting lc_separation LC Separation sample_prep->lc_separation ms_detection MS/MS Detection (ESI-) lc_separation->ms_detection data_analysis Data Analysis (Spectrum Interpretation, Comparison) ms_detection->data_analysis validation Product Validation data_analysis->validation

Caption: Experimental workflow for the synthesis and mass spectrometric validation of this compound.

structural_comparison cluster_target Target Compound cluster_analog Structural Analog target_compound This compound MW: 224.11 g/mol target_structure comparison Key Difference: -O-CF3 vs. -CF3 group Leads to different fragmentation patterns target_compound->comparison analog_compound 4-Fluoro-3-(trifluoromethyl)benzoic acid MW: 208.11 g/mol analog_structure analog_compound->comparison

Caption: Structural comparison highlighting the key difference between the target compound and its trifluoromethyl analog.

References

Safety Operating Guide

Proper Disposal of 4-Fluoro-3-(trifluoromethoxy)benzoic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, step-by-step guidance for the proper disposal of 4-Fluoro-3-(trifluoromethoxy)benzoic acid, ensuring laboratory safety and regulatory compliance.

Immediate Safety and Hazard Information

GHS Hazard Classifications (Anticipated):

  • Skin Irritation (Category 2)[1][2][3][4]

  • Serious Eye Irritation (Category 2A)[1][2][3][4]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[1][2]

Primary Hazards:

  • Causes skin irritation.[1][2][3][4]

  • Causes serious eye irritation.[1][2][3][4]

  • May cause respiratory irritation.[1][2]

Incompatible Materials:

  • Strong oxidizing agents[2]

  • Strong acids[2]

  • Strong bases[2]

  • Strong reducing agents[2]

Quantitative Data Summary

PropertyValueSource
GHS Pictogram Exclamation mark[1][2]
Signal Word Warning[1][2]
Hazard Statements H315, H319, H335[1][2]
Precautionary Statements P261, P264, P280, P302+P352, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[1][5]

Experimental Protocol: Waste Disposal Procedure

The proper disposal of this compound is critical to prevent environmental contamination and ensure a safe laboratory environment. The following protocol outlines the necessary steps for its collection, storage, and disposal.

1. Waste Segregation and Collection:

  • Crucially, do not mix halogenated organic waste with non-halogenated waste streams. [6] this compound is a halogenated organic compound.[7]

  • Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated gloves, paper towels), in a designated, compatible, and clearly labeled hazardous waste container.[6][8]

  • The container should be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent leaks and evaporation.[6]

2. Waste Container Labeling:

  • Label the waste container with the words "Hazardous Waste."[6]

  • Clearly identify the contents, including the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas.[6]

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date when the first waste was added to the container.

3. In-Lab Storage:

  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is cool, dry, and well-ventilated.[2][9]

  • Store the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

4. Final Disposal:

  • Disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[2][10] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [2]

  • Commonly, halogenated organic wastes are disposed of via high-temperature incineration at a permitted hazardous waste facility.[11]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container.

  • Follow all local, state, and national regulations for the disposal of hazardous chemical waste.[2]

Disposal Workflow Diagram

DisposalWorkflow Disposal Workflow for this compound A Step 1: Waste Generation (Unused chemical, contaminated materials) B Step 2: Segregation (Collect as Halogenated Organic Waste) A->B C Step 3: Containerization (Use compatible, sealed container) B->C D Step 4: Labeling ('Hazardous Waste', full chemical name, date) C->D E Step 5: In-Lab Storage (Cool, dry, ventilated area away from incompatibles) D->E F Step 6: EHS Pickup (Contact Environmental Health & Safety) E->F G Step 7: Final Disposal (Approved Hazardous Waste Facility - Incineration) F->G

References

Comprehensive Safety and Handling Guide for 4-Fluoro-3-(trifluoromethoxy)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides safety and handling information for 4-Fluoro-3-(trifluoromethoxy)benzoic acid based on available data for structurally similar compounds, such as 4-(Trifluoromethoxy)benzoic acid and other fluorinated benzoic acid derivatives. A specific Safety Data Sheet (SDS) for this compound was not available at the time of this writing. Researchers should always consult the most current and specific SDS for any chemical before use and perform a thorough risk assessment.

This guide is intended for researchers, scientists, and drug development professionals to provide essential, immediate safety and logistical information for handling this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5][6][7][8] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety goggles and a face shieldGoggles should be chemical splash-proof and comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn over goggles when there is a risk of splashing.[2][3][8]
Skin Chemical-resistant gloves and a lab coatNitrile or neoprene gloves are recommended. Inspect gloves for any tears or punctures before use. A flame-resistant lab coat should be worn and fully buttoned.[2]
Respiratory Dust respirator (e.g., N95) or use of a fume hoodHandling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.[4] If a fume hood is not available, a NIOSH-approved dust respirator is necessary.
Feet Closed-toe shoesShoes should be made of a chemical-resistant material.

PPE_Workflow cluster_pre_handling Pre-Handling Checks cluster_handling Chemical Handling cluster_post_handling Post-Handling Procedures Assess_Risks Assess Risks & Review SDS Select_PPE Select Appropriate PPE Assess_Risks->Select_PPE Identifies Hazards Inspect_PPE Inspect PPE for Damage Select_PPE->Inspect_PPE Ensures Integrity Don_PPE Don PPE Correctly Inspect_PPE->Don_PPE Proceed if OK Handle_Chemical Handle Chemical in Fume Hood Don_PPE->Handle_Chemical Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Dispose_PPE Dispose of Contaminated PPE Doff_PPE->Dispose_PPE Wash_Hands Wash Hands Thoroughly Dispose_PPE->Wash_Hands

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial to minimize exposure and ensure safety.

2.1. Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[3][8]

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for handling acidic and halogenated organic compounds.

2.2. Handling:

  • Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.[8][9] Use appropriate tools for transferring the chemical, such as a spatula.

  • Ventilation: Always handle this compound in a well-ventilated area or a chemical fume hood to prevent respiratory exposure.[1][3][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3][4][6] Do not eat, drink, or smoke in the laboratory.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin and eyes.[2][6]

2.3. Storage:

  • Container: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[2][3][4][6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[3][9]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Chemical Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][4] Do not dispose of down the drain.[3][6]
Contaminated PPE Contaminated gloves, lab coats, and other disposable PPE should be collected in a designated, labeled hazardous waste container for incineration or other approved disposal methods.
Spill Residue For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.[3]

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Unused_Chemical Unused Chemical Segregate_Waste Segregate Halogenated Waste Unused_Chemical->Segregate_Waste Contaminated_PPE Contaminated PPE Contaminated_PPE->Segregate_Waste Spill_Residue Spill Residue Spill_Residue->Segregate_Waste Label_Container Label Hazardous Waste Container Segregate_Waste->Label_Container Store_Temporarily Store in Designated Area Label_Container->Store_Temporarily Arrange_Pickup Arrange for Professional Disposal Store_Temporarily->Arrange_Pickup

By adhering to these safety and logistical guidelines, researchers can handle this compound with the necessary precautions to ensure personal safety and environmental protection. Always prioritize a culture of safety within the laboratory.

References

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